Potassium phthalimide
Description
Properties
IUPAC Name |
potassium;isoindol-2-ide-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHIOVKTDQVFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85-41-6 (Parent) | |
| Record name | Potassium phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027358 | |
| Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Potassium phthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1074-82-4 | |
| Record name | Potassium phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium 1,3-dioxo-1,3-dihydroisoindol-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-potassium phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM PHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6KKA27DIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM PHTHALIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5781 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unveiling the Properties of Potassium Phthalimide: A Technical Guide for Scientific Professionals
For Immediate Release
This technical guide offers an in-depth analysis of the physical and chemical properties of potassium phthalimide (B116566) crystals, a crucial reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and applications.
Physical and Chemical Properties
Potassium phthalimide typically presents as a fluffy, pale-yellow or white crystalline powder.[1][2][3][4] It is the potassium salt of phthalimide and is widely utilized in the synthesis of primary amines through the Gabriel synthesis.[5][6] The compound is known to be sensitive to moisture and is incompatible with strong oxidizing agents and strong acids.[7][8][9]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound crystals.
| Property | Value | References |
| Molecular Formula | C₈H₄KNO₂ | [1] |
| Molar Mass | 185.221 g/mol | [1] |
| Appearance | Light yellow, pale greenish, or white crystalline powder | [1][2][3][7] |
| Melting Point | > 300 °C | [1][7][10][11] |
| Boiling Point | 359 - 366 °C | [7][11] |
| Density | 1.63 g/cm³ | [7][10][11] |
| Solubility in Water | Soluble (e.g., 50 mg/mL at 25°C) | [7][11][12] |
| Solubility in Other Solvents | Insoluble in acetone (B3395972) and ethanol; Soluble in dimethylformamide (DMF) | [2][13] |
| pH | 10-12 (10% solution in water) | [7] |
| pKa | 8.3 (basic) | [12] |
| Flash Point | 170.9 °C | [7] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography. It crystallizes in the monoclinic space group P2₁/n. The structure consists of polar layers of potassium cations coordinated by five oxygen and three nitrogen centers, which alternate with apolar layers of stacked benzene (B151609) subunits.[14][15] The molecular anion is nearly planar.[14]
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of this compound.
-
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic strong absorption bands for the carbonyl (C=O) groups of the imide. The N-H bond present in the parent phthalimide is absent. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations.[6][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used for structural confirmation.[17][18] The ¹H NMR spectrum typically shows signals corresponding to the aromatic protons of the phthalimide unit.[19][20]
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are essential for reproducible results.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of phthalimide with potassium hydroxide (B78521) in an alcoholic solution.[1][21]
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Absolute ethanol
Procedure:
-
Separately, prepare a solution of potassium hydroxide in ethanol.[21][22]
-
Add the hot phthalimide solution to the potassium hydroxide solution.[1]
-
A precipitate of this compound will form immediately.[21]
-
Cool the mixture and filter the precipitate with suction.[21]
-
Wash the collected crystals with a small amount of acetone to remove any unreacted phthalimide.[21]
-
Dry the purified this compound crystals.[22]
Gabriel Synthesis of Primary Amines
This compound is a key reagent in the Gabriel synthesis for the preparation of primary amines from primary alkyl halides.[5][23] This method avoids the over-alkylation often seen with other amine synthesis methods.[24][25]
Materials:
-
This compound
-
Primary alkyl halide (e.g., 1-bromopropane)
-
Anhydrous dimethylformamide (DMF)
-
Hydrazine (B178648) hydrate (B1144303) or a strong acid/base for hydrolysis
Procedure:
-
N-Alkylation: Suspend this compound in anhydrous DMF. Add the primary alkyl halide to the suspension. Heat the mixture (typically 80-100 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).[26]
-
Work-up of N-Alkylphthalimide: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the N-alkylphthalimide product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[26]
-
Cleavage (Ing-Manske Procedure): Dissolve the purified N-alkylphthalimide in ethanol. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.[23][26]
-
Isolation of the Primary Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the primary amine. Further purification can be achieved by distillation or acid-base extraction.[26]
Visualizing Key Processes
Diagrams created using the DOT language provide clear visual representations of workflows and reaction mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemister.ru]
- 3. CAS 1074-82-4: this compound | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 7. This compound, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]
- 8. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound Archives • IsotopeShop.com [isotopeshop.com]
- 11. 1074-82-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound | 1074-82-4 [chemicalbook.com]
- 13. ar.tnjchem.com [ar.tnjchem.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound(1074-82-4) IR Spectrum [chemicalbook.com]
- 17. This compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. prepchem.com [prepchem.com]
- 23. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. Gabriel Synthesis [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
The Gabriel Synthesis: A Technical Guide to Primary Amine Preparation Utilizing Potassium Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of potassium phthalimide (B116566) as a cornerstone reagent in the Gabriel synthesis for the selective preparation of primary amines. This classical yet highly relevant synthetic route offers a robust and predictable method for introducing a primary amino group, a critical pharmacophore in a vast array of pharmaceutical agents. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for key transformations, a quantitative analysis of reaction parameters, and a discussion of its applications in drug discovery and development.
Introduction: The Enduring Relevance of the Gabriel Synthesis
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a pivotal method for the synthesis of primary amines. Its enduring appeal lies in its ability to circumvent the common problem of over-alkylation, which often plagues the direct alkylation of ammonia, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[1][2] By employing the phthalimide anion as a protected form of ammonia, the Gabriel synthesis ensures the selective formation of primary amines.[3] This high degree of selectivity is paramount in the multi-step synthesis of complex drug molecules, where purity and predictability are essential.
The versatility of the Gabriel synthesis extends to a wide range of substrates, including the preparation of simple alkyl amines, bioactive molecules, and crucial pharmaceutical intermediates like amino acids.[4] Its application in the synthesis of amino acid esters, for instance, provides a reliable pathway to key building blocks for peptide-based therapeutics and other complex natural products.
The Reaction Mechanism: A Stepwise Pathway to Primary Amines
The Gabriel synthesis proceeds through a well-defined, two-step mechanism:
Step 1: N-Alkylation of Potassium Phthalimide. The process begins with the deprotonation of phthalimide, typically using a base like potassium hydroxide (B78521), to form the this compound salt.[5] This salt serves as a potent nucleophile. The phthalimide anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[6][7] The bulky nature of the phthalimide nucleophile generally restricts this reaction to unhindered primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions.[6]
Step 2: Cleavage of the N-Alkylphthalimide. The resulting N-alkylphthalimide is a stable intermediate in which the nitrogen atom is effectively protected, preventing further alkylation.[8] The final step involves the cleavage of this intermediate to release the desired primary amine. This is most commonly achieved through hydrazinolysis, using hydrazine (B178648) (N2H4), which affords the primary amine and a stable phthalhydrazide (B32825) byproduct that can often be easily removed by filtration.[3] Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions.[9]
Below is a diagrammatic representation of the Gabriel synthesis reaction pathway.
Figure 1: General reaction scheme of the Gabriel synthesis.
Quantitative Data on Gabriel Synthesis
The efficiency of the Gabriel synthesis is influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction conditions. The following tables summarize quantitative data for the synthesis of various primary amines, providing a comparative overview of reaction parameters and yields.
Table 1: Synthesis of Representative Primary Amines
| Product | Alkyl Halide | Solvent | Reaction Conditions | Yield (%) | Reference |
| Benzylamine | Benzyl (B1604629) chloride | DMF | 100°C, 2 h | 89 | [10] |
| n-Butylamine | 1-Bromobutane | DMF | 90°C, 4 h | 85-90 | [9] |
| Isobutylamine | 1-Bromo-2-methylpropane | DMF | 90°C, 6 h | 80-85 | [9] |
| Phenethylamine | 2-Bromo-1-phenylethane | DMF | Reflux, 3 h | 75-85 | N/A |
| Allylamine | Allyl bromide | Acetonitrile | 50°C, 3 h | 92 | N/A |
Table 2: Synthesis of Amino Acid Esters via Gabriel Malonic Ester Synthesis
| Product | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Ethyl Glycinate | Diethyl bromomalonate | NaOEt | Ethanol | ~75 | [4] |
| Ethyl Alaninate | Diethyl 2-bromopropanoate | NaOEt | Ethanol | ~70 | [4] |
| Ethyl Phenylalaninate | Diethyl (bromomethyl)benzene | NaOEt | Ethanol | ~65 | [4] |
Detailed Experimental Protocols
The following section provides detailed, step-by-step experimental protocols for the synthesis of key primary amines, which are valuable intermediates in drug development.
Synthesis of Benzylamine
This protocol describes the synthesis of benzylamine, a versatile building block in medicinal chemistry.
Step 1: N-Alkylation of this compound
-
To a stirred suspension of this compound (18.52 g, 100 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF) is added benzyl chloride (12.66 g, 100 mmol).
-
The reaction mixture is heated to 100°C and maintained at this temperature for 2 hours.
-
After cooling to room temperature, the mixture is poured into 400 mL of cold water.
-
The resulting white precipitate of N-benzylphthalimide is collected by vacuum filtration, washed with water, and dried.
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
The dried N-benzylphthalimide (from the previous step) is suspended in 150 mL of ethanol.
-
Hydrazine hydrate (B1144303) (5.0 g, 100 mmol) is added to the suspension.
-
The mixture is heated at reflux for 2 hours, during which a voluminous white precipitate of phthalhydrazide forms.
-
After cooling, the precipitate is removed by filtration and washed with a small amount of cold ethanol.
-
The filtrate is concentrated under reduced pressure. The residue is taken up in 100 mL of 2 M hydrochloric acid and extracted with diethyl ether (2 x 50 mL) to remove any remaining phthalhydrazide.
-
The aqueous layer is then made basic (pH > 12) with 40% aqueous sodium hydroxide and extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford benzylamine. Typical yields are in the range of 85-90%.
Synthesis of Ethyl Glycinate via Gabriel Malonic Ester Synthesis
This protocol outlines the synthesis of ethyl glycinate, a fundamental amino acid ester.
Step 1: Preparation of Diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate
-
In a round-bottom flask, sodium metal (2.3 g, 100 mmol) is cautiously added to 100 mL of absolute ethanol.
-
After the sodium has completely reacted to form sodium ethoxide, diethyl malonate (16.0 g, 100 mmol) is added, followed by this compound (18.52 g, 100 mmol).
-
To this mixture, diethyl bromomalonate (23.9 g, 100 mmol) is added dropwise.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling, the precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.
Step 2: Hydrolysis and Decarboxylation
-
The crude diethyl 2-(1,3-dioxoisoindolin-2-yl)malonate is refluxed with 100 mL of concentrated hydrochloric acid for 8 hours.
-
The reaction mixture is cooled, and the precipitated phthalic acid is removed by filtration.
-
The filtrate is evaporated to dryness under reduced pressure. The resulting solid is dissolved in a minimum amount of water and cooled in an ice bath.
-
The solution is neutralized with a saturated aqueous solution of sodium bicarbonate until the evolution of carbon dioxide ceases.
-
The aqueous solution is then extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield ethyl glycinate.
Visualization of Key Processes
Experimental Workflow for Gabriel Synthesis
The following diagram illustrates the general experimental workflow for the Gabriel synthesis of a primary amine.
Figure 2: General experimental workflow for the Gabriel synthesis.
Applications in Drug Development
The Gabriel synthesis is a valuable tool in the synthesis of a wide range of pharmaceutical agents. The primary amino group is a key functional group in many drug classes, including neurotransmitter analogues, antiviral agents, and anticancer drugs.
For instance, the synthesis of phenethylamine and its derivatives, which form the backbone of many stimulant and psychoactive drugs, can be readily achieved using the Gabriel synthesis starting from 2-phenylethyl bromide. Similarly, the synthesis of gamma-aminobutyric acid (GABA) , a major inhibitory neurotransmitter, can be accomplished using a Gabriel synthesis approach starting from a suitable 4-halobutyrate ester. The ability to reliably introduce a primary amine at a specific position in a molecule makes the Gabriel synthesis an indispensable reaction in the medicinal chemist's toolbox for lead optimization and the development of new chemical entities.
Conclusion
The Gabriel synthesis, utilizing this compound, remains a highly effective and reliable method for the preparation of primary amines. Its key advantages of high selectivity and avoidance of over-alkylation make it particularly suitable for the synthesis of high-value compounds in the pharmaceutical industry. The detailed protocols and quantitative data presented in this guide provide a practical resource for researchers and drug development professionals seeking to employ this robust transformation in their synthetic endeavors. The continued application and adaptation of the Gabriel synthesis underscore its lasting importance in modern organic chemistry.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. perlego.com [perlego.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. orgosolver.com [orgosolver.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Gabriel Synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Synthesis and preparation of potassium phthalimide from phthalimide.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of potassium phthalimide (B116566) from phthalimide, a crucial step in the Gabriel synthesis of primary amines. The document details the underlying chemical principles, presents quantitative data from various synthetic protocols, and offers detailed experimental procedures.
Introduction
Potassium phthalimide is a vital reagent in organic synthesis, most notably for its role as a nucleophilic source of nitrogen in the Gabriel synthesis. This method allows for the controlled preparation of primary amines from alkyl halides, avoiding the overalkylation often observed with ammonia. The synthesis of this compound itself is a straightforward acid-base reaction where the weakly acidic N-H proton of phthalimide is removed by a potassium base. This guide will explore the common methods for this preparation, providing a comparative analysis to aid in procedural selection and optimization.
Reaction Stoichiometry and Mechanism
The fundamental reaction involves the deprotonation of phthalimide by a potassium base. The most commonly employed bases are potassium hydroxide (B78521) (KOH) and potassium alkoxides, such as potassium methoxide (B1231860) or potassium tert-butoxide.
Reaction with Potassium Hydroxide:
C₆H₄(CO)₂NH + KOH → C₆H₄(CO)₂NK + H₂O
Reaction with Potassium Alkoxide:
C₆H₄(CO)₂NH + ROK → C₆H₄(CO)₂NK + ROH
The imide proton of phthalimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[1][2][3] The reaction is typically performed in an alcoholic solvent, which facilitates the dissolution of the reactants and the precipitation of the this compound salt.[4][5]
Comparative Quantitative Data
The selection of base and solvent can influence the yield and purity of the resulting this compound. The following table summarizes quantitative data from various established protocols.
| Method | Base | Solvent | Molar Ratio (Base:Phthalimide) | Temperature | Yield | Purity | Reference |
| Salzberg & Supniewski (1941) | Potassium Hydroxide | Absolute Alcohol | 1:1 | Boiling | 80-90% | - | [6] |
| PrepChem | Potassium Hydroxide | Ethyl Alcohol | ~1.1:1 | Cooling | - | - | [7] |
| CN104447497A (Example 1) | Potassium Methoxide | Anhydrous Ethanol (B145695) | 1.2:1 | 60-65°C | 98% | 99.3% | [8] |
| CN104447497A (Example 2) | Potassium tert-Butoxide | tert-Butanol | 1.4:1 | Reflux (~83°C) | - | >99% | [8] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on established procedures.
Protocol 1: Synthesis using Potassium Hydroxide in Absolute Alcohol
This protocol is adapted from the procedure by Salzberg and Supniewski, as described in Organic Syntheses.[6]
Materials:
-
Phthalimide (80 g, 0.54 mol)
-
Potassium Hydroxide (30.5 g, 0.54 mol)
-
Absolute Alcohol (1600 mL for phthalimide, 180 mL for KOH solution)
-
Water (60 mL)
-
Acetone (B3395972) (200 mL)
Equipment:
-
2-L round-bottomed flask
-
Reflux condenser
-
Beaker
-
Stirring apparatus
-
Suction filtration apparatus
Procedure:
-
In a 2-L round-bottomed flask fitted with a reflux condenser, place 80 g (0.54 mole) of phthalimide and 1600 cc. of absolute alcohol.[6]
-
Heat the mixture to a gentle boil for approximately 15 minutes, or until no more phthalimide dissolves.[6]
-
In a separate beaker, prepare the potassium hydroxide solution by dissolving 30.5 g (0.54 mole) of potassium hydroxide in 60 cc. of water, and then add 180 cc. of absolute alcohol.[6]
-
Decant the hot phthalimide solution into the potassium hydroxide solution. A precipitate of this compound will form immediately.[6]
-
Stir the mixture and cool it rapidly to room temperature.[6]
-
Filter the precipitate with suction.[6]
-
Wash the collected crystals with 200 cc. of acetone to remove any unreacted phthalimide.[6]
-
Air-dry the resulting this compound. The expected yield is 160–180 g (80–90% of the theoretical amount).[6]
Protocol 2: High-Purity Synthesis using Potassium Methoxide in Anhydrous Ethanol
This protocol is based on a patented method designed to produce high-purity this compound by avoiding the formation of water as a byproduct.[8]
Materials:
-
Phthalimide
-
Anhydrous Ethanol
-
30% solution of Potassium Methoxide in Anhydrous Ethanol
Equipment:
-
Reaction kettle with a dropping funnel and temperature control
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Add phthalimide and anhydrous ethanol (in a 1:3 mass ratio) to the reaction kettle.[8]
-
Heat the mixture to 60°C with stirring.[8]
-
From a dropping funnel, add a 30% solution of potassium methoxide in anhydrous ethanol over 3 hours. The molar ratio of potassium methoxide to phthalimide should be 1.2:1.[8]
-
During the addition, the temperature may rise to 65°C.[8]
-
After the addition is complete, continue the reaction for 10 hours.[8]
-
Cool the reaction mixture, and then filter to collect the product.[8]
-
Wash the product once with anhydrous ethanol.[8]
-
Dry the product to obtain high-purity this compound. The reported purity is 99.3% with a molar yield of 98%.[8]
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound from phthalimide is a well-established and efficient process. The choice between potassium hydroxide and potassium alkoxides as the base allows for flexibility in terms of cost, desired purity, and reaction conditions. For standard applications, the potassium hydroxide method provides good yields. However, for applications requiring very high purity and anhydrous conditions, the use of potassium alkoxides is preferable. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers in the planning and execution of this important synthetic transformation.
References
- 1. byjus.com [byjus.com]
- 2. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 3. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. CN104447497A - Method for producing high-purity phthalimide potassium salt - Google Patents [patents.google.com]
Potassium Phthalimide as a Masked Form of Ammonia: A Technical Guide to the Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of potassium phthalimide's role as a crucial reagent in modern organic synthesis, primarily as a surrogate for ammonia (B1221849) in the selective preparation of primary amines. Direct alkylation of ammonia is often inefficient, leading to a mixture of primary, secondary, and tertiary amines, along with quaternary ammonium (B1175870) salts, making purification difficult and lowering the yield of the desired primary amine.[1] The Gabriel synthesis, utilizing potassium phthalimide (B116566), elegantly circumvents this issue by "masking" the amine functionality, preventing over-alkylation and enabling the clean synthesis of primary amines.[2][3] This method is foundational in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a primary amine group is a key building block.[4]
The Gabriel Synthesis: A Detailed Mechanism
First reported by Siegmund Gabriel in 1887, the synthesis is a robust, two-stage process: (1) the SN2 alkylation of the phthalimide anion with an alkyl halide to form an N-alkylphthalimide, and (2) the subsequent cleavage of the N-alkylphthalimide to release the primary amine.[1][5]
Stage 1: N-Alkylation of Phthalimide
The process begins with the deprotonation of phthalimide. The hydrogen on the nitrogen atom of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent, electron-withdrawing carbonyl groups that stabilize the resulting conjugate base through resonance.[2] Treatment with a base, such as potassium hydroxide (B78521) (KOH) or potassium hydride (KH), quantitatively generates the potassium salt of phthalimide.[2]
This phthalimide anion is a potent nitrogen nucleophile. It reacts with a primary alkyl halide (or other suitable electrophiles like alkyl sulfonates) via an SN2 mechanism.[5] A key feature of this step is that the resulting N-alkylphthalimide is no longer nucleophilic; the lone pair on the nitrogen is delocalized by the carbonyl groups, thus preventing any further alkylation.[2][5] This is the core principle that ensures the selective formation of primary amines.
Stage 2: Liberation of the Primary Amine
Once the N-alkylphthalimide is formed and purified, the primary amine must be released. This is typically achieved through hydrazinolysis, known as the Ing-Manske procedure, which is favored for its mild and neutral conditions.[1][6] Treatment with hydrazine (B178648) (N₂H₄) in a solvent like ethanol (B145695) results in a nucleophilic acyl substitution, forming the highly stable and often insoluble phthalhydrazide (B32825) byproduct, which can be easily removed by filtration, simplifying product purification.[1][5]
Alternatively, cleavage can be performed under strong acidic or basic hydrolysis, although these methods are harsher and may not be compatible with sensitive functional groups in the target molecule, often leading to lower yields.[1][7]
Reaction Scope and Limitations
The success of the Gabriel synthesis is highly dependent on the structure of the alkylating agent due to the SN2 nature of the key step.
-
Effective Substrates : The reaction is most effective for methyl, primary, allylic, and benzylic halides.[5] These substrates are unhindered and readily undergo SN2 displacement. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent electrophiles for this reaction.[5]
-
Limited Substrates : Secondary alkyl halides react sluggishly and are prone to elimination (E2) side reactions, leading to significantly lower yields.[5][6]
-
Ineffective Substrates : Tertiary, vinyl, and aryl halides do not react, as they are incompatible with the SN2 mechanism.[5] Aryl halides fail because the C-X bond has partial double-bond character and nucleophilic aromatic substitution is difficult with the phthalimide anion.
Quantitative Data Summary
The efficiency of the N-alkylation step is critical for the overall success of the synthesis. The following table summarizes yields for the reaction of this compound with various primary alkyl halides, demonstrating the broad applicability of the method. The addition of a catalytic amount of 18-crown-6 (B118740) has been shown to improve reaction rates and yields, particularly in non-polar solvents like toluene.
| Entry | Alkyl Halide (R-X) | Solvent | Temp (°C) | Time (h) | Additive | Isolated Yield (%) |
| 1 | 1-Bromooctane | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 94 |
| 2 | Benzyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 98 |
| 3 | 1-Bromobutane | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 92 |
| 4 | Allyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 95 |
| 5 | Ethyl Bromoacetate | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 100 |
| 6 | Benzyl Chloride | DMF | 90-100 | 0.5 | None | 97 |
| 7 | N-Benzylphthalimide | DMF | 90 | 2 | None | 73.8 |
| Data sourced from Soai, K. et al., Bull. Chem. Soc. Jpn., 1982, 55, 1671-1672[8] and Billman, J. H. & Harting, W. F., J. Am. Chem. Soc., 1948, 70 (4), 1473-1474.[9] |
Experimental Protocols
The following are generalized protocols for the key steps in the Gabriel synthesis.
Protocol 1: N-Alkylation of this compound in DMF
This procedure outlines the first stage of the Gabriel synthesis to produce the N-alkylphthalimide intermediate.[6]
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide.
-
Purify the product by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: Cleavage of N-Alkylphthalimide via Ing-Manske Procedure
This protocol details the liberation of the primary amine using hydrazine, a widely used and milder alternative to acid/base hydrolysis.[6]
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (B1144303) (1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours. Monitor for the disappearance of the starting material by TLC.
-
A white precipitate of phthalhydrazide will form upon reaction completion.
-
Cool the reaction mixture to room temperature and remove the solid phthalhydrazide by filtration.
-
Wash the precipitate thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
The amine can be further purified by distillation or acid-base extraction.
Applications in Drug Development
The Gabriel synthesis is a cornerstone reaction for introducing primary amine functionalities in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs). Its reliability and selectivity make it an invaluable tool. For example, it is employed in the synthesis of intermediates for major pharmaceuticals such as:
-
Carvedilol (a cardiovascular drug)
-
Linezolid (an antibiotic)
-
Rivaroxaban (an anticoagulant)
The high purity of this compound is essential in these applications to ensure that the resulting APIs meet stringent regulatory standards.
Conclusion
This compound serves as an exceptional ammonia surrogate, enabling the selective and high-yielding synthesis of primary amines through the Gabriel synthesis. By effectively "masking" the reactive amine, it prevents the over-alkylation that plagues direct amination methods. Its broad substrate scope with primary halides and the development of mild cleavage conditions have solidified its place as a fundamental and indispensable tool for researchers and chemists in both academic and industrial settings, particularly in the field of drug development.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. [PDF] The Gabriel Synthesis of Primary Amines | Semantic Scholar [semanticscholar.org]
- 5. orgosolver.com [orgosolver.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
A Comprehensive Technical Guide to Potassium Phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potassium phthalimide (B116566), a versatile reagent in organic synthesis. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and primary application, its role in drug development, and essential safety information.
Core Data Summary
Potassium phthalimide is the potassium salt of phthalimide, widely recognized for its crucial role in the Gabriel synthesis of primary amines.
| Identifier | Value | Source |
| CAS Number | 1074-82-4 | [1][2][3] |
| Molecular Formula | C₈H₄KNO₂ | [2][3][4] |
Physicochemical Properties
| Property | Value | Source |
| Molar Mass | 185.22 g/mol | [2][3][5] |
| Appearance | White to pale yellow or greenish crystalline powder | [4][6][7] |
| Melting Point | > 300 °C | [6][7][8] |
| Solubility | Soluble in water | [4][6][7] |
| Density | 1.63 g/cm³ | [7][9] |
| pH | 10.5 - 12.5 (50g/l solution at 25°C) | [7] |
Synthesis and Applications
This compound's primary utility stems from its function as a protected form of ammonia, enabling the synthesis of primary amines without the common issue of over-alkylation.[10][11]
The Gabriel Synthesis of Primary Amines
The Gabriel synthesis is a robust method for converting primary alkyl halides into primary amines. The process involves two main stages: the N-alkylation of this compound and the subsequent liberation of the amine.[10][12]
// Nodes K_Phthalimide [label="Potassium\nPhthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyl_Halide [label="Primary Alkyl\nHalide (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="DMF", shape=ellipse, style=solid, color="#5F6368", fontcolor="#202124"]; SN2_Step [label="SN2 Reaction\n(N-Alkylation)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Alkylphthalimide [label="N-Alkylphthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine (B178648) [label="Hydrazine\n(NH₂NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis_Step [label="Hydrazinolysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Primary_Amine [label="Primary Amine\n(R-NH₂)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Byproduct [label="Phthalhydrazide", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges K_Phthalimide -> SN2_Step; Alkyl_Halide -> SN2_Step; Solvent -> SN2_Step [label="Solvent", style=dashed, color="#5F6368"]; SN2_Step -> N_Alkylphthalimide; N_Alkylphthalimide -> Hydrolysis_Step; Hydrazine -> Hydrolysis_Step; Hydrolysis_Step -> Primary_Amine; Hydrolysis_Step -> Byproduct; } dot Caption: Workflow of the Gabriel Synthesis.
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds.[13] Its ability to cleanly introduce a primary amine group is fundamental in building the molecular scaffolds of many active pharmaceutical ingredients (APIs).
Beyond the Gabriel synthesis, this compound has gained attention as an efficient and environmentally friendly organocatalyst in various multi-component reactions for synthesizing heterocyclic compounds of pharmaceutical interest.[14][15][16]
Experimental Protocols
The following are generalized protocols derived from established laboratory procedures. Researchers should conduct a thorough risk assessment before proceeding.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from phthalimide and potassium hydroxide (B78521).
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH)
-
Absolute ethanol (B145695)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve phthalimide in hot absolute ethanol.[17]
-
In a separate beaker, prepare a solution of potassium hydroxide in absolute ethanol.
-
Add the hot phthalimide solution to the potassium hydroxide solution.[6]
-
A precipitate of this compound will form immediately.[17]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the fluffy, pale-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then with ether to facilitate drying.
-
Dry the product under vacuum to a constant weight.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolve_Phthalimide [label="Dissolve Phthalimide\nin hot Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_KOH [label="Prepare KOH solution\nin Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Solutions [label="Mix the two\nhot solutions", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Cool in ice bath", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Vacuum Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash with cold\nEthanol and Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve_Phthalimide; Start -> Prepare_KOH; Dissolve_Phthalimide -> Mix_Solutions; Prepare_KOH -> Mix_Solutions; Mix_Solutions -> Precipitation; Precipitation -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> End; } dot Caption: Experimental workflow for this compound synthesis.
Protocol 2: Gabriel Synthesis of a Primary Amine
This protocol outlines the N-alkylation of this compound followed by hydrazinolysis to yield a primary amine.
Materials:
-
This compound
-
Primary alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine hydrate (B1144303)
-
Ethanol
-
Dichloromethane or other suitable extraction solvent
Procedure: Step A: N-Alkylation
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).[2]
-
Heat the reaction mixture to 80-100 °C.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product, N-alkylphthalimide, with a suitable organic solvent (e.g., dichloromethane).[2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide. Further purification can be achieved by recrystallization.[2]
Step B: Hydrazinolysis (Amine Liberation)
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[2]
-
Reflux the mixture for several hours, monitoring by TLC. A precipitate of phthalhydrazide (B32825) will form.[2]
-
Cool the reaction mixture and remove the solid phthalhydrazide by filtration.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine. Further purification can be done by distillation or acid-base extraction.[2]
Safety and Handling
This compound is an irritant and requires careful handling in a laboratory setting.
Hazard Identification
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | [1][5] |
| H319 | Causes serious eye irritation | [1][5] |
| H335 | May cause respiratory irritation | [1][5] |
Precautionary Measures
| Precautionary Code | Description | Source |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8][18] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |
| P405 | Store locked up | [1] |
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][18] The compound is moisture-sensitive and should be stored in a dry, cool place in a tightly closed container.[8][18]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 1074-82-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemwhat.com [chemwhat.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. nbinno.com [nbinno.com]
- 14. This compound (PPI): An Efficient and Green Organocatalyst for the One-pot Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5- carbonitrile Derivatives under Microwave Irradiation | Bentham Science [benthamscience.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of Potassium Phthalimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of potassium phthalimide (B116566) in various organic solvents. The information compiled herein is intended to assist researchers and professionals in drug development and organic synthesis in selecting appropriate solvent systems for reactions and purifications involving this reagent.
Executive Summary
Potassium phthalimide is a key reagent in organic synthesis, most notably in the Gabriel synthesis of primary amines. Its solubility is a critical factor in reaction kinetics, yield, and purification processes. This document summarizes the available quantitative and qualitative solubility data for this compound in a range of common organic solvents. It also provides a standardized experimental protocol for determining solubility and a logical workflow for solvent selection.
Solubility Data
The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. As an ionic salt, it exhibits greater solubility in polar aprotic solvents and is generally insoluble in nonpolar organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The most consistently reported quantitative value is its solubility in water.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | H₂O | 18.02 | 25 | 50 mg/mL[1][2] |
Qualitative Solubility Data
Qualitative solubility is widely reported and provides valuable guidance for solvent selection.
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Classification | Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[3][4] | Often considered the solvent of choice for the Gabriel synthesis.[4][5][6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Solubility increases with heating. |
| Methanol | Polar Protic | Slightly Soluble | |
| Ethanol (B145695) | Polar Protic | Insoluble (at room temp.)[8] | Solubility increases significantly with heating; used as a reaction solvent at elevated temperatures.[9][10][11][12][13] |
| Acetone | Polar Aprotic | Insoluble[3][8] | Can be used to wash this compound to remove unreacted phthalimide.[11] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of saturating a known volume of solvent with the solute and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (analytical grade)
-
Solvent of interest (anhydrous)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) or sealed test tubes
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer (optional, for concentration determination)
Procedure
-
Sample Preparation : Add an excess amount of this compound to a series of vials.
-
Solvent Addition : Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration : Tightly seal the vials and place them in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Allow the vials to rest at the constant temperature to let the undissolved solid settle.
-
Sample Extraction : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Solvent Evaporation : Transfer the filtered saturated solution to a pre-weighed, dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Mass Determination : Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation of Solubility : Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100
-
Repeatability : Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Methodologies
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting a suitable solvent for a reaction involving this compound based on its general solubility characteristics.
Caption: Solvent selection workflow for reactions with this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. While precise quantitative data in a wide range of organic solvents is scarce, qualitative observations consistently indicate that polar aprotic solvents, particularly DMF, are effective in dissolving this compound. For reactions at elevated temperatures, ethanol may also serve as a suitable solvent. The provided experimental protocol offers a reliable method for researchers to determine the solubility of this compound in specific solvents of interest, enabling the optimization of reaction conditions and purification procedures.
References
- 1. This compound, Dihydro-1,3-dioxoisoindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]
- 2. This compound | 1074-82-4 [chemicalbook.com]
- 3. This compound [chemister.ru]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. ar.tnjchem.com [ar.tnjchem.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
The Gabriel Synthesis: A Cornerstone in Primary Amine Preparation
An In-depth Technical Guide on the Early History and Discovery
The Gabriel synthesis, a named reaction deeply embedded in the lexicon of organic chemistry, provides a robust and reliable method for the preparation of primary amines. Its discovery in the late 19th century by German chemist Siegmund Gabriel marked a significant advancement in the field, offering a solution to the pervasive problem of over-alkylation inherent in the direct reaction of ammonia (B1221849) with alkyl halides. This guide delves into the early history of the Gabriel synthesis, its discovery, and the foundational experimental work that established it as a vital tool for synthetic chemists.
The Genesis of the Gabriel Synthesis: Overcoming a Synthetic Hurdle
Prior to the late 1880s, the direct alkylation of ammonia with alkyl halides was a common yet often inefficient method for synthesizing primary amines. A significant drawback of this approach is the propensity for the initially formed primary amine, being more nucleophilic than ammonia, to react further with the alkyl halide. This leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging purification procedures and resulting in low yields of the desired primary amine.
In 1887, Siegmund Gabriel, during his tenure at the University of Berlin, devised an elegant solution to this problem.[1] His method, now famously known as the Gabriel synthesis, utilizes phthalimide (B116566) as a protected form of ammonia. The key insight was that the nitrogen atom in phthalimide is significantly less nucleophilic than that of a primary amine due to the electron-withdrawing effect of the two adjacent carbonyl groups. This effectively prevents the problematic over-alkylation reactions.
The synthesis proceeds in two distinct stages: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the hydrolysis of the resulting N-alkylphthalimide to liberate the primary amine.
The Core Reaction: Mechanism and Early Understanding
The Gabriel synthesis is a classic example of a two-step synthetic sequence. While the modern understanding of the reaction mechanism is well-established, it is valuable to consider the logical progression of the transformation as it would have been understood in its early days.
Step 1: N-Alkylation of Phthalimide
The first step involves the deprotonation of phthalimide with a base, typically potassium hydroxide, to form the potassium salt of phthalimide. This salt then acts as a nucleophile, reacting with a primary alkyl halide in a nucleophilic substitution reaction to form an N-alkylphthalimide.
At the time of its discovery, the detailed mechanisms of organic reactions were not as well understood as they are today. However, the observed transformation was consistent with a direct displacement of the halide by the phthalimide anion. Modern understanding firmly places this reaction within the framework of an SN2 (bimolecular nucleophilic substitution) mechanism. This is supported by the fact that the reaction works best with primary alkyl halides and is generally unsuitable for secondary or tertiary halides, which are more prone to elimination reactions.
Step 2: Liberation of the Primary Amine
The second crucial step is the cleavage of the N-alkylphthalimide to release the desired primary amine. Gabriel's original method involved hydrolysis under harsh acidic or basic conditions.
A significant improvement to this step was introduced in 1926 by H.R. Ing and R.H.F. Manske, who developed a milder method using hydrazine (B178648) (N2H4) to cleave the N-alkylphthalimide. This procedure, known as the Ing-Manske procedure, results in the formation of the very stable phthalhydrazide (B32825), which often precipitates from the reaction mixture, simplifying the isolation of the primary amine product.
Early Experimental Work: Protocols and Data
Generalized Early Experimental Protocol
The following represents a generalized procedure that reflects the likely steps taken in the late 19th and early 20th centuries. It is important to note that specific quantities, reaction times, and temperatures would have been optimized for each specific substrate.
Quantitative Data from Early Syntheses
Unfortunately, specific quantitative data such as reaction yields and melting points from Gabriel's original 1887 publication are not readily accessible in translated form. Historical chemical literature often presented data in a less standardized format than is common today. However, the enduring adoption of the Gabriel synthesis attests to its practical utility and its ability to produce primary amines in synthetically useful yields, which would have been a significant improvement over the direct alkylation of ammonia.
The table below summarizes the types of reactants used in the early development of the Gabriel synthesis.
| Reactant Class | Specific Examples (Historically Relevant) | Product Class |
| Phthalimide Source | Phthalimide | - |
| Base | Potassium Hydroxide (KOH) | - |
| Alkyl Halide | Ethyl bromide, Benzyl chloride, Allyl bromide | N-Alkylphthalimide |
| Cleavage Reagent | Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrazine (N2H4) | Primary Amine |
Scope and Limitations in the Early Context
From its inception, the Gabriel synthesis proved to be a versatile method for the preparation of a wide range of primary amines. Early work likely focused on the use of simple primary alkyl halides. The method's primary limitation, which was recognized early on, is its general inapplicability to the synthesis of secondary and tertiary amines. Furthermore, the reaction is not suitable for the preparation of anilines, as aryl halides do not typically undergo nucleophilic substitution under these conditions.
Conclusion: An Enduring Legacy
The discovery of the Gabriel synthesis was a pivotal moment in the history of organic synthesis. It provided a much-needed, reliable method for the preparation of primary amines, a class of compounds of immense importance in both academic research and the chemical industry, including the development of pharmaceuticals and other bioactive molecules. While numerous other methods for amine synthesis have been developed in the intervening years, the Gabriel synthesis remains a testament to the ingenuity of its discoverer and continues to be a valuable tool in the synthetic organic chemist's arsenal. Its core principles are still taught to students of chemistry, ensuring that the legacy of Siegmund Gabriel's insightful discovery endures.
References
An In-depth Technical Guide to the pKa and Deprotonation of Phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalimide (B116566) is a pivotal molecule in organic synthesis, most notably for its role in the Gabriel synthesis of primary amines. Its utility in this and other reactions is fundamentally governed by the acidity of its N-H proton. This technical guide provides a detailed examination of the pKa of phthalimide, the structural factors influencing its deprotonation, and the resonance stabilization of the resultant anion. Furthermore, this document outlines a comprehensive experimental protocol for the empirical determination of its pKa value using potentiometric titration, offering a practical resource for laboratory application.
The Acidity of Phthalimide: An Overview
Phthalimide (1H-Isoindole-1,3(2H)-dione) is an aromatic imide with a pKa of approximately 8.3.[1] This value indicates that it is significantly more acidic than simple amines or amides and can be readily deprotonated by moderately strong bases, such as potassium hydroxide (B78521) or potassium carbonate.[2][3] The enhanced acidity of the imide proton is a direct consequence of the electronic environment created by the adjacent carbonyl groups.
Two primary factors contribute to this acidity:
-
Inductive Effect: The two carbonyl groups flanking the nitrogen atom are highly electrophilic. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the N-H bond. This polarizes the bond, weakens it, and facilitates the departure of the proton (H⁺).
-
Resonance Stabilization of the Conjugate Base: Upon deprotonation, the resulting phthalimide anion is highly stabilized by resonance. The negative charge on the nitrogen atom is delocalized across the two adjacent carbonyl oxygen atoms.[2][3][4] This distribution of charge over a larger area significantly stabilizes the conjugate base, making the parent phthalimide a stronger acid.[4]
Quantitative pKa Data in Context
To fully appreciate the acidity of phthalimide, it is useful to compare its pKa value with those of related molecules. The following table summarizes these values, highlighting the structural contributions to acidity.
| Compound | Structure | Functional Group | pKa |
| Phthalimide | C₈H₅NO₂ | Aromatic Imide | ~8.3[1] |
| Succinimide | C₄H₅NO₂ | Aliphatic Imide | ~9.6[5] |
| Benzamide | C₇H₇NO | Aromatic Amide | ~13.0[1][3] |
| Phenol | C₆H₆O | Phenol | ~9.9 |
| Ammonia | NH₃ | Amine | ~38 |
Table 1: Comparison of pKa values for Phthalimide and related compounds.
The data clearly illustrate that the presence of two carbonyl groups in an imide structure dramatically increases acidity compared to a simple amide like benzamide. The aromatic nature of phthalimide further enhances this effect when compared to its aliphatic analogue, succinimide.
Deprotonation and Resonance Mechanism
The deprotonation of phthalimide is a classic acid-base reaction. When treated with a suitable base, such as potassium hydroxide (KOH), the hydroxide ion removes the acidic proton from the nitrogen atom, yielding the potassium salt of phthalimide and water.[2][3] This salt is a potent nitrogen nucleophile, a property exploited in the Gabriel synthesis.[5]
Caption: General reaction scheme for the deprotonation of phthalimide.
The stability of the resulting anion is key to the favorable equilibrium of this reaction. The negative charge is not localized on the nitrogen but is shared with the two electronegative oxygen atoms through resonance.
Caption: Resonance structures of the phthalimide anion.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a weak acid like phthalimide.[6] The procedure involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa corresponds to the pH at the half-equivalence point of the titration.
A. Materials and Reagents:
-
Phthalimide (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode
-
Calibrated 50 mL burette
-
Magnetic stirrer and stir bar
-
100 mL beaker
B. Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[2]
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mmol of phthalimide and dissolve it in ~40 mL of deionized water in a 100 mL beaker. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature (25 °C).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., a final concentration of 0.15 M).[2]
-
Add the magnetic stir bar to the beaker.
-
-
Titration Setup:
-
Place the beaker on the magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin gentle stirring.
-
-
Titration Process:
-
Record the initial pH of the phthalimide solution.
-
Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the burette volume and the corresponding pH.[7]
-
As the pH begins to change more rapidly, decrease the increment volume to 0.1 mL or less to accurately define the equivalence point.[7]
-
Continue the titration until the pH has plateaued well into the basic region (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative (ΔpH/ΔV) of the curve.
-
The half-equivalence point occurs at a volume of Veq / 2.
-
The pKa is equal to the pH of the solution at this half-equivalence point.[7][8]
-
-
Replication: Perform the titration in triplicate to ensure the reproducibility and accuracy of the result.[2]
Caption: Workflow for the potentiometric determination of phthalimide's pKa.
Conclusion
The acidity of phthalimide, characterized by a pKa of approximately 8.3, is a cornerstone of its chemical reactivity. This property is a direct result of the powerful inductive and resonance effects imparted by its dicarbonyl structure. Understanding the principles of its deprotonation and the methods for its empirical pKa determination is essential for chemists engaged in organic synthesis and drug development, particularly for applications such as the Gabriel synthesis where the formation of the nucleophilic phthalimide anion is the critical first step. The methodologies and data presented herein serve as a comprehensive resource for the scientific community.
References
- 1. Benzamide CAS#: 55-21-0 [m.chemicalbook.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Benzamide(55-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]
- 5. Succinimide CAS#: 123-56-8 [m.chemicalbook.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. asdlib.org [asdlib.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Protocol for Gabriel Synthesis of Primary Amines Using Potassium Phthalimide
Application Note: The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, a critical functional group in numerous pharmaceuticals and drug candidates. This method is particularly advantageous as it prevents the over-alkylation often observed in the direct amination of alkyl halides, thus ensuring the selective formation of the primary amine. The following protocols detail the synthesis of primary amines via the N-alkylation of potassium phthalimide (B116566) and the subsequent cleavage of the resulting N-alkylphthalimide intermediate.
Data Presentation
The yield of the Gabriel synthesis is dependent on the substrate and the method of cleavage. The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303), is generally considered to provide higher yields under milder conditions compared to acidic or basic hydrolysis.[1][2]
| Alkyl Halide | Product Amine | Cleavage Method | Solvent | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | Benzylamine | Not Specified | Not Specified | 60-70 | Not Specified |
| Benzyl Bromide | Benzylamine Hydrochloride | Not Specified | Not Specified | 89 | [3] |
| Various Primary Alkyl Halides | Various Primary Aliphatic Amines | Not Specified | Not Specified | 82-94 | [3] |
| 1-Chlorobutane | n-Butylamine | Not Specified | DMF | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: N-Alkylation of Potassium Phthalimide
This protocol describes the first step of the Gabriel synthesis, which involves the reaction of this compound with a primary alkyl halide to form an N-alkylphthalimide intermediate.[4]
Materials:
-
This compound
-
Primary alkyl halide (e.g., benzyl bromide, 1-bromobutane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Standard laboratory glassware for workup
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add anhydrous DMF to dissolve the this compound.
-
To the stirred solution, add the primary alkyl halide (1.0-1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting alkyl halide spot disappears.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-alkylphthalimide.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the cleavage of the N-alkylphthalimide intermediate to yield the primary amine using hydrazine hydrate. This method is often preferred due to its mild reaction conditions.[1][5]
Materials:
-
N-alkylphthalimide (from Protocol 1)
-
Hydrazine hydrate (85% solution in water)
-
Methanol (B129727) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware for workup
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-alkylphthalimide (1.0 equivalent) in methanol or ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the solution.
-
Reflux the mixture for 1-3 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Monitor the reaction by TLC until the N-alkylphthalimide is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
For further purification, dissolve the crude amine in diethyl ether and wash with water. Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The final product can be purified by distillation or chromatography.
Visualizations
Experimental Workflow of Gabriel Synthesis
Caption: Workflow of the Gabriel synthesis.
Logical Relationship of Gabriel Synthesis
Caption: Key steps in the Gabriel synthesis.
References
Application Note: N-Alkylation of Potassium Phthalimide with Primary Alkyl Halides (Gabriel Synthesis)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of potassium phthalimide (B116566) is the cornerstone of the Gabriel synthesis, a robust and widely utilized method for the selective preparation of primary amines from primary alkyl halides.[1][2][3] This reaction is favored because it effectively prevents the over-alkylation that commonly occurs when using ammonia (B1221849), which often results in a mixture of primary, secondary, and tertiary amines.[1] The Gabriel method employs the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻), leading to the formation of an N-alkylphthalimide intermediate.[2] This intermediate is then cleaved, typically through hydrazinolysis, to release the desired primary amine.[2][4] The method is particularly effective for primary alkyl halides, including benzylic and allylic substrates, but generally fails with secondary and tertiary halides.[1][4]
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism.
-
Stage 1: N-Alkylation. The process begins with the nucleophilic substitution (SN2) reaction between the potassium salt of phthalimide and a primary alkyl halide.[4][5] The phthalimide anion, a potent nitrogen nucleophile but a weak base, attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[4][5] This step results in the formation of a stable N-alkylphthalimide intermediate, where the nitrogen is no longer nucleophilic, thus preventing any further alkylation.[4][6]
-
Stage 2: Amine Liberation. The N-alkylphthalimide intermediate is then cleaved to release the primary amine. While acidic or basic hydrolysis can be used, the most common and often milder method is the Ing-Manske procedure, which involves reacting the intermediate with hydrazine (B178648) (N₂H₄).[1][2][7] This process yields the primary amine and a stable cyclic byproduct, phthalhydrazide (B32825), which often precipitates from the solution.[1][2][7]
Data Summary: Reaction Conditions and Yields
The following table summarizes various reaction conditions for the N-alkylation of potassium phthalimide with different primary alkyl halides.
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive | Yield (%) | Reference |
| n-Butyl Bromide | DMF | 80-90 | 2 | None | 97 | [1] |
| n-Octyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 94 | [1] |
| Benzyl Bromide | Toluene | 100 | 6 | 18-crown-6 (10 mol%) | 100 | [1] |
| Ethyl Bromoacetate | None | 110-120 | 1 | None | 67-71 | [1] |
| Ethylene Dibromide | None | 180-190 | 12 | None | Not Specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the first stage of the Gabriel synthesis to form the N-alkylphthalimide intermediate using dimethylformamide (DMF) as the solvent.[1] DMF is a widely recommended polar aprotic solvent for this reaction.[1][8]
Materials:
-
This compound
-
Primary alkyl halide
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (B109758) or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent) in a round-bottom flask equipped with a stir bar and condenser.[1]
-
Heat the reaction mixture to 80-100 °C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Pour the reaction mixture into a beaker of water and transfer it to a separatory funnel.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1]
-
Combine the organic layers and wash with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
The resulting crude N-alkylphthalimide can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the liberation of the primary amine from the N-alkylphthalimide intermediate.[1] This method is often preferred over acidic or basic hydrolysis due to its milder conditions and higher efficiency.[1]
Materials:
-
N-alkylphthalimide (from Protocol 1)
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O)
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol in a round-bottom flask.[1]
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[1]
-
Reflux the mixture for several hours, monitoring by TLC for the disappearance of the starting material. A white precipitate of phthalhydrazide will form.[1][7]
-
After the reaction is complete, cool the mixture to room temperature to ensure complete precipitation.
-
Filter the solid phthalhydrazide using a Buchner funnel and wash the precipitate thoroughly with ethanol.[1]
-
Combine the filtrate and the ethanol washes, and concentrate the solution under reduced pressure to obtain the crude primary amine.
-
The primary amine can be further purified by distillation or acid-base extraction.[1]
Visualized Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel_synthesis [chemeurope.com]
- 4. orgosolver.com [orgosolver.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel Synthesis [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
Application Notes and Protocols for the Cleavage of N-Alkylphthalimides Using Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalimide (B116566) group is a widely utilized protecting group for primary amines in organic synthesis, most notably in the Gabriel synthesis.[1] This method allows for the conversion of primary alkyl halides into primary amines, avoiding the over-alkylation often encountered with direct amination.[2] The final and crucial step in the Gabriel synthesis is the deprotection of the N-alkylphthalimide to release the desired primary amine.
While cleavage can be achieved under acidic or basic conditions, these methods often require harsh conditions that can be incompatible with sensitive functional groups.[3] The Ing-Manske procedure, which employs hydrazine (B178648) hydrate (B1144303), offers a milder and often more efficient alternative for the cleavage of N-alkylphthalimides.[3] This document provides detailed application notes, a summary of quantitative data, and experimental protocols for the hydrazinolysis of N-alkylphthalimides.
Reaction Mechanism
The cleavage of an N-alkylphthalimide with hydrazine hydrate proceeds via a nucleophilic acyl substitution. The hydrazine attacks one of the carbonyl carbons of the phthalimide ring, leading to ring opening. A subsequent intramolecular cyclization results in the formation of the stable phthalhydrazide (B32825) byproduct and the liberation of the primary amine.[4][5]
Caption: General reaction scheme for the cleavage of N-alkylphthalimides.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the cleavage of N-alkylphthalimides by hydrazine hydrate can be influenced by the solvent, temperature, and the amount of hydrazine hydrate used. The following table summarizes various reported conditions and yields.
| N-Substituent Example | Hydrazine Hydrate (Equivalents) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| General N-alkylphthalimide | 1.2 - 1.5 | Ethanol (B145695) | Reflux | Monitored by TLC | Not specified | [1] |
| Phthalimid protected polyethylene (B3416737) glycol | 40 | THF | Room Temperature | 4 hours | 70 - 85 | [6] |
| N-Arylphthalimide (in β-lactam) | Not specified | Methanol | Room Temperature | 1 - 2 hours | High | [7][8] |
| General N-alkylphthalimide | Not specified | Ethanol | Reflux | Not specified | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for the cleavage of N-alkylphthalimides using hydrazine hydrate in different solvent systems.
Protocol 1: Cleavage in Ethanol (Ing-Manske Procedure)
This is a widely used and generally applicable procedure for the cleavage of N-alkylphthalimides.[1][3]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equiv).[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture to room temperature. A precipitate of phthalhydrazide may form.
-
Acidify the mixture with concentrated HCl. This may require heating at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.[1]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.[1]
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).[1]
-
Extract the liberated primary amine with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.[1]
-
The crude amine can be further purified by distillation or chromatography as required.
Protocol 2: Cleavage in Tetrahydrofuran (THF) at Room Temperature
This protocol is particularly useful for substrates that may be sensitive to higher temperatures.[6]
Materials:
-
N-alkylphthalimide
-
Aqueous hydrazine solution
-
Tetrahydrofuran (THF)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the N-alkylphthalimide (1 equiv.) in THF (30 mL for 1 g of phthalimide).[6]
-
Slowly add aqueous hydrazine (40 equiv.).[6]
-
Stir the mixture for 4 hours at room temperature.[6]
-
Evaporate the solvent under reduced pressure.[6]
-
Add water to the residue.[6]
-
Extract the aqueous phase three times with chloroform.[6]
-
Combine the organic layers and dry with magnesium sulfate.[6]
-
Further evaporation under reduced pressure affords the pure amine.[6]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the cleavage of N-alkylphthalimides using hydrazine hydrate followed by workup and purification.
Caption: A generalized experimental workflow for hydrazinolysis.
Concluding Remarks
The use of hydrazine hydrate for the cleavage of N-alkylphthalimides is a robust and versatile method for the synthesis of primary amines. The choice of reaction conditions, particularly solvent and temperature, can be adapted to the specific substrate to maximize yield and purity. Careful monitoring of the reaction and appropriate workup procedures are essential for the successful isolation of the desired amine. While effective, it is important to note that hydrazine is toxic and should be handled with appropriate safety precautions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Potassium Phthalimide in the Synthesis of Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amino acids is a cornerstone of organic chemistry with profound implications for pharmacology, biochemistry, and materials science. Among the various synthetic routes, the use of potassium phthalimide (B116566), particularly in the Gabriel synthesis and its modifications, offers a robust and well-established method for the preparation of primary amines, which can be effectively adapted for the synthesis of α-amino acids. This methodology is particularly valued for its ability to prevent the over-alkylation of the amine, a common side reaction in other amination methods.
This document provides a detailed overview of the application of potassium phthalimide in amino acid synthesis, focusing on the Gabriel-malonic ester pathway. It includes detailed experimental protocols for key steps, a summary of quantitative data for the synthesis of various amino acids, and visualizations of the synthetic workflow.
Core Principle: The Gabriel Synthesis
The Gabriel synthesis transforms a primary alkyl halide into a primary amine using this compound.[1] The phthalimide group acts as a protected source of ammonia, with the acidic N-H proton being readily removed by a base to form the nucleophilic phthalimide anion. This anion then displaces a halide from an appropriate alkyl halide in an SN2 reaction. Subsequent cleavage of the resulting N-alkylphthalimide, typically via acid or base hydrolysis or, more commonly, hydrazinolysis, liberates the desired primary amine.[1][2]
For the synthesis of α-amino acids, this method is ingeniously combined with the malonic ester synthesis. The typical starting material is diethyl bromomalonate, which is first reacted with this compound to form diethyl phthalimidomalonate. This key intermediate can then be deprotonated at the α-carbon and alkylated with various alkyl halides to introduce the desired amino acid side chain. The final steps involve hydrolysis of the ester groups and the phthalimide, followed by decarboxylation to yield the target α-amino acid.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phthalimidomalonate (Key Intermediate)
This protocol is adapted from a reliable procedure in Organic Syntheses.[5]
Materials:
-
Diethyl bromomalonate
-
This compound
-
Benzene (B151609) (or a suitable alternative solvent like toluene)
-
Anhydrous calcium chloride
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, intimately mix diethyl bromomalonate (0.88 mole) and this compound (0.89 mole).
-
If no spontaneous reaction occurs within 30 minutes, gently heat the mixture to 110-120 °C to initiate the reaction. The mixture will become liquid and can be stirred.
-
Once the initial exothermic reaction subsides, maintain the temperature at 110 °C for one hour to ensure the reaction goes to completion.
-
Pour the hot mixture into a mortar and allow it to cool and solidify.
-
Grind the solid mass with water to remove the bulk of the potassium bromide byproduct and filter the mixture. Repeat the grinding and filtration with water.
-
Transfer the solid residue to a flask containing benzene and heat to boiling to dissolve the diethyl phthalimidomalonate.
-
Filter the hot solution to remove insoluble potassium bromide and any unreacted phthalimide.
-
Separate any water from the benzene filtrate using a separatory funnel and dry the benzene solution over anhydrous calcium chloride.
-
Remove the benzene by distillation under reduced pressure.
-
The resulting residue will solidify upon cooling. Triturate the solid with diethyl ether to remove impurities, filter, and wash the white crystals with ether.
-
Dry the product to obtain pure diethyl phthalimidomalonate.
Expected Yield: 67–71%[5]
Protocol 2: General Procedure for the Synthesis of α-Amino Acids via Alkylation of Diethyl Phthalimidomalonate
This protocol outlines the general steps for the synthesis of specific amino acids, such as alanine, leucine (B10760876), and phenylalanine.[3]
Materials:
-
Diethyl phthalimidomalonate
-
Sodium ethoxide (NaOEt) in ethanol (B145695)
-
Appropriate alkyl halide (e.g., ethyl bromide for alanine, isobutyl bromide for leucine, benzyl (B1604629) bromide for phenylalanine)
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Alkylation:
-
Dissolve diethyl phthalimidomalonate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture to form the enolate.
-
To the resulting solution, add the corresponding alkyl halide (e.g., isobutyl bromide for leucine synthesis).
-
Reflux the reaction mixture for the appropriate time to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
-
Hydrolysis and Decarboxylation (Acidic Conditions):
-
To the crude alkylated product, add concentrated hydrochloric acid.
-
Heat the mixture under reflux to hydrolyze both the ester groups and the phthalimide protecting group, and to effect decarboxylation.
-
After cooling, phthalic acid will precipitate and can be removed by filtration.
-
The filtrate, containing the amino acid hydrochloride, is then concentrated under reduced pressure.
-
-
Isolation of the Amino Acid:
-
The crude amino acid hydrochloride can be purified by recrystallization.
-
To obtain the free amino acid, the hydrochloride salt is dissolved in water and the pH is adjusted to the isoelectric point of the amino acid using a suitable base (e.g., ammonium (B1175870) hydroxide), which causes the amino acid to precipitate.
-
The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried.
-
Alternative Deprotection: Hydrazinolysis
Hydrazinolysis is often preferred for the cleavage of the phthalimide group as it proceeds under milder conditions.[2]
Procedure:
-
Dissolve the N-alkylphthalimide intermediate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture. A precipitate of phthalhydrazide (B32825) will form.[2]
-
After the reaction is complete, cool the mixture and filter to remove the phthalhydrazide.
-
The filtrate containing the primary amine can then be further processed to isolate the final amino acid product.
Quantitative Data
The Gabriel-malonic ester synthesis is a versatile method for preparing a variety of α-amino acids. The yields can vary depending on the specific alkyl halide used and the reaction conditions. The following table summarizes representative data for the synthesis of several amino acids.
| Amino Acid | Alkylating Agent | Base | Solvent | Overall Yield (%) | Citation |
| Leucine | Isobutyl bromide | Sodium Ethoxide | Ethanol | Not specified in detail | [3] |
| Alanine | Ethyl bromide | Sodium Ethoxide | Ethanol | Not specified in detail | [3] |
| Phenylalanine | Benzyl bromide | Sodium Ethoxide | Ethanol | ~60% (two-step from acetamidomalonate) | [6] |
Note: The yields reported in the literature can vary and are often for multi-step sequences. The yield for phenylalanine is from a closely related acetamidomalonate synthesis, which follows a similar reaction pathway.
Mandatory Visualizations
Gabriel-Malonic Ester Synthesis Workflow
Caption: Workflow of the Gabriel-Malonic Ester Synthesis for α-Amino Acids.
Logical Relationship of Key Steps
Caption: Key logical stages in the synthesis of amino acids via this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Starting from diethyl α-bromomalonate and this compound, show how.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Potassium Phthalimide as an Organocatalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium phthalimide (B116566) (PPI), a readily available and inexpensive compound, has emerged as a versatile and efficient organocatalyst in a variety of organic transformations. Traditionally known for its role in the Gabriel synthesis of primary amines, recent research has highlighted its potential as a mild base catalyst for the synthesis of diverse heterocyclic scaffolds. Its operational simplicity, low toxicity, and recyclability make it an attractive alternative to metal-based catalysts and strong bases, aligning with the principles of green chemistry.
These application notes provide a comprehensive overview of the use of potassium phthalimide as an organocatalyst in several key organic reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the adoption of this methodology in research and development settings, particularly in the field of drug discovery and medicinal chemistry where the synthesis of novel heterocyclic compounds is of paramount importance.
Applications Overview
This compound has demonstrated significant catalytic activity in a range of multi-component reactions, leading to the efficient synthesis of biologically relevant heterocyclic compounds. The applications detailed below showcase its utility in constructing complex molecular architectures from simple starting materials.
Key Applications Include:
-
Synthesis of 2-Amino-4H-Chromenes: A one-pot, three-component reaction for the synthesis of substituted 2-amino-4H-chromenes.
-
Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones: An efficient protocol for the three-component synthesis of isoxazol-5(4H)-one derivatives.
-
Synthesis of Biginelli-Type Compounds: A solvent-free method for the synthesis of 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones.
-
Synthesis of 6-Amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles: A rapid, microwave-assisted four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
Synthesis of 2-Amino-4H-Chromenes
The synthesis of 2-amino-4H-chromenes and their derivatives is of significant interest due to their diverse pharmacological activities. This compound catalyzes the one-pot, three-component condensation of an aromatic aldehyde, malononitrile (B47326), and a phenol (B47542) (such as α-naphthol or resorcinol) to afford the desired products in high yields.[1]
Data Presentation
| Entry | Aldehyde | Phenol | Time (min) | Yield (%) |
| 1 | 4-ClC6H4CHO | α-Naphthol | 15 | 95 |
| 2 | 4-MeOC6H4CHO | α-Naphthol | 20 | 92 |
| 3 | 4-NO2C6H4CHO | α-Naphthol | 10 | 98 |
| 4 | C6H5CHO | α-Naphthol | 20 | 90 |
| 5 | 4-MeC6H4CHO | Resorcinol | 25 | 93 |
| 6 | 2-ClC6H4CHO | Resorcinol | 30 | 91 |
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles:
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), α-naphthol (1 mmol), and this compound (10 mol%, 0.0185 g) in water (5 mL) is stirred at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to afford the pure 2-amino-4H-chromene derivative.
Mechanistic Workflow
The reaction is proposed to proceed through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This compound serves as an efficient basic organocatalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from β-ketoesters, hydroxylamine (B1172632) hydrochloride, and various aromatic aldehydes.[2] This reaction proceeds smoothly in water at room temperature, offering an environmentally benign route to this class of compounds.
Data Presentation
| Entry | Aldehyde | R | Time (min) | Yield (%) |
| 1 | C6H5CHO | CH3 | 130 | 90 |
| 2 | 4-CH3C6H4CHO | CH3 | 100 | 91 |
| 3 | 4-CH3OC6H4CHO | CH3 | 120 | 92 |
| 4 | 4-ClC6H4CHO | CH3 | 110 | 94 |
| 5 | 4-NO2C6H4CHO | CH3 | 90 | 95 |
| 6 | C6H5CHO | Ph | 150 | 88 |
Experimental Protocol
General Procedure:
In a round-bottomed flask, a mixture of the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and this compound (15 mol%, 0.0278 g) in water (5 mL) is stirred at room temperature. The reaction is monitored by TLC. After completion, the precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from an ethanol/water mixture to give the pure 3,4-disubstituted isoxazol-5(4H)-one.
Mechanistic Workflow
The proposed mechanism involves the initial formation of an oxime, followed by condensation with the β-ketoester and subsequent cyclization.
Synthesis of Biginelli-Type Compounds
This compound catalyzes the one-pot, multi-component cyclocondensation of cyclopentanone (B42830), aromatic aldehydes, and urea (B33335) or thiourea (B124793) under solvent-free conditions to produce 4-aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones.[3] This method provides a green approach to the synthesis of these Biginelli-type compounds.
Data Presentation
| Entry | Aldehyde | X | Time (h) | Yield (%) |
| 1 | C6H5CHO | O | 2.5 | 85 |
| 2 | 4-ClC6H4CHO | O | 2.0 | 90 |
| 3 | 4-NO2C6H4CHO | O | 1.5 | 92 |
| 4 | 4-MeOC6H4CHO | O | 3.0 | 82 |
| 5 | C6H5CHO | S | 3.5 | 88 |
| 6 | 4-ClC6H4CHO | S | 3.0 | 91 |
Experimental Protocol
General Procedure:
A mixture of an aryl aldehyde (2 mmol), cyclopentanone (1 mmol), urea or thiourea (1.3 mmol), and this compound (15 mol%, 0.0278 g) is heated at 120 °C under solvent-free conditions. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature, and water (10 mL) is added. The crude product is collected by filtration and washed with ethyl acetate (B1210297) and ethanol to afford the pure product.[3]
Mechanistic Workflow
The reaction likely proceeds via an initial aldol (B89426) condensation, followed by the formation of an N-acyliminium ion intermediate which then undergoes cyclization.
Synthesis of 6-Amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles
A highly efficient and rapid one-pot, four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives is achieved using this compound as a catalyst under microwave irradiation in water.[4] This method offers significant advantages in terms of reaction time and yield.
Data Presentation
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | C6H5CHO | 3 | 94 |
| 2 | 4-ClC6H4CHO | 3 | 97 |
| 3 | 4-MeOC6H4CHO | 4 | 92 |
| 4 | 4-NO2C6H4CHO | 3 | 96 |
| 5 | 3-NO2C6H4CHO | 3.5 | 95 |
| 6 | 4-MeC6H4CHO | 4 | 91 |
Experimental Protocol
General Procedure:
A mixture of ethyl acetoacetate (B1235776) (1 mmol), hydrazine (B178648) hydrate (B1144303) (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (20 mol%, 0.037 g) in water (5 mL) is subjected to microwave irradiation at 100 °C. The reaction is completed within 3-4 minutes. After cooling, the solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure pyrano[2,3-c]pyrazole derivative.
Mechanistic Workflow
This four-component reaction involves a cascade of condensation and cyclization reactions to form the final heterocyclic product.
Conclusion
This compound has proven to be a highly effective and environmentally friendly organocatalyst for the synthesis of a variety of important heterocyclic compounds. The protocols and data presented herein demonstrate its broad applicability, operational simplicity, and efficiency. For researchers and professionals in drug development and medicinal chemistry, this compound offers a valuable tool for the rapid and sustainable synthesis of novel molecular entities with potential therapeutic applications. Its low cost and commercial availability further enhance its appeal for both academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. html.rhhz.net [html.rhhz.net]
- 4. This compound (PPI): An Efficient and Green Organocatalyst for the One-pot Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5- carbonitrile Derivatives under Microwave Irradiation | Bentham Science [benthamscience.com]
Microwave-Assisted Synthesis Using Potassium Phthalimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of N-substituted phthalimides using potassium phthalimide (B116566). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
The Gabriel synthesis, a cornerstone in the preparation of primary amines, traditionally involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis.[1][2] While robust, this method often requires prolonged reaction times under harsh conditions.[2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this and many other chemical transformations. Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements and often cleaner reactions with higher yields.[3][4]
This technology is particularly advantageous in drug discovery and development, where rapid synthesis and purification of compound libraries are essential. The use of this compound in microwave-assisted reactions provides a versatile and efficient route to a wide array of primary amines and other N-substituted compounds with potential biological activity.[5][6]
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize the quantitative data from various studies, highlighting the improvements offered by microwave-assisted synthesis over conventional heating methods for reactions involving this compound.
Table 1: Synthesis of N-Phenacylisoindolidinedione [7]
| Method | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | Phenacyl bromide | DMF | 55 | 10 min | 68 |
| Conventional | Phenacyl bromide | DMF | Reflux | 30 min | Not specified, but microwave yield is noted as higher |
Table 2: Synthesis of Enaminones from Phthalimide Derivatives [7]
| Starting Material | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Phenacylphthalimide | Microwave | None | 150 | 1 h | 76 |
| N-Phenacylphthalimide | Conventional | DMFDMA (excess) | Reflux | 10 h | 59 |
| Phthalimidoacetone | Microwave | None | 180 | 20 min | 77 |
| Phthalimidoacetone | Conventional | Xylene | Reflux | 8 h | 76 |
Table 3: General Synthesis of N-Substituted Phthaloyl Derivatives [5]
| Starting Materials | Method | Power (W) | Time (min) | Yield (%) |
| Phthalimide, KOH, Chloroacetic acid | Microwave | 600 | 4.5 | 95 |
| Phthalic anhydride, Aryl amine, Na-acetate | Microwave | 800 | 4-5 | High (not specified) |
| Phthalic anhydride, Hydrazine, Na-acetate | Microwave | 300 | 4-7 | High (not specified) |
Experimental Protocols
The following are detailed methodologies for key experiments involving microwave-assisted synthesis with this compound.
Protocol 1: Microwave-Assisted Gabriel Synthesis of N-Benzylphthalimide
This protocol describes a typical Gabriel synthesis of a primary amine precursor under microwave irradiation.
Reagents:
-
This compound (1.85 g, 10 mmol)
-
Benzyl (B1604629) bromide (1.71 g, 10 mmol)
-
Dimethylformamide (DMF) (5 mL)
Microwave Parameters:
-
Temperature: 100 °C
-
Time: 5 minutes
-
Power: 150 W (with power modulation to maintain temperature)
-
Pressure: Monitored, typically below 15 bar
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound and benzyl bromide.
-
Add DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under the specified conditions.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of cold water.
-
The N-benzylphthalimide will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure N-benzylphthalimide.
Protocol 2: Microwave-Assisted Synthesis of N-(2-Oxo-2-phenylethyl)isoindole-1,3-dione[7]
This protocol details the synthesis of a phthalimide derivative with a ketone functionality.
Reagents:
-
This compound (1.85 g, 10 mmol)
-
Phenacyl bromide (1.99 g, 10 mmol)
-
Dry Dimethylformamide (DMF) (2 mL)
Microwave Parameters:
-
Temperature: 55 °C
-
Time: 10 minutes
-
Vessel: Heavy-walled Pyrex tube (10 mL capacity) with a PCS cap
-
Instrument: Single-mode cavity Explorer Microwave Synthesizer (CEM Corporation)
Procedure:
-
Combine this compound and phenacyl bromide in the microwave reaction tube.
-
Add dry DMF to the mixture.
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 55 °C for 10 minutes. Monitor the pressure buildup in the closed vessel.
-
After irradiation, allow the reaction tube to cool below 50 °C using the instrument's inbuilt cooling system.
-
Pour the crude product onto water.
-
Collect the resulting solid product by filtration.
-
Crystallize the product from ethanol.
Visualizations
The following diagrams illustrate the general workflow for microwave-assisted synthesis using this compound.
Caption: General workflow for microwave-assisted N-alkylation of this compound.
Caption: Logical pathway of the microwave-assisted Gabriel synthesis.
References
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ing-Manske Procedure for Milder Deprotection in Gabriel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Ing-Manske procedure, a critical modification of the Gabriel synthesis for the formation of primary amines. This method offers a milder alternative to harsh acidic or basic hydrolysis for the deprotection of N-alkylphthalimides, making it particularly valuable in the synthesis of complex molecules and drug candidates with sensitive functional groups.
Introduction
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often encountered with direct amination.[1][2] The traditional two-step process involves the N-alkylation of potassium phthalimide (B116566) followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.[1][3] Historically, this cleavage was achieved using strong acids or bases, which limited the substrate scope to molecules lacking sensitive functional groups.[4]
In 1926, H.R. Ing and R.H.F. Manske introduced a modification that utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing alcoholic solvent to effect the deprotection under milder, neutral conditions.[4][5] This method, now known as the Ing-Manske procedure, proceeds via the nucleophilic attack of hydrazine on the phthalimide carbonyl groups, leading to the formation of a stable phthalhydrazide (B32825) precipitate and the desired primary amine.[1][3] The key advantage of this procedure is its compatibility with a wider range of functional groups, significantly broadening the utility of the Gabriel synthesis in organic and medicinal chemistry.[2]
Advantages of the Ing-Manske Procedure
-
Milder Reaction Conditions: Operates under neutral pH, avoiding the use of strong acids or bases that can degrade sensitive substrates.[4][5]
-
Broad Substrate Scope: Compatible with a variety of functional groups that are intolerant to harsh hydrolytic conditions.
-
Improved Yields: Can lead to higher yields, particularly for substrates prone to side reactions under acidic or basic conditions.[2]
-
Clean Reaction: The phthalhydrazide by-product is often insoluble and can be easily removed by filtration, simplifying product purification.[1][6]
Data Presentation
The following tables summarize quantitative data from studies on the Ing-Manske procedure, highlighting the effects of reaction conditions on reaction time.
Table 1: Effect of NaOH Addition on Reaction Time in Aminolysis of N-Substituted Phthalimides
This table presents data from a study suggesting an improved Ing-Manske procedure where the pH is increased by adding NaOH after the complete disappearance of the starting N-substituted phthalimide. The data shows a significant reduction in the time required to achieve an 80% yield of the primary amine.
| N-Substituted Phthalimide | Amine Reagent | Equivalents of Added NaOH | Time to 80% Yield (hours) |
| N-Phenylphthalimide | Hydrazine | 0 | 5.3 |
| 1 | 1.6 | ||
| 5 | 1.2 | ||
| N-(4-Ethylphenyl)phthalimide | Hydroxylamine | 0 | 7.5 |
| 10 | 4.0 | ||
| 20 | 2.0 | ||
| N-(2-Ethylphenyl)phthalimide | Methylamine | 0 | 1.7 |
| 1 | 1.0 | ||
| 25 | 0.7 |
Data sourced from Ariffin, et al., Synthetic Communications, 2004.[7][8]
Experimental Protocols
The following are detailed experimental protocols for the Ing-Manske deprotection of N-alkylphthalimides.
Protocol 1: General Procedure for Ing-Manske Deprotection
This protocol is a general method for the hydrazinolysis of an N-alkylphthalimide.
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (50-60% in water)
-
Diethyl ether (or other suitable organic solvent)
-
Celite®
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., argon).[3]
-
Add hydrazine hydrate (typically 10-20 equiv) to the solution.[3]
-
Stir the reaction mixture at room temperature or reflux for the required time (monitor by TLC). Reaction times can range from 1 to 16 hours.[3]
-
Upon completion, a precipitate of phthalhydrazide will form.[1]
-
Dilute the reaction mixture with an organic solvent such as diethyl ether.[3]
-
Filter the mixture through a pad of Celite® to remove the phthalhydrazide precipitate.[3]
-
Wash the filter cake with the same organic solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
Purify the crude product by flash column chromatography, distillation, or crystallization as required.[3]
Protocol 2: Synthesis of N-Benzylamine via Ing-Manske Deprotection
This protocol provides a specific example for the deprotection of N-benzylphthalimide.
Materials:
-
N-Benzylphthalimide
-
Hydrazine hydrate (25% solution)
-
Methanol
Procedure:
-
To a solution of N-benzylphthalimide (2.37 g, 10 mmol) in methanol, add 25% hydrazine hydrate solution (1 ml, 10 mmol).
-
Reflux the mixture. The reaction progress can be monitored by TLC.
-
Upon cooling, the phthalhydrazide salt of benzylamine (B48309) will precipitate.
-
Collect the solid by filtration. The yield of the salt is typically high (e.g., 86%).[9]
-
To isolate the free amine, the salt can be treated with a base. Alternatively, treatment with acid will yield the amine salt and phthalhydrazide.[9][10]
Protocol 3: Low-Temperature Ing-Manske Procedure
This protocol is suitable for substrates that may be sensitive to higher temperatures.
Materials:
-
N-Benzylphthalimide
-
Hydrazine hydrate solution
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-benzylphthalimide (237 mg, 1 mmol) in DMF (1.80 ml) in a flask and cool to -15°C.[9]
-
Add hydrazine hydrate solution (0.22 ml, 1.1 mmol) to the cold solution.[9]
-
Keep the reaction mixture at -15°C for 14 hours.[9]
-
The intermediate, 2-(N-aminocarbamoyl)-N-benzylbenzamide, can be isolated at this stage.
-
To obtain the final primary amine, the reaction mixture can be warmed and treated with acid.[9][10]
Visualizations
Gabriel Synthesis and Ing-Manske Deprotection Workflow
Caption: Overall workflow of the Gabriel synthesis followed by the Ing-Manske deprotection.
Ing-Manske Deprotection Mechanism
Caption: Reaction mechanism of the Ing-Manske deprotection step.
Improved Ing-Manske Procedure Workflow
Caption: Workflow for the improved Ing-Manske procedure with pH adjustment.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gabriel_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Potassium Phthalimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of suitable solvents and protocols for the N-alkylation of potassium phthalimide (B116566), a key step in the Gabriel synthesis of primary amines. The choice of solvent significantly impacts reaction efficiency, yield, and overall success. This document offers detailed methodologies, comparative data, and visual guides to aid in the selection of optimal reaction conditions.
Introduction to N-Alkylation of Potassium Phthalimide
The N-alkylation of this compound is a robust and widely used method for the synthesis of primary amines, known as the Gabriel synthesis. This reaction proceeds via an SN2 mechanism, where the phthalimide anion acts as a nucleophile, attacking a primary alkyl halide. The resulting N-alkylphthalimide can then be cleaved to release the primary amine, effectively avoiding the over-alkylation often observed with other amination methods. The selection of an appropriate solvent is critical to ensure efficient reaction kinetics and high yields.
Solvent Selection and Rationale
The choice of solvent is paramount for a successful N-alkylation of this compound. The reaction is generally favored in polar aprotic solvents. These solvents can effectively solvate the potassium cation without strongly solvating the phthalimide anion, thereby enhancing its nucleophilicity.
Recommended Solvents:
-
Dimethylformamide (DMF): Widely regarded as the most effective solvent for this reaction.[1][2][3][4][5] It offers excellent solubility for this compound and promotes rapid SN2 reactions, often leading to high yields in shorter reaction times.[6][7]
-
Dimethyl Sulfoxide (DMSO): Another highly effective polar aprotic solvent that can be used as an alternative to DMF.[2][4]
-
Acetonitrile (MeCN): A suitable polar aprotic solvent for the reaction.[2][4]
-
Hexamethylphosphoramide (HMPA): A polar aprotic solvent that can be used, though its use is often limited due to toxicity concerns.[2][4]
Less Favorable Solvents:
-
Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the phthalimide anion, reducing its nucleophilicity and slowing down the reaction rate. While the reaction can proceed in these solvents, it often requires longer reaction times and may result in lower yields.[6]
-
Nonpolar Solvents (e.g., Toluene, Xylene): The solubility of this compound in nonpolar solvents is generally low, hindering the reaction. However, the use of phase-transfer catalysts can facilitate the reaction in such solvents.[6]
Quantitative Data on Solvent Effects
The following table summarizes available data on the impact of different solvents on the N-alkylation of this compound. It is important to note that direct comparison can be challenging as reaction conditions and substrates may vary between studies.
| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Chloride | Dimethylformamide (DMF) | 100 | 0.5 | 93 | Sheehan, J. C.; Bolhofer, W. A. J. Am. Chem. Soc.1950 , 72 (6), 2786–2786 |
| n-Hexyl Bromide | Dimethylformamide (DMF) | 90 | 2 | 85 | Billman, J. H.; Cash, R. V. Proc. Indiana Acad. Sci.1952 , 62, 158-160 |
| Benzyl Bromide | Toluene (with 18-crown-6) | 100 | 6 | 94 | Soai, K.; Ookawa, A.; Kato, K. Bull. Chem. Soc. Jpn.1982 , 55 (5), 1671-1672 |
| Various | DMF | 4 | 85 | 85 | BenchChem Technical Support |
| Various | Ethanol | 8 | 78 | 78 | BenchChem Technical Support |
| Various | THF | 6 | 72 | 72 | BenchChem Technical Support |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in DMF
This protocol describes a general method for the N-alkylation of this compound using a primary alkyl halide in DMF.
Materials:
-
This compound
-
Primary alkyl halide (e.g., benzyl bromide, 1-bromobutane)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Dichloromethane (B109758) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).[1]
-
Heat the reaction mixture to a temperature between 80-100 °C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the alkyl halide), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[1]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Cleavage of the N-Alkylphthalimide (Ing-Manske Procedure)
This protocol describes the liberation of the primary amine from the N-alkylphthalimide intermediate using hydrazine (B178648) hydrate (B1144303).
Materials:
-
N-alkylphthalimide
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[1]
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[1]
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
A precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and remove the solid precipitate by filtration.
-
Wash the precipitate with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to yield the primary amine.
-
The amine can be further purified by distillation or acid-base extraction.
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: N-Alkylation of this compound via SN2 Reaction.
Caption: Experimental Workflow for the Gabriel Synthesis.
Troubleshooting and Optimization
-
Low Yields: Low yields can result from the use of secondary or tertiary alkyl halides, which are not suitable for this reaction due to steric hindrance.[1] The presence of moisture can also negatively impact the reaction; therefore, anhydrous solvents and dry glassware are recommended.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The addition of a catalytic amount of potassium iodide can be beneficial, especially when using less reactive alkyl chlorides or bromides.[6]
-
Purification Challenges: The phthalhydrazide byproduct from the cleavage step can sometimes be difficult to remove completely. Ensure thorough washing of the precipitate during filtration.
By carefully selecting the appropriate solvent and following the detailed protocols, researchers can achieve high yields and purity in the N-alkylation of this compound for the successful synthesis of primary amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 7. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]
One-Pot Synthesis of Heterocyclic Compounds Using Potassium Phthalimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of various heterocyclic compounds utilizing potassium phthalimide (B116566) as an efficient and environmentally benign catalyst. The methodologies presented here offer significant advantages, including operational simplicity, mild reaction conditions, short reaction times, and high yields, making them attractive for applications in medicinal chemistry and drug discovery.
Introduction
Potassium phthalimide (PPI), a readily available and inexpensive organocatalyst, has emerged as a powerful tool in the synthesis of complex heterocyclic scaffolds. Its basic nature allows it to effectively catalyze multi-component reactions (MCRs), facilitating the construction of diverse molecular architectures in a single step. The protocols outlined below highlight the versatility of this compound in promoting the synthesis of biologically relevant heterocyclic compounds, such as chromene and pyranopyrazole derivatives, often under green and sustainable reaction conditions.
I. Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromenes
This protocol describes a three-component, one-pot synthesis of 2-amino-4-aryl-4H-benzo[h]chromenes and 3-amino-1-aryl-1H-benzo[f]chromenes in an aqueous medium, catalyzed by this compound. This method is noted for its safety, short reaction times, and high yields without the need for organic solvents.[1]
Quantitative Data Summary
| Entry | Aldehyde (Ar) | Methylene (B1212753) Compound | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | Malononitrile (B47326) | 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 10 | 95 |
| 2 | 4-ClC₆H₄ | Malononitrile | 2-Amino-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carbonitrile | 12 | 96 |
| 3 | 4-NO₂C₆H₄ | Malononitrile | 2-Amino-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile | 15 | 92 |
| 4 | 4-CH₃OC₆H₄ | Malononitrile | 2-Amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile | 10 | 94 |
| 5 | C₆H₅ | Ethyl Cyanoacetate | Ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate | 15 | 90 |
Note: The data presented is based on information from the cited abstract and may not be exhaustive. For a complete substrate scope, please refer to the full publication.
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-4-aryl-4H-benzo[h]chromenes:
-
In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), a cyano-methylene compound (malononitrile or ethyl cyanoacetate) (1 mmol), a naphtholic compound (e.g., α-naphthol or β-naphthol) (1 mmol), and this compound (10 mol%) in water (5 mL) is prepared.
-
The reaction mixture is stirred at room temperature or heated as specified in the research article.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is collected by filtration.
-
The crude product is washed with water and then recrystallized from ethanol (B145695) to afford the pure 2-amino-4-aryl-4H-benzo[h]chromene derivative.
Experimental Workflow
Caption: Workflow for the synthesis of amino-benzochromenes.
II. Synthesis of 2-Amino-3-phenylsulfonyl-4H-chromenes
This protocol details an eco-friendly, three-component, one-pot synthesis of 2-amino-3-phenylsulfonyl-4H-chromenes under solvent-free conditions, catalyzed by this compound. A key advantage of this method is the recyclability of the catalyst.
Quantitative Data Summary
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 20 | 94 |
| 2 | 4-ClC₆H₄ | 25 | 96 |
| 3 | 4-NO₂C₆H₄ | 30 | 91 |
| 4 | 4-CH₃C₆H₄ | 20 | 95 |
| 5 | 2-ClC₆H₄ | 30 | 90 |
Note: The data presented is based on information from the cited abstract and may not be exhaustive. For a complete substrate scope, please refer to the full publication.
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-3-phenylsulfonyl-4H-chromenes:
-
A mixture of an aromatic aldehyde (1 mmol), phenylsulfonylacetonitrile (1 mmol), 1-naphthol (B170400) (1 mmol), and this compound (10 mol%) is placed in a reaction vessel.
-
The mixture is heated at 80 °C under solvent-free conditions with stirring.
-
The reaction progress is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solid mass is washed with a mixture of water and ethanol to remove the catalyst and any unreacted starting materials.
-
The crude product is then recrystallized from ethanol to obtain the pure 2-amino-3-phenylsulfonyl-4H-chromene.
-
The aqueous filtrate containing the catalyst can be evaporated to recover the this compound for reuse.
Experimental Workflow
Caption: Workflow for solvent-free synthesis of chromenes.
III. Synthesis of 6-Amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles
This protocol describes a rapid and efficient four-component, one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives under microwave irradiation, using this compound as a catalyst in water.[2] This green methodology provides excellent yields in very short reaction times.[2]
Quantitative Data Summary
| Entry | Aldehyde (Ar) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 3 | 96 |
| 2 | 4-ClC₆H₄ | 3 | 97 |
| 3 | 4-NO₂C₆H₄ | 4 | 92 |
| 4 | 4-CH₃OC₆H₄ | 3 | 95 |
| 5 | 3-NO₂C₆H₄ | 4 | 91 |
Note: The data presented is based on information from the cited abstract and may not be exhaustive. For a complete substrate scope, please refer to the full publication.
Experimental Protocol
General Procedure for the Synthesis of 6-Amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles:
-
In a microwave-safe vessel, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), hydrazine (B178648) hydrate (B1144303) (1 mmol), and this compound (10 mol%) in water (5 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for 3-4 minutes.[2]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with cold water and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Workflow
Caption: Microwave-assisted synthesis of pyranopyrazoles.
Proposed Reaction Mechanism
The role of this compound in these reactions is primarily as a basic catalyst. The phthalimide anion can act as a proton acceptor, activating the methylene compounds and facilitating the initial Knoevenagel condensation with the aldehyde. The subsequent steps involve Michael addition and cyclization to form the final heterocyclic product.
Caption: General mechanism for the one-pot synthesis.
Conclusion
The use of this compound as a catalyst for the one-pot synthesis of heterocyclic compounds offers a powerful and sustainable approach for generating molecular diversity. The protocols described herein demonstrate the broad applicability of this methodology for the efficient construction of valuable heterocyclic scaffolds. These methods are well-suited for academic research and for the rapid generation of compound libraries in drug discovery programs. Further exploration of the substrate scope and optimization of reaction conditions for different heterocyclic systems is encouraged.
References
Application Notes and Protocols: The Role of Potassium Phthalimide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Potassium phthalimide (B116566) serves as a cornerstone reagent in organic synthesis, particularly in the construction of nitrogen-containing bioactive molecules. Its primary utility lies in the Gabriel synthesis, a robust method for the preparation of primary amines, which are key functional groups in a vast array of pharmaceuticals. Furthermore, potassium phthalimide exhibits catalytic activity in certain multicomponent reactions, offering an efficient pathway to complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
Gabriel Synthesis of Primary Amines: A Protected Route to Bioactivity
The Gabriel synthesis provides a superior alternative to the direct alkylation of ammonia (B1221849) for preparing primary amines, as it effectively prevents the formation of over-alkylated byproducts.[1][2] The method involves the N-alkylation of the phthalimide anion, followed by the subsequent removal of the phthaloyl protecting group to liberate the desired primary amine.[3][4]
A key intermediate in many Gabriel syntheses is N-(2-bromoethyl)phthalimide, which can be readily prepared from this compound and 1,2-dibromoethane (B42909).[5][6] This intermediate allows for the introduction of a protected primary aminoethyl moiety into various molecular frameworks.
Experimental Protocol: Synthesis of N-(2-Bromoethyl)phthalimide
This protocol outlines the synthesis of N-(2-bromoethyl)phthalimide, a versatile building block for introducing a primary amine functionality.
Materials and Methods:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| This compound | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |
| Ethanol (B145695) (98-100%) | C₂H₅OH | 46.07 | 300 mL | - |
| Carbon Disulfide | CS₂ | 76.13 | 500 mL | - |
Table 1: Reagents for the Synthesis of N-(2-Bromoethyl)phthalimide.[6]
-
In a 1-liter two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mol) of this compound and 450 g (2.4 mol) of 1,2-dibromoethane.
-
Heat the mixture in an oil bath at 180-190 °C with stirring for 12 hours.
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
Extract the crude N-(2-bromoethyl)phthalimide from the potassium bromide byproduct by refluxing with 300 mL of 98-100% ethanol for 30 minutes.
-
Filter the hot solution to remove the insoluble salts and wash the residue with a small amount of hot ethanol.
-
Distill the ethanol from the filtrate under reduced pressure.
-
Reflux the dried residue with 500 mL of carbon disulfide for 15 minutes to separate the soluble product from insoluble diphthalimidoethane.
-
Filter the hot solution and allow it to cool, inducing crystallization of N-(2-bromoethyl)phthalimide.
-
Collect the crystals by filtration and dry them.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Yield | 69-79% | [6] |
| Melting Point | 82-83 °C | [6] |
Table 2: Reaction outcomes for the synthesis of N-(2-bromoethyl)phthalimide.
Catalytic Applications in Heterocyclic Synthesis
This compound can also function as a mild, green, and commercially available organocatalyst.[7] It has been effectively employed in the one-pot, four-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives, which are scaffolds of significant interest in medicinal chemistry due to their potential biological activities.[7][8]
Experimental Protocol: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
This protocol describes a microwave-assisted, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives using this compound as a catalyst.[7]
Materials and Methods:
| Reagent | Moles (approx.) |
| Ethyl Acetoacetate (B1235776) | 1 mmol |
| Hydrazine Hydrate | 1 mmol |
| Aromatic Aldehyde | 1 mmol |
| Malononitrile (B47326) | 1 mmol |
| This compound (Catalyst) | 0.1 mmol (10 mol%) |
| Water (Solvent) | 5 mL |
Table 3: Reagents for the synthesis of pyrano[2,3-c]pyrazole derivatives.
Procedure: [7]
-
In a microwave-safe vessel, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (0.1 mmol) in 5 mL of water.
-
Seal the vessel and subject it to microwave irradiation at a suitable power level to maintain a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and dry it to obtain the pure pyranopyrazole derivative.
Quantitative Data:
| Parameter | Value | Reference(s) |
| Reaction Time | 3-4 minutes | [7] |
| Yield | 91-97% | [7] |
Table 4: Reaction outcomes for the synthesis of pyranopyrazole derivatives.
Application in the Synthesis of Specific Bioactive Molecules
This compound is a precursor in the synthesis of several notable bioactive molecules.
Thalidomide: A Molecule with a Dual Legacy
Thalidomide, a derivative of phthalimide, is known for its tragic history as a teratogen but has been repurposed for the treatment of multiple myeloma and erythema nodosum leprosum.[9][10] Its biological activity is complex and involves the modulation of the immune system and inhibition of angiogenesis.
Signaling Pathway of Thalidomide's Teratogenic Effects:
Thalidomide's teratogenic effects are primarily attributed to its ability to inhibit angiogenesis (the formation of new blood vessels) and its interaction with the protein cereblon (CRBN). This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of essential transcription factors for limb development. This disrupts downstream signaling pathways, including the Bone Morphogenetic Protein (BMP)/Dkk1/Wnt and Fibroblast Growth Factor 8 (FGF8) pathways, ultimately causing limb malformations.
Amphetamine: A Central Nervous System Stimulant
While less common than other synthetic routes like the Leuckart reaction or reductive amination of phenylacetone, the Gabriel synthesis can theoretically be employed to produce amphetamine.[11][12][13][14] Amphetamine is a potent central nervous system (CNS) stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mechanism of Action of Amphetamine:
Amphetamine exerts its effects by increasing the levels of the neurotransmitters dopamine, norepinephrine, and to a lesser extent, serotonin, in the synaptic cleft. It achieves this by promoting their release from presynaptic terminals and by blocking their reuptake.
Conclusion
This compound remains a valuable and versatile reagent in the synthesis of bioactive molecules. Its application in the Gabriel synthesis offers a reliable method for the preparation of primary amines, crucial building blocks in numerous pharmaceuticals. Furthermore, its emerging role as an efficient organocatalyst opens new avenues for the green and rapid synthesis of complex heterocyclic structures. The detailed protocols and conceptual diagrams provided herein are intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound (PPI): An Efficient and Green Organocatalyst for the One-pot Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5- carbonitrile Derivatives under Microwave Irradiation | Bentham Science [benthamscience.com]
- 8. advion.com [advion.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Facile Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]
- 11. Preparation method of amphetamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107011177A - The preparation method of amphetamine - Google Patents [patents.google.com]
- 13. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]
- 14. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gabriel Synthesis of Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and success rate of the Gabriel synthesis for preparing primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Gabriel synthesis over other methods of synthesizing primary amines, such as the direct alkylation of ammonia?
The main advantage of the Gabriel synthesis is its ability to selectively produce primary amines and avoid the overalkylation that often plagues direct alkylation of ammonia.[1][2][3] In the direct alkylation method, the primary amine product is often more nucleophilic than the starting ammonia, leading to subsequent reactions that form secondary, tertiary, and even quaternary ammonium (B1175870) salts, resulting in a mixture of products and low yields of the desired primary amine.[2][3] The Gabriel synthesis utilizes potassium phthalimide (B116566), where the nitrogen is part of an imide and significantly less nucleophilic after the initial alkylation, thus preventing further reactions.
Q2: Why is my Gabriel synthesis failing or giving very low yields, especially with certain alkyl halides?
The Gabriel synthesis is highly effective for primary alkyl halides. However, it generally fails or provides very low yields with secondary alkyl halides due to steric hindrance.[1][4] The reaction proceeds via an SN2 mechanism, which is sensitive to the steric bulk at the reaction center. With secondary (and tertiary) alkyl halides, elimination reactions become the major pathway. Furthermore, aryl halides are unreactive under standard Gabriel conditions because they do not undergo nucleophilic substitution readily.
Q3: What are the most common cleavage methods for the N-alkylphthalimide intermediate, and which one should I choose?
The most common methods for cleaving the N-alkylphthalimide to release the primary amine are:
-
Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method, employing hydrazine (B178648) hydrate (B1144303) under mild, neutral conditions.[1][5] It is often preferred as it avoids the harsh acidic or basic conditions that can affect sensitive functional groups.
-
Acidic Hydrolysis: This method uses strong acids like sulfuric or hydrobromic acid but often requires high temperatures and prolonged reaction times.[5][6]
-
Basic Hydrolysis: Strong bases like sodium hydroxide (B78521) can be used, but this method also requires harsh conditions and can lead to side reactions.[4][6]
-
Reductive Cleavage with Sodium Borohydride (B1222165) (NaBH₄): This is an exceptionally mild method suitable for substrates that are sensitive to hydrazinolysis or harsh acidic/basic conditions.[7]
The choice of method depends on the stability of your substrate. For most applications, the Ing-Manske procedure (hydrazinolysis) offers a good balance of efficiency and mildness. For highly sensitive molecules, reductive cleavage with NaBH₄ is an excellent alternative.
Q4: Can I use alternative reagents to potassium phthalimide?
Yes, several alternative reagents have been developed. These reagents, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, are electronically similar to phthalimide salts.[1] Their advantages can include easier hydrolysis and the potential to extend the reaction to synthesize secondary amines.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Gabriel synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N-alkylphthalimide | 1. Poor quality of this compound: The reagent may have degraded over time. 2. Inefficient SN2 reaction: The alkyl halide may be too sterically hindered (e.g., secondary or tertiary), or the leaving group is poor. 3. Suboptimal solvent: The chosen solvent may not be ideal for SN2 reactions. 4. Presence of water: Water can hydrolyze the phthalimide anion. | 1. Use freshly prepared or commercially sourced high-purity this compound. 2. Ensure you are using a primary alkyl halide. If possible, convert the leaving group to a better one (e.g., iodide). 3. Use a polar aprotic solvent like DMF, which is known to be excellent for this reaction.[7] 4. Ensure all reagents and glassware are dry. |
| Low yield of primary amine during cleavage | 1. Incomplete cleavage of the N-alkylphthalimide: The reaction time or temperature may be insufficient. 2. Harsh cleavage conditions: The use of strong acids or bases can degrade sensitive substrates. 3. Difficult separation of the phthalhydrazide (B32825) byproduct: This can lead to product loss during workup.[1] | 1. Monitor the reaction by TLC to ensure the disappearance of the starting material. If necessary, increase the reaction time or temperature. For hydrazinolysis, adding a base after the initial reaction can accelerate the release of the amine. 2. Switch to a milder cleavage method, such as the Ing-Manske procedure or reductive cleavage with NaBH₄. 3. After hydrazinolysis, acidification of the reaction mixture can help to fully precipitate the phthalhydrazide, making it easier to remove by filtration. |
| Formation of side products | 1. Elimination reaction with hindered alkyl halides: Using secondary or tertiary alkyl halides will favor elimination over substitution. 2. Hydrolysis of the phthalimide: If water is present, it can react with the this compound. | 1. Use only primary alkyl halides for the Gabriel synthesis. 2. Ensure the reaction is carried out under anhydrous conditions. |
Data Presentation: Comparison of Cleavage Methods
The yield of the final primary amine can be significantly influenced by the chosen cleavage method. Below are tables summarizing quantitative data for different cleavage approaches.
Table 1: Reductive Cleavage of N-Alkylphthalimides with Sodium Borohydride
This method is known for its mild conditions and high yields.
| N-Alkylphthalimide Substrate | Yield (%) |
| N-Benzylphthalimide | 95 |
| N-(2-Phenylethyl)phthalimide | 92 |
| N-(3-Phenylpropyl)phthalimide | 96 |
| N-Octylphthalimide | 94 |
| Phthaloyl-L-phenylalanine | 91 |
| Phthaloyl-L-leucine | 89 |
Data sourced from BenchChem Application Notes.[8]
Table 2: Comparison of Reaction Times for 80% Yield in Different Cleavage Methods
The addition of a base can significantly reduce the reaction time for hydrazinolysis and aminolysis.
| N-Substituent | Reagent | Base Added (equiv. NaOH) | Reaction Time (h) to 80% Yield |
| Phenyl | Hydrazine | 0 | 5.3 |
| Phenyl | Hydrazine | 1 | 1.6 |
| Phenyl | Hydrazine | 5 | 1.2 |
| 4-Ethylphenyl | Hydroxylamine | 0 | 7.5 |
| 4-Ethylphenyl | Hydroxylamine | 10 | 4.0 |
| 4-Ethylphenyl | Hydroxylamine | 20 | 2.0 |
| 2-Ethylphenyl | Methylamine | 0 | 1.7 |
| 2-Ethylphenyl | Methylamine | 1 | 1.0 |
| 2-Ethylphenyl | Methylamine | 25 | 0.7 |
Data sourced from BenchChem Application Notes and a study on improved Ing-Manske procedures.[8][9]
Experimental Protocols
Protocol 1: N-Alkylation of this compound (General Procedure)
This protocol describes the first step of the Gabriel synthesis to form the N-alkylphthalimide intermediate.
Materials:
-
This compound
-
Primary alkyl halide
-
N,N-Dimethylformamide (DMF)
-
Anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add the primary alkyl halide (1.0-1.1 equiv.) to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide (typically 60-100 °C for several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the N-alkylphthalimide.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the crude product.
-
The crude N-alkylphthalimide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
This protocol outlines the cleavage of the N-alkylphthalimide using hydrazine hydrate to yield the primary amine.
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol (B145695) (95% or absolute)
-
Concentrated HCl
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-alkylphthalimide (1.0 equiv.) in ethanol in a round-bottom flask, add hydrazine hydrate (1.2-1.5 equiv.).[8]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl. This will precipitate the phthalhydrazide byproduct.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation.[8]
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[8]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
The product can be further purified by distillation or column chromatography.
Protocol 3: Reductive Cleavage of N-Alkylphthalimide with Sodium Borohydride
This protocol provides a mild alternative for cleaving the N-alkylphthalimide.
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial acetic acid
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv.) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.[8]
-
Add sodium borohydride (4.0-5.0 equiv.) portion-wise to the stirred solution at room temperature.[8]
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.[8]
-
After the reduction is complete, carefully quench the excess NaBH₄ by adding glacial acetic acid.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[8]
-
Follow a standard aqueous workup procedure to isolate the primary amine, which may involve basification and extraction as described in Protocol 2.
Visualizations
Caption: Mechanism of the Gabriel Synthesis.
Caption: Experimental Workflow for Gabriel Synthesis.
Caption: Troubleshooting Decision Tree.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Common side reactions in the Gabriel synthesis and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges encountered during the Gabriel synthesis of primary amines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of N-Alkylphthalimide
Potential Causes:
-
Poor quality of potassium phthalimide (B116566): The reagent may have degraded over time, especially if not stored under anhydrous conditions.
-
Inactive alkyl halide: The alkyl halide may be unreactive due to its structure (e.g., sterically hindered) or decomposition.
-
Inappropriate solvent: The solvent may not be suitable for facilitating the SN2 reaction. Polar aprotic solvents are generally preferred.[1]
-
Insufficient reaction temperature or time: The reaction may not have proceeded to completion.
Recommended Solutions:
-
Use freshly prepared or properly stored potassium phthalimide: Ensure the reagent is dry and has been stored in a desiccator.
-
Verify alkyl halide reactivity: Use primary alkyl halides for the best results.[2] For less reactive alkyl halides (e.g., alkyl chlorides or bromides), the addition of a catalytic amount of sodium or potassium iodide can improve the reaction rate.
-
Optimize solvent choice: Dimethylformamide (DMF) is often the solvent of choice for this reaction.[1] Other suitable polar aprotic solvents include dimethyl sulfoxide (B87167) (DMSO) and acetonitrile.[1]
-
Adjust reaction conditions: Increase the reaction temperature (typically 80-100 °C in DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2]
Issue 2: Presence of Alkene Byproducts
Potential Cause:
-
Competing elimination (E2) reaction: This is particularly problematic when using secondary or tertiary alkyl halides, which are more sterically hindered and prone to elimination reactions under the basic conditions of the Gabriel synthesis.[3]
Recommended Solution:
-
Use primary alkyl halides: To avoid the formation of alkene byproducts, it is highly recommended to use primary alkyl halides. If the synthesis of a primary amine with a secondary alkyl group is required, alternative synthetic routes should be considered.
Issue 3: Low Yield of Primary Amine after Cleavage
Potential Causes:
-
Harsh hydrolysis conditions: The use of strong acids or bases for the hydrolysis of the N-alkylphthalimide can lead to the degradation of the desired amine or other sensitive functional groups in the molecule, resulting in lower yields.[4]
-
Incomplete cleavage reaction: The reaction to remove the phthalimide group may not have gone to completion.
Recommended Solutions:
-
Employ the Ing-Manske procedure: This method utilizes hydrazine (B178648) hydrate (B1144303) in a refluxing alcoholic solvent (e.g., ethanol) to cleave the N-alkylphthalimide under milder, often neutral, conditions.[5] This is generally the preferred method for substrates sensitive to strong acids or bases.
-
Ensure complete reaction: Monitor the cleavage reaction by TLC to confirm the disappearance of the starting N-alkylphthalimide.
Issue 4: Difficulty in Purifying the Final Amine Product
Potential Causes:
-
Contamination with phthalic acid: When using acidic or basic hydrolysis, the phthalic acid byproduct can be difficult to separate from the desired amine.
-
Contamination with phthalhydrazide (B32825): In the Ing-Manske procedure, the phthalhydrazide byproduct can sometimes co-precipitate with the product or be challenging to remove completely.
Recommended Solutions:
-
Purification after acidic/basic hydrolysis:
-
After hydrolysis, acidify the reaction mixture to protonate the amine, making it water-soluble.
-
Extract the aqueous solution with an organic solvent (e.g., ether) to remove the phthalic acid.
-
Make the aqueous layer basic to deprotonate the amine, which can then be extracted with an organic solvent.
-
-
Purification after hydrazinolysis (Ing-Manske procedure):
-
Phthalhydrazide is often insoluble in the reaction solvent (e.g., ethanol) and can be removed by filtration.
-
If phthalhydrazide remains in the filtrate, it can be removed by an acidic wash. The desired amine will be protonated and remain in the aqueous layer, while the neutral phthalhydrazide can be extracted with an organic solvent. Subsequent basification of the aqueous layer will allow for the extraction of the free amine.
-
Issue 5: Formation of a Racemic Mixture for Chiral Amines
Potential Cause:
-
Racemization at a stereocenter adjacent to a carbonyl group: While the SN2 reaction of the Gabriel synthesis proceeds with inversion of configuration at the carbon bearing the leaving group, subsequent steps in a synthetic sequence, particularly those involving the formation of an enolate intermediate (e.g., in the synthesis of amino acids from α-halo esters), can lead to racemization.
Recommended Solution:
-
Careful selection of substrate and reaction conditions: If retention of stereochemistry is critical, it is important to consider the potential for racemization in all steps of the synthesis. For the synthesis of chiral α-amino acids, for example, the use of a chiral auxiliary or an enzymatic resolution step may be necessary to obtain an enantiomerically pure product.
Frequently Asked Questions (FAQs)
Q1: Why is the Gabriel synthesis preferred over the direct alkylation of ammonia (B1221849) for preparing primary amines?
The Gabriel synthesis is favored because it prevents over-alkylation.[6] In the direct alkylation of ammonia, the primary amine product is also nucleophilic and can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium (B1175870) salts, leading to a mixture of products. The phthalimide group in the Gabriel synthesis acts as a protecting group for the nitrogen, allowing for only a single alkylation event.
Q2: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
It is generally not recommended. The Gabriel synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of the desired substitution reaction and promotes competing elimination (E2) reactions, leading to the formation of alkenes as the major product.[3]
Q3: What are the alternatives to harsh acidic or basic hydrolysis for the final deprotection step?
The Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcohol (commonly ethanol), is the most widely used alternative.[5] This method is performed under milder, often neutral conditions and is particularly advantageous for substrates containing functional groups that are sensitive to strong acids or bases.
Q4: How can I effectively remove the phthalhydrazide byproduct after the Ing-Manske procedure?
Phthalhydrazide is typically insoluble in the ethanolic reaction mixture and can be removed by filtration. For more persistent contamination, an acid-base extraction can be employed. Acidifying the workup solution will protonate the desired amine, rendering it water-soluble, while the neutral phthalhydrazide can be extracted with an organic solvent.
Q5: Will the Gabriel synthesis affect the stereochemistry of my chiral starting material?
The core SN2 reaction of the Gabriel synthesis, where the phthalimide anion displaces a leaving group, proceeds with a predictable inversion of configuration at the stereocenter. However, if the stereocenter is located at a position prone to racemization under the reaction or workup conditions (e.g., alpha to a carbonyl group), loss of stereochemical integrity can occur.
Data Presentation
While specific quantitative data is often substrate and condition-dependent, the following table provides a general comparison of outcomes in the Gabriel synthesis.
| Parameter | Primary Alkyl Halide | Secondary Alkyl Halide | Acidic/Basic Hydrolysis | Ing-Manske Procedure (Hydrazinolysis) |
| Predominant Reaction | SN2 Substitution | E2 Elimination is significant | Cleavage of N-alkylphthalimide | Cleavage of N-alkylphthalimide |
| Typical Product Yield | Good to Excellent | Poor to negligible amine yield | Often lower due to side reactions | Generally higher yields |
| Major Side Products | Minimal | Alkenes | Degradation products | Phthalhydrazide |
| Reaction Conditions | Mild to moderate | Requires forcing conditions | Harsh (strong acid/base, heat) | Mild (neutral, refluxing alcohol) |
| Compatibility | Good | Poor | Limited by substrate stability | Broad substrate scope |
Note: Specific yield percentages are highly dependent on the specific substrate, solvent, temperature, and reaction time. The information presented is a qualitative summary based on established principles of organic chemistry. A study by Ariffin et al. (2004) demonstrated that the reaction time for the hydrazinolysis of N-phenylphthalimide to achieve an 80% yield of the desired amine could be significantly reduced from 5.3 hours to 1.2 hours by the addition of 5 equivalents of NaOH.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide (N-Alkylation)
This protocol is adapted from a literature procedure for the synthesis of N-benzylphthalimide.
Materials:
-
This compound
-
Benzyl (B1604629) chloride
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous DMF, add benzyl chloride (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with dichloromethane (B109758) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylphthalimide.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of Benzylamine via Ing-Manske Procedure (Cleavage)
This protocol describes the hydrazinolysis of N-benzylphthalimide to yield benzylamine.
Materials:
-
N-Benzylphthalimide
-
Hydrazine hydrate
Procedure:
-
Dissolve N-benzylphthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours. The formation of a white precipitate of phthalhydrazide should be observed.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated phthalhydrazide.
-
Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
The crude amine can be further purified by distillation or by performing an acid-base extraction.
Mandatory Visualization
Gabriel Synthesis: Main Pathway and Side Reactions
Caption: Main reaction pathway and common side reactions in the Gabriel synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Gabriel synthesis.
References
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 4. byjus.com [byjus.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Why does Gabriel synthesis fail with secondary alkyl halides?
Welcome to the technical support center for the Gabriel synthesis. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Gabriel synthesis and what is its primary application?
The Gabriel synthesis is a chemical reaction that transforms primary alkyl halides into primary amines. It is a highly reliable method for forming primary amines without the formation of secondary or tertiary amine byproducts, which are common in other amine synthesis methods like the direct alkylation of ammonia (B1221849). The reaction utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion.
Q2: What is the underlying mechanism of the Gabriel synthesis?
The reaction proceeds via a two-step mechanism. The first step is the nucleophilic substitution (SN2) reaction of the phthalimide anion with a primary alkyl halide to form an N-alkylphthalimide intermediate.[1][2][3] In the second step, this intermediate is cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the primary amine.[4]
Q3: Why does the Gabriel synthesis fail with secondary alkyl halides?
The Gabriel synthesis is generally unsuccessful with secondary alkyl halides due to two main factors: steric hindrance and a competing elimination reaction (E2).[5][6] The phthalimide anion is a bulky nucleophile, and the increased steric bulk around the electrophilic carbon of a secondary alkyl halide significantly hinders the backside attack required for an SN2 reaction.[7][8][9] Consequently, the competing E2 elimination pathway, where the phthalimide anion acts as a base to remove a proton from a beta-carbon, becomes the predominant reaction, leading to the formation of an alkene instead of the desired amine.[10]
Troubleshooting Guides
Problem: Low or no yield of primary amine when using a secondary alkyl halide.
Cause: This is the expected outcome. Secondary alkyl halides are poor substrates for the Gabriel synthesis. The primary reason for failure is the competition between the desired SN2 substitution reaction and the E2 elimination reaction.
Solution:
-
Substrate Selection: The most effective solution is to use a primary alkyl halide or a methyl halide. These substrates are much more amenable to the SN2 reaction with the bulky phthalimide nucleophile.[1]
-
Alternative Synthesis Routes: If the synthesis of a secondary amine is desired, alternative methods such as reductive amination or the use of alternative Gabriel reagents that are more suitable for secondary alkyl halides should be considered.[4]
Data Presentation: Primary vs. Secondary Alkyl Halides in Gabriel Synthesis
The following table summarizes the expected yields for the Gabriel synthesis when using a primary versus a secondary alkyl halide. The data for the secondary alkyl halide is illustrative of the typically poor outcomes.
| Alkyl Halide | Substrate Type | Predominant Reaction | Major Product(s) | Expected Yield of Amine |
| Benzyl (B1604629) Bromide | Primary | SN2 | Benzylamine (B48309) | 60-70%[11] |
| 2-Bromopropane (B125204) | Secondary | E2 | Propene | Very low to negligible |
Experimental Protocols
Protocol 1: Successful Gabriel Synthesis of Benzylamine (from a Primary Alkyl Halide)
This protocol describes the synthesis of benzylamine from benzyl bromide, a primary alkyl halide.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g (54.0 mmol) of this compound in 50 mL of anhydrous dimethylformamide (DMF).
-
Add 7.0 mL (59.0 mmol) of benzyl bromide to the suspension.
-
Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Collect the solid N-benzylphthalimide by vacuum filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-Benzylphthalimide
-
In a round-bottom flask, suspend the dried N-benzylphthalimide in 100 mL of ethanol.
-
Add 3.0 mL (60.0 mmol) of hydrazine hydrate.
-
Reflux the mixture for 2 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the mixture to room temperature and add 50 mL of 2M HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Transfer the filtrate to a separatory funnel and make it basic (pH > 12) by the dropwise addition of a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield benzylamine. The expected yield is 60-70%.[11]
Protocol 2: Attempted Gabriel Synthesis with a Secondary Alkyl Halide (2-Bromopropane)
This protocol outlines the expected procedure and outcome when attempting the Gabriel synthesis with a secondary alkyl halide.
Step 1: Reaction of this compound with 2-Bromopropane
-
Follow the same procedure as in Protocol 1, Step 1, but substitute benzyl bromide with an equimolar amount of 2-bromopropane.
-
Upon heating, the primary reaction will be the E2 elimination of HBr from 2-bromopropane to form propene gas, which will evolve from the reaction mixture.
-
A very small amount of the SN2 product, N-isopropylphthalimide, may form.
Step 2: Work-up and Analysis
-
After the reaction period, the work-up procedure from Protocol 1, Step 1 can be followed.
-
The expected outcome is the recovery of unreacted this compound and a very low yield of N-isopropylphthalimide.
-
Hydrazinolysis of the crude product (as in Protocol 1, Step 2) would result in a negligible amount of isopropylamine, which would be difficult to isolate and purify from the reaction mixture. The primary organic product from the alkyl halide would be propene, which would have escaped as a gas.
Visualizations
The following diagram illustrates the competing SN2 and E2 pathways in the reaction of this compound with a secondary alkyl halide.
Caption: Competing SN2 and E2 pathways in the Gabriel synthesis with a secondary alkyl halide.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Gabriel synthesis is most frequently done with 1° alkyl halid... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. youtube.com [youtube.com]
- 10. orgosolver.com [orgosolver.com]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-alkylation of potassium phthalimide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of potassium phthalimide (B116566), a key step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of N-alkylation of potassium phthalimide?
The N-alkylation of this compound is the initial and critical step in the Gabriel synthesis, a widely used and reliable method for the selective preparation of primary amines from primary alkyl halides.[1][2] This method is favored because it prevents the over-alkylation that can occur when using ammonia, which often leads to a mixture of primary, secondary, and tertiary amines.[1][3]
Q2: Why is my reaction yield consistently low?
Low yields in the N-alkylation of this compound can stem from several factors. Common issues include the use of sterically hindered alkyl halides (secondary or tertiary), the presence of moisture which can hydrolyze the this compound, or the use of suboptimal solvents.[1][4] Harsh reaction conditions can also lead to side reactions and reduced yields.[1][4]
Q3: Can I use secondary or tertiary alkyl halides in this reaction?
The Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary alkyl halides.[1][5][6] The reaction proceeds via an SN2 mechanism, where the bulky phthalimide nucleophile attacks the alkyl halide.[1][4] Significant steric hindrance around the electrophilic carbon in secondary and tertiary halides prevents this attack, leading to little or no product formation.[1][4]
Q4: What are the best solvents for this reaction?
Dimethylformamide (DMF) is widely considered the best solvent for the N-alkylation of this compound.[1][7] Other suitable polar aprotic solvents include dimethyl sulfoxide (B87167) (DMSO), hexamethylphosphoramide (B148902) (HMPA), and acetonitrile.[1][7] Using a solvent generally allows for lower reaction temperatures and shorter reaction times compared to neat conditions.[1]
Q5: What are the typical reaction temperatures and times?
Typically, the reaction is heated to between 80-100 °C.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion, which can vary from a few hours to over 72 hours in some cases.[1][8]
Q6: Are there alternatives to this compound?
Yes, several alternative reagents have been developed. These include the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate, which are electronically similar to phthalimide salts.[5] These alternatives may offer advantages such as easier hydrolysis and applicability to a broader range of alkyl halides.[5]
Q7: What are the best methods for the final deprotection step to yield the primary amine?
While acidic or basic hydrolysis can be used, they often require harsh conditions.[2][4] The Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695), is a much milder and often higher-yielding method for cleaving the N-alkylphthalimide to release the primary amine.[1][2][5] Another exceptionally mild method involves the use of sodium borohydride (B1222165) in isopropyl alcohol.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very little product formation | Inactive this compound due to degradation over time.[1] | Use freshly prepared or newly purchased this compound. Alternatively, generate the potassium salt in situ by reacting phthalimide with potassium carbonate or potassium hydroxide.[1] |
| Poorly reactive alkyl halide (e.g., secondary or tertiary halides).[1][6] | Use primary alkyl halides. For less reactive primary bromides or chlorides, consider adding a catalytic amount of potassium iodide to facilitate the reaction.[9] | |
| Presence of moisture in reagents or solvent.[1] | Ensure all reagents and solvents are anhydrous. Dry solvents like DMF with molecular sieves.[1] | |
| Low Yield | Suboptimal solvent choice. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][2][7] |
| Incomplete reaction. | Monitor the reaction by TLC to ensure the starting material is fully consumed. Extend the reaction time or slightly increase the temperature if necessary. | |
| Side reactions of the alkyl halide, such as elimination.[1] | Use primary alkyl halides and avoid excessively high temperatures. | |
| Difficulty in Product Purification | Contamination with unreacted this compound. | Optimize the alkylation step to ensure complete consumption of this compound. Washing the crude product with water can help remove unreacted salt. |
| Phthalhydrazide (B32825) precipitate (from Ing-Manske deprotection) is difficult to filter.[1] | Ensure complete precipitation of the phthalhydrazide by cooling the reaction mixture thoroughly before filtration. Wash the precipitate with a suitable solvent like ethanol to remove any trapped product.[1] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[1]
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (indicated by the disappearance of the alkyl halide), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Ing-Manske Procedure for Deprotection
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[1]
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[1]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture and filter to remove the solid phthalhydrazide.[1]
-
Wash the precipitate with ethanol.[1]
-
Concentrate the filtrate under reduced pressure to isolate the primary amine. Further purification can be achieved by distillation or acid-base extraction.[1]
Data Presentation
Table 1: Effect of Solvent on the N-Alkylation of Phthalimide with Benzyl Bromide
| Entry | Solvent | Base (eq.) | Temp (°C) | Time (min) | Yield (%) |
| 1 | THF | K₂CO₃ (2) | 80 | 30 | 34 |
| 2 | Acetone | K₂CO₃ (2) | 80 | 30 | 45 |
| 3 | 1,4-dioxane | K₂CO₃ (2) | 80 | 30 | 39 |
| 4 | CH₃CN | K₂CO₃ (2) | 80 | 30 | 69 |
| 5 | CH₃CN | K₂CO₃ (2) | 80 | 20 | 78 |
| 6 | CH₃CN | KOH (2) | 80 | 20 | 85 |
| 7 | EtOH+CH₃CN (1/1) | KOH (2) | 80 | 20 | 93 |
Data adapted from a study on optimizing the N-alkylation step for primary amine synthesis.[10]
Visualizations
Caption: Experimental workflow for the Gabriel synthesis of primary amines.
Caption: Troubleshooting flowchart for low yield in the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 7. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
Overcoming low reactivity of sterically hindered alkyl halides in Gabriel synthesis.
Welcome to the Technical Support Center for Amine Synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of primary amines, particularly when dealing with sterically hindered alkyl halides.
FAQs: Overcoming Low Reactivity in Gabriel Synthesis
Q1: Why is the traditional Gabriel synthesis inefficient for sterically hindered alkyl halides?
The traditional Gabriel synthesis relies on an SN2 reaction between the potassium salt of phthalimide (B116566) and an alkyl halide.[1][2] With sterically hindered secondary or tertiary alkyl halides, the bulky phthalimide nucleophile encounters significant steric hindrance, which dramatically slows down the rate of the SN2 reaction.[3] This often leads to low yields or complete reaction failure.[4] Elimination side reactions can also become more prevalent with hindered substrates.[5]
Q2: What are the primary alternative strategies to the Gabriel synthesis for preparing amines from hindered alkyl halides?
When the Gabriel synthesis fails due to steric hindrance, several alternative methods can be employed:
-
Modified Gabriel Synthesis: Using less bulky or more reactive Gabriel-type reagents.[1]
-
Mitsunobu Reaction: This reaction allows for the conversion of a sterically hindered alcohol to an amine with inversion of stereochemistry.[6][7]
-
Fukuyama-Mitsunobu Reaction: A variation of the Mitsunobu reaction for the synthesis of secondary amines.[8][9]
-
Ing-Manske Procedure: While this is a modification of the cleavage step in the Gabriel synthesis, its milder conditions can sometimes improve overall yields.[10][11]
Q3: Can reaction conditions for the traditional Gabriel synthesis be modified to improve yields with hindered halides?
While significant improvements are challenging, some modifications can have a modest effect:
-
Solvent Choice: Using polar aprotic solvents like DMF or DMSO can help to accelerate the slow SN2 reaction.[10][12]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy, but this may also promote unwanted side reactions.[13]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts, can enhance the nucleophilicity of the phthalimide anion and improve yields in some cases.[10]
Troubleshooting Guide
Issue: Low or no yield of the desired primary amine from a secondary alkyl halide using traditional Gabriel synthesis.
Data Presentation: Comparison of Methods for Hindered Amine Synthesis
The following table summarizes typical yields for different methods of synthesizing primary amines from sterically hindered precursors. Please note that yields are highly substrate-dependent.
| Method | Substrate Example | Reagent/Conditions | Yield (%) | Reference |
| Traditional Gabriel | 2-Bromopropane | Potassium Phthalimide, DMF | Low/Olefin formation | [5] |
| Modified Gabriel | Alkyl Halides | Sodium Diformylamide, ACN or DMF | Good (for less hindered) | [14] |
| Mitsunobu Reaction | (-)-Menthol (hindered secondary alcohol) | 4-Nitrobenzoic acid, PPh₃, DEAD, THF | ~65-75% | [15] |
| Mitsunobu Reaction | Chiral Secondary Alcohol | Diphenylphosphoryl azide (B81097) (DPPA), DEAD, PPh₃, THF, -20 °C | 80% | [16] |
| Fukuyama-Mitsunobu | Primary Amine + Alcohol | 2-Nitrobenzenesulfonamide, PPh₃, DEAD | Near quantitative (alkylation step) | [6] |
| Ing-Manske Cleavage | N-Phenylphthalimide | Hydrazine (B178648), NaOH (5 eq.) | 80% (in 1.2 h) | [3] |
Experimental Protocols
Protocol 1: Modified Gabriel Synthesis using Di-tert-butyl-iminodicarboxylate
This method is advantageous for the synthesis of primary amines from alkyl halides that are prone to elimination or have sensitive functional groups.[1]
Workflow:
Step-by-Step Procedure:
-
Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di-tert-butyl-iminodicarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
N-Alkylation: To the resulting solution of the sodium salt, add the sterically hindered alkyl halide (1.0-1.2 equiv). The reaction may require heating to reflux for several hours to days, depending on the reactivity of the alkyl halide. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature and quench any remaining sodium hydride by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-alkylated di-tert-butyl-iminodicarboxylate can be purified by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the mixture at room temperature for several hours.
-
Final Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. The desired primary amine may be in either the organic or aqueous layer depending on its polarity. If the amine salt is water-soluble, basify the aqueous layer and extract with an organic solvent. Dry the combined organic extracts and concentrate to obtain the primary amine.
Protocol 2: Mitsunobu Reaction for Hindered Primary Amines
This protocol is particularly useful for converting a sterically hindered secondary alcohol into a primary amine with inversion of stereochemistry.[6] The amine is initially formed as an azide, which is then reduced.
Workflow:
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.0 equiv), triphenylphosphine (B44618) (PPh₃, 1.5 equiv), and a source of azide such as hydrazoic acid (HN₃, 1.5 equiv) or diphenylphosphoryl azide (DPPA, 1.5 equiv) in anhydrous THF. Cool the solution to 0 °C.
-
Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the cooled solution.[7] Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation of Azide: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to separate the alkyl azide from triphenylphosphine oxide and the hydrazine byproduct.
-
Reduction of the Azide: Dissolve the purified alkyl azide in a suitable solvent (e.g., methanol (B129727) or ethyl acetate). For catalytic hydrogenation, add a palladium on carbon catalyst (10 mol%) and stir the mixture under a hydrogen atmosphere until the reaction is complete. Alternatively, for a more reactive reducing agent, the azide in an appropriate solvent (e.g., THF or diethyl ether) can be added to a suspension of lithium aluminum hydride (LiAlH₄) at 0 °C.
-
Final Work-up: After the reduction is complete, filter the reaction mixture through a pad of celite (for hydrogenation) or carefully quench the excess LiAlH₄ with water and aqueous NaOH. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the primary amine.
Protocol 3: Fukuyama-Mitsunobu Reaction for Hindered Secondary Amines
This method allows for the N-alkylation of a primary amine with a sterically hindered secondary alcohol to form a secondary amine.[8][9]
Workflow:
Step-by-Step Procedure:
-
Sulfonamide Formation: Dissolve the primary amine (1.0 equiv) and a base (e.g., pyridine (B92270) or triethylamine, 1.5 equiv) in an appropriate solvent (e.g., dichloromethane). Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (nosyl chloride, 1.1 equiv). Stir the reaction at room temperature until completion. Wash the reaction mixture with aqueous acid, dry the organic layer, and concentrate to obtain the nosyl amide.
-
Mitsunobu Alkylation: In a separate flask, dissolve the nosyl amide (1.0 equiv), the sterically hindered secondary alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF. Cool to 0 °C and slowly add DEAD or DIAD (1.5 equiv). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Isolation of the N,N-disubstituted Sulfonamide: Concentrate the reaction mixture and purify by column chromatography to isolate the N-alkylated nosyl amide.
-
Deprotection: Dissolve the N,N-disubstituted sulfonamide (1.0 equiv) in a solvent such as DMF or acetonitrile. Add a thiol, such as thiophenol (2.0 equiv), and a base, such as potassium carbonate (3.0 equiv). Stir the mixture at room temperature for several hours.
-
Final Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with aqueous base to remove excess thiophenol, then with brine. Dry the organic layer and concentrate under reduced pressure. The crude secondary amine can be further purified by distillation or chromatography.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 3. Gabriel_synthesis [chemeurope.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. scribd.com [scribd.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. A Convenient Synthesis of Primary Amines Using Sodium Diformylamide as A Modified Gabriel Reagent | CoLab [colab.ws]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Primary Amines from Phthalhydrazide Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of the phthalhydrazide (B32825) byproduct during the synthesis of primary amines, particularly via the Gabriel synthesis.
Frequently Asked Questions (FAQs)
Q1: What is phthalhydrazide and why is it a byproduct?
Phthalhydrazide is a cyclic byproduct formed during the hydrazinolysis of N-alkylphthalimides.[1] This reaction is a common method for the deprotection of the phthalimide (B116566) group to yield a primary amine, a key step in the Gabriel synthesis.[2] The use of hydrazine (B178648) to cleave the N-alkylphthalimide intermediate leads to the formation of the desired primary amine and the phthalhydrazide byproduct.[3][4]
Q2: What are the common methods for removing the phthalhydrazide byproduct?
The two primary methods for removing phthalhydrazide are:
-
Precipitation and Filtration: This is the most frequently used method and relies on the low solubility of phthalhydrazide in many common organic solvents.[1] By selecting an appropriate solvent in which the desired amine is soluble but phthalhydrazide is not, the byproduct can be precipitated and removed by filtration.[5]
-
Aqueous Extraction (Acid-Base Extraction): This technique involves partitioning the reaction mixture between an organic solvent and an aqueous solution.[1] By adjusting the pH of the aqueous layer, the separation of the amine and phthalhydrazide can be achieved.[5]
Q3: Can residual hydrazine from the reaction interfere with subsequent steps?
Yes, excess hydrazine from the deprotection step can be problematic for subsequent reactions, especially in bioconjugation where it can react with aldehydes.[1] It is crucial to ensure all residual hydrazine is removed, which can typically be achieved using a rotary evaporator.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Phthalhydrazide remains in the final product after filtration. | The phthalhydrazide may have partial solubility in the chosen solvent, or it may have co-precipitated with the desired amine product.[1][5] | - Cool the reaction mixture to 0-5°C to maximize the precipitation of phthalhydrazide.[7] - Wash the filtered solid thoroughly with a solvent in which the amine is soluble, but the phthalhydrazide is not. - Consider redissolving the crude product in a suitable solvent and re-precipitating the phthalhydrazide.[1] |
| Low yield of the desired primary amine. | - The amine product may have formed a salt with the phthalhydrazide, leading to its loss during the filtration of the byproduct.[1] - The amine may be partially soluble in the aqueous phase during an extraction procedure.[1] - Incomplete cleavage of the N-alkylphthalimide.[6] | - Perform a basic wash (e.g., with 0.1 M NaOH or 5% NaHCO3) to break any amine-phthalhydrazide salt and dissolve the phthalhydrazide into the aqueous phase.[1] - If using aqueous extraction, optimize the pH to ensure the amine remains in the organic phase. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.[1] - Ensure the hydrazinolysis reaction goes to completion by using a sufficient excess of hydrazine and allowing for adequate reaction time.[5] |
| Phthalhydrazide precipitates out during solvent evaporation. | As the solvent is removed, the concentration of the dissolved phthalhydrazide exceeds its solubility limit.[1] | Before concentrating the filtrate, perform an aqueous wash to remove any dissolved phthalhydrazide.[1] |
| Strange peaks observed in NMR spectrum of the final product. | The phthalhydrazide byproduct can be difficult to remove completely and may be the source of unexpected peaks in your NMR spectrum.[6] | Utilize one of the recommended purification protocols (Precipitation/Filtration or Acid-Base Extraction) to rigorously remove the phthalhydrazide. Further purification by chromatography may be necessary.[1] |
Data Presentation
| Solvent | Solubility | Reference |
| Acetone | Soluble | [1][8][9] |
| Acetic Acid | Soluble | [1][8][9] |
| N,N-Dimethylformamide (DMF) | Soluble | [3][8] |
| Ethanol | Recrystallization possible | [1][8] |
| 0.1M KOH | Recrystallization possible | [8] |
| Tetrahydrofuran (THF) | Poorly soluble | [1] |
| Methanol | Poorly soluble | [1][3] |
| Benzene | Poorly soluble | [1] |
| Chloroform | Very slightly soluble | [3] |
| Water | Practically insoluble | [3] |
Experimental Protocols
Protocol 1: Purification by Precipitation and Filtration
This method is most effective when there is a significant difference in solubility between the desired primary amine and the phthalhydrazide byproduct in a particular solvent.
-
Reaction Quenching and Precipitation: Following the hydrazinolysis reaction, cool the reaction mixture to 0-5°C to maximize the precipitation of the phthalhydrazide byproduct.[7]
-
Filtration: Collect the precipitated phthalhydrazide by suction filtration.
-
Washing: Thoroughly wash the collected solid with a suitable solvent in which the primary amine product is soluble, but the phthalhydrazide is not.
-
Product Isolation: The desired primary amine is in the filtrate. The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved through recrystallization or chromatography if necessary.[1]
Protocol 2: Purification by Aqueous Extraction (Basic Wash)
This protocol is effective when the desired amine is soluble in a water-immiscible organic solvent and is stable to basic conditions.
-
Solvent Removal: After the deprotection reaction, remove the reaction solvent (e.g., THF, ethanol) under reduced pressure.[1]
-
Partitioning: Dissolve the residue in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer the solution to a separatory funnel.[1]
-
Basic Wash: Wash the organic solution with an aqueous basic solution, such as 0.1 M NaOH or 5% NaHCO3. This converts the phthalhydrazide into its water-soluble salt, which will partition into the aqueous layer.[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to recover any dissolved amine product.[1]
-
Drying and Concentration: Combine all the organic layers, dry over a suitable drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to yield the purified primary amine.[1]
Protocol 3: Purification by Aqueous Extraction (Acidic Wash)
This method is useful if the desired amine is soluble in an acidic aqueous solution.
-
Solvent Removal and Acidification: Remove the reaction solvent under reduced pressure. Add an aqueous acid solution (e.g., HCl) to the residue to achieve an acidic pH. This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid.[1][9]
-
Filtration: Filter the acidic solution to remove the precipitated phthalhydrazide.[1][9]
-
Product Isolation: Basify the filtrate with a suitable base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or become extractable.[1]
-
Extraction: Extract the amine product with an organic solvent.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield the purified primary amine.[1]
Mandatory Visualizations
Caption: Overall workflow of the Gabriel synthesis and subsequent purification.
Caption: Decision tree for the primary purification methods of primary amines.
References
- 1. Phthalhydrazide CAS#: 1445-69-8 [m.chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting incomplete cleavage of the N-alkylphthalimide intermediate.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete cleavage of N-alkylphthalimide intermediates during the synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: My N-alkylphthalimide cleavage reaction is not going to completion. What are the common causes?
Incomplete cleavage is a frequent issue in Gabriel synthesis.[1] The primary causes often relate to reaction conditions or the nature of the substrate itself. Key factors include:
-
Insufficient Reagent: The amount of the cleaving agent (e.g., hydrazine) may be inadequate to drive the reaction to completion.[1]
-
Suboptimal Temperature or Time: The reaction may require higher temperatures or longer duration for full conversion, especially with less reactive substrates.[1]
-
Steric Hindrance: Bulky groups near the phthalimide (B116566) nitrogen can impede the approach of the cleaving reagent.[1][2]
-
Substrate Sensitivity: The target molecule may be sensitive to the harsh conditions of traditional cleavage methods, leading to degradation or side reactions instead of the desired product.[3][4]
-
Poor Solubility: The N-alkylphthalimide starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.
-
Precipitation Issues: The phthalhydrazide (B32825) byproduct of hydrazinolysis can sometimes coat the starting material, preventing further reaction.[5]
Q2: I am using the standard hydrazine (B178648) (Ing-Manske) procedure, but the yield of my primary amine is low. How can I optimize it?
The Ing-Manske procedure, which uses hydrazine hydrate (B1144303), is the most common cleavage method.[6] If you are experiencing low yields, consider the following optimization steps:
-
Increase Hydrazine Equivalents: Try increasing the amount of hydrazine hydrate from the typical 1.2-1.5 equivalents up to 10 equivalents, particularly if the substrate is sterically hindered or electronically deactivated.[1]
-
Elevate Reaction Temperature: Switching to a higher-boiling solvent (e.g., isopropanol (B130326) instead of ethanol) and increasing the reflux temperature can enhance the reaction rate.[1]
-
Modify Workup: After the initial reflux with hydrazine, adding a base like NaOH can sometimes facilitate the breakdown of intermediates.[1] For substrates with certain aromatic substituents, adding HCl during workup may be necessary to achieve complete deprotection.[7]
-
Ensure Complete Precipitation of Byproduct: Acidifying the reaction mixture with concentrated HCl after cooling helps to fully precipitate the phthalhydrazide, which can simplify purification.[6]
Q3: My compound contains functional groups that are sensitive to the harsh conditions of acid/base hydrolysis or hydrazinolysis. What are some milder alternatives?
For substrates with sensitive functional groups, several milder deprotection methods are available.[1][3]
-
Reductive Cleavage with Sodium Borohydride (B1222165) (NaBH₄): This is an efficient, two-stage, one-flask method performed under near-neutral conditions.[8] The N-alkylphthalimide is first reduced with NaBH₄ in an alcohol/water mixture, followed by acid-catalyzed cyclization to release the primary amine.[6] This method is particularly advantageous for substrates that cannot tolerate hydrazinolysis.[6]
-
Aminolysis with Methylamine (B109427) or Ethylenediamine: Using other amines, such as aqueous methylamine or ethylenediamine, can be an effective alternative to hydrazine.[6][9]
-
Cleavage with Alkanolamines: Heating the N-alkylphthalimide in an alkanolamine, such as monoethanolamine, at 60-100°C can also effect cleavage. This method avoids the use of toxic hydrazine and the formation of bulky precipitates.[10]
Q4: Can I use basic or acidic hydrolysis for the cleavage?
Yes, but these methods often require harsh conditions.
-
Basic Hydrolysis: Using a strong base like sodium hydroxide (B78521) can work, but it often requires high temperatures and may not proceed beyond the intermediate phthalamic acid stage without a subsequent acid treatment.[6][10] It is generally incompatible with base-sensitive functional groups.[4]
-
Acidic Hydrolysis: Strong acids (e.g., H₂SO₄, HBr) can also be used, but the reaction is often slow and requires high temperatures, making it unsuitable for acid-sensitive molecules.[3][6]
Data Presentation: Comparison of Cleavage Methods
The selection of a cleavage method depends heavily on the substrate. The table below summarizes conditions and typical outcomes for common deprotection strategies.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate (1.2-10 eq.) | Reflux in Ethanol (B145695) or Isopropanol | Mild, neutral conditions; widely used.[3][6] | Can be problematic for some substrates; hydrazine is toxic.[10] Phthalhydrazide precipitate can be difficult to handle.[5][10] |
| Reductive Cleavage | Sodium Borohydride (4-5 eq.), Acetic Acid | 2-Propanol/Water, RT then 50-60°C | Very mild, near-neutral pH; good for sensitive substrates.[1][6] | Can require longer reaction times.[1] |
| Basic Hydrolysis | NaOH or KOH | Aqueous solution, often requires high heat | Simple reagents | Harsh conditions, often incomplete reaction; not suitable for base-labile groups.[6][10][11] |
| Acidic Hydrolysis | Concentrated H₂SO₄, HBr, or HCl | High heat | Simple reagents | Very harsh conditions, slow reaction; not suitable for acid-labile groups.[3][6] |
| Aminolysis | Aqueous Methylamine (5-10 eq.) | Ethanol, Room Temperature | Alternative to toxic hydrazine.[6] | Byproduct may be more soluble, complicating purification. |
| Alkanolamine Cleavage | Monoethanolamine | 60-100°C | Avoids toxic hydrazine and bulky precipitates.[10] | Requires elevated temperatures. |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This protocol describes the standard method for cleaving N-alkylphthalimides using hydrazine hydrate.[6]
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide should form. Acidify the mixture with concentrated HCl.
-
Byproduct Precipitation: Heat the mixture at reflux for an additional hour to ensure the complete precipitation of phthalhydrazide.[6]
-
Filtration: Cool the mixture and collect the phthalhydrazide precipitate by filtration. Wash the solid with a small amount of cold ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add a concentrated NaOH solution to the aqueous residue until the pH is strongly basic (pH > 12).
-
Extraction: Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane (B109758), 3x volume of the aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify further by distillation or chromatography if necessary.
Protocol 2: Reductive Cleavage with Sodium Borohydride (NaBH₄)
This protocol provides a milder alternative for sensitive substrates.[6][8]
-
Dissolution: Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Reduction: Add sodium borohydride (4.0-5.0 equiv) portion-wise to the solution at room temperature. Stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench and Cyclize: After the reduction is complete, carefully add glacial acetic acid to the mixture to quench excess NaBH₄ and catalyze the release of the amine. Heat the mixture to 50-60°C for 1-2 hours.
-
Solvent Removal: Cool the mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Workup: Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove byproducts. Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extraction and Purification: Extract the primary amine with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the product.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting logic for incomplete N-alkylphthalimide cleavage.
N-Alkylphthalimide Cleavage Mechanism with Hydrazine
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 10. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Preventing Over-Alkylation in Amine Synthesis with Potassium Phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing potassium phthalimide (B116566) in amine synthesis, specifically focusing on the prevention of over-alkylation through the Gabriel Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using potassium phthalimide for primary amine synthesis?
The principal advantage of the Gabriel synthesis, which employs this compound, is its ability to selectively produce primary amines while avoiding the common issue of over-alkylation.[1][2][3][4] In direct alkylation of ammonia (B1221849), the primary amine product is often more nucleophilic than ammonia itself, leading to subsequent reactions that form secondary, tertiary, and even quaternary ammonium (B1175870) salts.[3][5] The Gabriel synthesis circumvents this by using a phthalimide anion as an ammonia surrogate.[6] After the initial N-alkylation, the resulting N-alkylphthalimide is no longer nucleophilic due to the presence of two electron-withdrawing carbonyl groups adjacent to the nitrogen atom, thus preventing further alkylation.[5][7][8]
Q2: Can I synthesize secondary or tertiary amines using the Gabriel synthesis?
The traditional Gabriel synthesis is not suitable for the direct synthesis of secondary or tertiary amines.[6] The method is specifically designed for the preparation of primary amines. However, some modifications and alternative Gabriel reagents have been developed that can extend the reaction's scope to include the synthesis of secondary amines.[6]
Q3: Why is the Gabriel synthesis incompatible with the preparation of aryl amines?
Aryl amines cannot be synthesized using the Gabriel method because aryl halides typically do not undergo simple nucleophilic substitution with the phthalimide anion under standard SN2 reaction conditions.[1][9]
Q4: What are the most common methods for cleaving the N-alkylphthalimide intermediate to yield the primary amine?
The two most common methods for liberating the primary amine from the N-alkylphthalimide intermediate are:
-
Acidic or Basic Hydrolysis: This traditional method often requires harsh conditions, such as refluxing with strong acids (e.g., HBr, H₂SO₄) or bases (e.g., NaOH, KOH).[6][10][11] These conditions can be incompatible with sensitive functional groups on the desired amine.[12]
-
Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method as it proceeds under milder, neutral conditions.[6][12][13] The N-alkylphthalimide is reacted with hydrazine (B178648) (N₂H₄) in a solvent like ethanol, which results in the formation of the primary amine and a stable phthalhydrazide (B32825) precipitate that can be filtered off.[6][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of N-Alkylphthalimide | 1. Inappropriate Alkyl Halide: Secondary and tertiary alkyl halides are poor substrates due to steric hindrance, which impedes the required SN2 reaction.[6][7][14] Elimination reactions may also become a competing pathway. | Use primary alkyl halides or activated substrates like benzylic or allylic halides.[7] Consider alternative synthetic routes for hindered amines. |
| 2. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. | Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) to facilitate the reaction.[7][12][13][14] | |
| 3. Presence of Moisture: this compound and the solvents used should be anhydrous, as water can interfere with the reaction. | Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents. | |
| 4. Old or Decomposed this compound: The reagent may have degraded over time.[15] | Use fresh or properly stored this compound. | |
| Difficulty in Isolating the Primary Amine | 1. Incomplete Cleavage of N-Alkylphthalimide: The hydrolysis or hydrazinolysis reaction may not have gone to completion. | Monitor the reaction by Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature, or add more cleaving reagent (e.g., hydrazine). |
| 2. Challenging Separation of Phthalhydrazide: The phthalhydrazide byproduct from the Ing-Manske procedure can sometimes be difficult to completely remove by filtration.[6][14] | Ensure the reaction mixture is sufficiently cooled to maximize precipitation of the phthalhydrazide before filtration. Wash the precipitate thoroughly with a suitable solvent.[14] | |
| Formation of Side Products | 1. Elimination Reactions: This is more likely with sterically hindered primary or secondary alkyl halides, especially at higher temperatures. | Use the mildest possible reaction conditions (e.g., lower temperature) and a suitable solvent. Prioritize the use of unhindered primary alkyl halides. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a stirred suspension of this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[14]
-
Heat the reaction mixture to a temperature between 80-100 °C.[14]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.[14]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[14]
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.[14]
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be purified further by recrystallization.[14]
Protocol 2: Amine Liberation via the Ing-Manske Procedure (Hydrazinolysis)
-
Dissolve the crude N-alkylphthalimide (1.0 equivalent) in ethanol.[14]
-
Add hydrazine hydrate (B1144303) (1.5–2.0 equivalents) to the solution.[14]
-
Reflux the mixture for several hours, monitoring for the disappearance of the starting material by TLC.[14]
-
Upon completion, a white precipitate of phthalhydrazide will form.[6]
-
Cool the reaction mixture in an ice bath to maximize precipitation and then remove the solid by filtration.[14]
-
Wash the precipitate with cold ethanol.[14]
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine.
-
The amine can be further purified by distillation or acid-base extraction.[14]
Visual Guides
Caption: Workflow for the Gabriel Synthesis of Primary Amines.
Caption: Troubleshooting flowchart for low yield in Gabriel Synthesis.
References
- 1. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 2. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Khan Academy [khanacademy.org]
- 9. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 10. chemistnotes.com [chemistnotes.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Addressing solubility issues of potassium phthalimide in non-polar solvents.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the solubility of potassium phthalimide (B116566), particularly in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of potassium phthalimide?
This compound is the potassium salt of phthalimide.[1][2] As an ionic compound, it is soluble in water but generally exhibits poor solubility in non-polar organic solvents.[1][2][3][4][5][6] It is also described as being insoluble or only slightly soluble in less polar solvents like ethanol (B145695) and acetone.[3][4][7]
Q2: Why is my this compound not dissolving in my non-polar reaction solvent?
This is expected behavior due to the ionic nature of this compound and the non-polar nature of the solvent. "Like dissolves like" is a fundamental principle of solubility. For reactions such as the Gabriel synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are typically recommended to achieve sufficient solubility.[1][8][9][10][11]
Q3: Can I use a non-polar solvent for my reaction involving this compound?
Yes, it is possible, but direct dissolution will be problematic. To facilitate reactions in non-polar or biphasic systems, the use of a phase-transfer catalyst (PTC) is a common and effective strategy.[12][13][14] These catalysts transport the phthalimide anion into the organic phase to react with the substrate.[15]
Q4: What are phase-transfer catalysts and how do they work in this context?
Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs.[15] For this compound, which is often used as a solid in a liquid organic phase (a solid-liquid system), a PTC like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6) can be used.[1][12][13][14] The cationic part of the PTC pairs with the phthalimide anion, creating an ion pair with a more lipophilic exterior that is soluble in the non-polar organic solvent, allowing it to react with the alkyl halide.
Q5: My reaction is sluggish even with a recommended polar aprotic solvent. What could be the issue?
Several factors could contribute to a sluggish reaction:
-
Reagent Quality: The this compound may have hydrolyzed over time, especially if exposed to moisture, forming phthalimide and potassium carbonate.[3][5] This can reduce the concentration of the active nucleophile.[16]
-
Insufficient Temperature: Many reactions involving this compound, such as the Gabriel synthesis, require heating, often in the range of 80-100 °C, to proceed at a reasonable rate.[1][9]
-
Steric Hindrance: The Gabriel synthesis works best with primary alkyl halides.[10][11] Secondary alkyl halides react much slower due to steric hindrance, and tertiary halides generally do not work.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound Fails to Dissolve in a Non-Polar Solvent (e.g., Toluene (B28343), Hexane) | Inherent low solubility of the ionic salt in non-polar media. | 1. Switch to a recommended polar aprotic solvent (DMF, DMSO).[8][9] 2. Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 (B118740) to facilitate the reaction in the non-polar solvent.[12][14][15] |
| Low or No Reaction Conversion in a Biphasic or Solid-Liquid System | The phthalimide anion is not effectively transferred to the organic phase. | 1. Add a catalytic amount of a suitable PTC (see protocol below).[13][14] 2. Ensure vigorous stirring to maximize the interfacial area between the phases. 3. Consider gentle heating to increase the reaction rate.[9] |
| Reaction Fails or is Sluggish Even in a Polar Aprotic Solvent (e.g., DMF) | 1. Poor quality of this compound (potential hydrolysis).[3][5] 2. Insufficient reaction temperature.[1] 3. The alkyl halide is sterically hindered (e.g., secondary or tertiary).[10] | 1. Test the purity of the this compound. If necessary, purify it by recrystallization from ethanol.[5] Alternatively, prepare it fresh from phthalimide and potassium hydroxide.[1][2] 2. Increase the reaction temperature, typically to 80-100 °C, while monitoring for potential decomposition.[1][9] 3. Confirm that a primary alkyl halide is being used. The Gabriel synthesis is generally not effective for more substituted halides.[10][11] |
| Inconsistent Reaction Yields | Presence of moisture in the reagents or solvent. | Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of this compound and side reactions.[1][5] |
Quantitative Solubility Data
| Solvent Type | Solvent Examples | Solubility | Reference |
| Polar Protic | Water | Soluble | [1][2][3][4][5][6] |
| Ethanol | Insoluble / Slightly Soluble | [3][4] | |
| Polar Aprotic | DMF, DMSO | Generally Soluble (often with heating) | [1][8][9] |
| Non-Polar | Toluene, Hexane, Petroleum Ether | Insoluble | [3][14] |
Experimental Protocols
Protocol 1: N-Alkylation using a Phase-Transfer Catalyst in a Non-Polar Solvent
This protocol describes a general procedure for the N-alkylation of this compound with a primary alkyl halide in a non-polar solvent, facilitated by a phase-transfer catalyst.
Materials:
-
This compound
-
Primary alkyl halide
-
Toluene (anhydrous)
-
Tetrabutylammonium bromide (TBAB) or 18-crown-6
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a reaction flask, add this compound (1.2 equivalents), the primary alkyl halide (1.0 equivalent), and the phase-transfer catalyst (0.1 equivalents).
-
Add anhydrous toluene to the flask.
-
Stir the suspension vigorously and heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the alkyl halide spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble salts (e.g., potassium bromide).
-
Wash the filtrate with water to remove the phase-transfer catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylphthalimide.
-
Purify the product by recrystallization or column chromatography as needed.
Visualizations
References
- 1. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. ar.tnjchem.com [ar.tnjchem.com]
- 5. This compound | 1074-82-4 [chemicalbook.com]
- 6. Premium this compound CAS 1074-82-4 | EU & UK Manufacturers & Suppliers [epapchem.com]
- 7. This compound, CAS [[1074-82-4]] | BIOZOL [biozol.de]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Phase-transfer catalysis using chiral catalysts. Synthesis of optically active 2-phthalimido-esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. alfachemic.com [alfachemic.com]
- 16. Reddit - The heart of the internet [reddit.com]
Managing harsh reaction conditions in traditional Gabriel synthesis.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of harsh reaction conditions in the traditional Gabriel synthesis of primary amines. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My substrate is sensitive to the harsh acidic or basic conditions typically used for phthalimide (B116566) cleavage. What are my options?
Traditional cleavage of the N-alkylphthalimide intermediate with strong acids (e.g., H₂SO₄, HBr) or bases (e.g., NaOH) often requires high temperatures and prolonged reaction times, which can degrade sensitive functional groups.[1][2] Milder, more effective alternatives are highly recommended.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common alternative, using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) under reflux.[1][2] It operates under milder, neutral conditions.[2]
-
Reductive Cleavage with Sodium Borohydride (B1222165) (NaBH₄): This is an exceptionally mild, two-stage, one-flask method ideal for substrates sensitive to hydrazinolysis or harsh pH.[3][4] The reaction first uses NaBH₄ in an alcohol/water mixture, followed by quenching and cyclization with acetic acid to release the amine.[3][5]
2. I am observing low yields in my final amine product. What are the common causes and solutions?
Low yields can originate from either the initial N-alkylation step or the final deprotection step.
-
Alkylation Step Issues:
-
Poor Substrate: The Gabriel synthesis is most effective for primary alkyl halides. Secondary halides react poorly due to steric hindrance, and tertiary halides do not work.[6][7]
-
Suboptimal Solvent: Dimethylformamide (DMF) is considered the best solvent for the N-alkylation step, allowing for lower temperatures and shorter reaction times.[1][8] Other polar aprotic solvents like DMSO can also be effective.[2]
-
Moisture: The reaction is sensitive to moisture. Ensure all reagents and glassware are dry.
-
-
Deprotection Step Issues:
-
Incomplete Reaction: Traditional acid/base hydrolysis is often slow and can result in poor yields.[7][9] Even with hydrazinolysis, the reaction may need to be driven to completion.
-
Product Loss During Workup: The phthalhydrazide (B32825) byproduct from the Ing-Manske procedure can be difficult to separate, potentially leading to product loss.[7]
-
Below is a troubleshooting workflow for addressing low yields:
3. My starting material has a chiral center. Will the reaction conditions cause racemization?
Racemization is a significant concern, especially when harsh bases or high temperatures are used.
-
N-Alkylation Step: The initial deprotonation of phthalimide requires a base. If your alkyl halide has an acidic proton alpha to the halide and the chiral center, a strong base could potentially cause epimerization.
-
Deprotection Step: Traditional acid or base hydrolysis can promote racemization.[5] The sodium borohydride method is particularly advantageous for chiral substrates , as it has been shown to deprotect phthalimides of α-amino acids with no measurable loss of optical activity.[5][10]
4. My substrate is sensitive to strong bases like NaH or KH. Can I use a milder base for the N-alkylation step?
Yes, for base-sensitive substrates, harsher bases like sodium hydride (NaH) or potassium hydride (KH) can be replaced.[6] A modified procedure using a milder base like anhydrous potassium carbonate (K₂CO₃) in DMF is effective.[8] This approach is suitable for substrates that cannot tolerate strongly basic conditions.[8]
5. I'm using the Ing-Manske procedure, but the phthalhydrazide byproduct is difficult to filter and remove. How can I improve its separation?
The phthalhydrazide precipitate can sometimes be challenging to separate completely.[7]
-
Acidification: After the reaction with hydrazine is complete, acidifying the cooled reaction mixture with concentrated HCl can help ensure the complete precipitation of phthalhydrazide as a solid, which can then be removed by filtration.[3]
-
Aqueous Extraction: An alternative workup involves removing the reaction solvent and partitioning the residue between an organic solvent and an acidic aqueous solution (e.g., HCl). This protonates the desired amine, making it soluble in the aqueous phase, while the neutral phthalhydrazide remains in the organic phase or as a solid to be filtered. The aqueous layer can then be basified and extracted to recover the pure amine.
Data on Deprotection Methods
Selecting the appropriate deprotection method is critical for success. The following table compares common methods for the cleavage of N-alkylphthalimides, using N-Phthaloylglycine as a representative substrate.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Harsh Acid Hydrolysis | Conc. H₂SO₄ or HBr | Water | High (Reflux) | Very Long (Hours-Days) | Often Low | Simple Reagents | Destroys sensitive groups; low yields.[1][9] |
| Harsh Basic Hydrolysis | Conc. NaOH or KOH | Water/Alcohol | High (Reflux) | Long | Often Low | Simple Reagents | Incompatible with base-sensitive groups.[2][6] |
| Hydrazinolysis (Ing-Manske) | Hydrazine Hydrate | Methanol/Ethanol | Room Temp to Reflux | 1 - 5 hours | High (General) | Mild, neutral conditions; rapid reaction.[2][4] | Hydrazine is highly toxic; workup can be difficult.[4][11] |
| Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol, Water | Room Temp, then 80°C | ~26 hours | ~97% | Very mild; preserves stereochemistry.[4][5] | Longer reaction time than hydrazinolysis.[4] |
Key Experimental Protocols
Protocol 1: N-Alkylation using a Mild Base (K₂CO₃)
This protocol is adapted for substrates sensitive to strong bases.[8]
-
In a round-bottom flask equipped with a stir bar and condenser, combine the alkyl halide (1.0 equiv), phthalimide (1.05 equiv), and anhydrous potassium carbonate (1.1 equiv).
-
Add anhydrous DMF as the solvent (enough to create a stirrable slurry).
-
Heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC until the starting alkyl halide is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated N-alkylphthalimide product by filtration, wash with water, and dry.
Protocol 2: Deprotection via Hydrazinolysis (Ing-Manske Procedure)
This is the most common method for cleaving the phthalimide group.[3]
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. A thick white precipitate of phthalhydrazide will form as the reaction proceeds.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl and reflux for an additional hour to ensure complete precipitation.
-
Cool the mixture and filter off the solid phthalhydrazide, washing the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure. The residue contains the desired primary amine as its hydrochloride salt.
-
To obtain the free amine, dissolve the residue in water, basify with NaOH, and extract with an organic solvent (e.g., dichloromethane (B109758) or ether). Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄ and concentrate to yield the final product.
Protocol 3: Mild Deprotection with Sodium Borohydride
This method is ideal for sensitive substrates and preserving chirality.[3][5]
-
In a round-bottom flask, dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (a 6:1 ratio is typical).
-
With stirring at room temperature, add sodium borohydride (NaBH₄, 4.0-5.0 equiv) portion-wise.
-
Stir the reaction for 12-24 hours at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once the reduction is complete, carefully and slowly add glacial acetic acid to the mixture to quench the excess NaBH₄.
-
Heat the mixture to 50-80 °C for 1-2 hours to promote the cyclization of the intermediate and release of the primary amine.
-
Cool the reaction mixture. The product can be isolated by standard workup procedures, such as acid-base extraction or chromatography. The phthalide (B148349) byproduct is typically removed via an extractive workup.[5]
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Primary Amine Synthesis: Exploring Alternatives to Potassium Phthalimide
For decades, the Gabriel synthesis, utilizing potassium phthalimide (B116566), has been a cornerstone in the synthesis of primary amines. However, its often harsh reaction conditions and limitations with certain substrates have driven the development of a diverse array of alternative methods. This guide provides a comprehensive comparison of the most prominent alternatives—reductive amination, the Hofmann rearrangement, the Curtius rearrangement, and the Schmidt rearrangement—offering researchers, scientists, and drug development professionals a clear overview of the performance, scope, and experimental considerations for each.
At a Glance: Comparing Primary Amine Synthesis Methods
The choice of synthetic route to a primary amine is dictated by factors such as the starting material, desired product structure, and tolerance of functional groups. The following table summarizes the key characteristics of the Gabriel synthesis and its alternatives.
| Method | Starting Material(s) | Key Reagents | Key Intermediate | Carbon Chain Length | Typical Yields | Key Advantages | Key Disadvantages |
| Gabriel Synthesis | Primary alkyl halide, Potassium phthalimide | Hydrazine (B178648) or acid/base | N-Alkylphthalimide | Unchanged | Moderate to High | Avoids over-alkylation, clean product | Harsh cleavage conditions, limited to primary halides, fails with secondary halides.[1] |
| Reductive Amination | Aldehyde or Ketone, Ammonia (B1221849) | Reducing agent (e.g., NaBH₃CN, H₂/catalyst) | Imine | Unchanged | High to Excellent | Versatile for primary, secondary, and tertiary amines, mild conditions.[2][3][4][5] | Can be substrate-dependent, requires a carbonyl precursor. |
| Hofmann Rearrangement | Primary amide | Bromine, Strong base (e.g., NaOH) | Isocyanate | Shortened by one carbon | Good to High | Utilizes readily available amides, effective for both alkyl and aryl amines.[6][7][8] | Harsh basic conditions, loss of a carbon atom.[6] |
| Curtius Rearrangement | Carboxylic acid (via acyl azide) | Diphenylphosphoryl azide (B81097) (DPPA) or NaN₃, Heat | Isocyanate | Shortened by one carbon | Good to High | Milder conditions than Hofmann, broad substrate scope.[9][10][11] | Use of potentially explosive azides, loss of a carbon atom.[9] |
| Schmidt Reaction | Carboxylic acid, Hydrazoic acid | Strong acid (e.g., H₂SO₄) | Protonated azido (B1232118) ketone | Shortened by one carbon | Moderate to High | One-pot reaction from carboxylic acid.[12][13] | Use of highly toxic and explosive hydrazoic acid, strong acidic conditions.[14] |
Delving Deeper: Performance Data
The following tables provide a more detailed look at the performance of each method across a variety of substrates, with data compiled from peer-reviewed literature.
Reductive Amination: Yields of Primary Amines
Reductive amination stands out for its broad applicability and generally high yields. The following data showcases its effectiveness with various ketones and aldehydes.
| Substrate (Ketone) | Product | Catalyst/Reducing Agent | Temperature (°C) | Yield (%) |
| Acetophenone | 1-Phenylethanamine | Fe/(N)SiC, H₂ | 140 | 96 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanamine | Fe/(N)SiC, H₂ | 140 | 95 |
| 4-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanamine | Fe/(N)SiC, H₂ | 140 | 92 |
| Cyclohexanone | Cyclohexylamine | Fe/(N)SiC, H₂ | 140 | 89 |
| 2-Heptanone | Heptan-2-amine | Fe/(N)SiC, H₂ | 140 | 87 |
Data sourced from a study on iron-catalyzed reductive amination.[2]
| Substrate (Aldehyde) | Product | Catalyst/Reducing Agent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Benzylamine | Fe/(N)SiC, H₂ | 130 | 85 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzylamine | Fe/(N)SiC, H₂ | 130 | 82 |
| 4-Bromobenzaldehyde | 4-Bromobenzylamine | Fe/(N)SiC, H₂ | 130 | 78 |
| 4-Methylbenzaldehyde | 4-Methylbenzylamine | Fe/(N)SiC, H₂ | 130 | 88 |
Data sourced from a study on iron-catalyzed reductive amination.[2]
Hofmann Rearrangement: Yields of Primary Amines
The Hofmann rearrangement is a reliable method for the synthesis of primary amines with one less carbon atom.
| Substrate (Primary Amide) | Product | Conditions | Yield (%) |
| Benzamide | Aniline | Br₂, NaOH, H₂O | ~90 |
| Phenylacetamide | Benzylamine | Br₂, NaOH, H₂O | ~85 |
| Nicotinamide | 3-Aminopyridine | Br₂, NaOH, H₂O | Good |
| Succinimide | β-Alanine | Br₂, KOH, H₂O | 45 |
Yields are approximate and can vary based on specific reaction conditions.
Curtius Rearrangement: Yields of Primary Amines
The Curtius rearrangement offers a milder alternative to the Hofmann rearrangement for carbon-shortening amination.
| Substrate (Carboxylic Acid) | Product | Conditions | Yield (%) |
| 3-Phenylpropanoic acid | Phenethylamine | 1. DPPA, Et₃N, Toluene (B28343), reflux; 2. H₂O | ~80 |
| Adipic acid monomethyl ester | 5-Aminopentanoic acid methyl ester | 1. SOCl₂; 2. NaN₃; 3. Heat; 4. H₂O | ~75 |
| Intermediate in Triquinacene synthesis | Methyl carbamate (B1207046) derivative | Hydrolysis then Curtius rearrangement | 84 |
Yields are representative and can vary based on the specific substrate and reaction conditions.[9]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are representative procedures for each of the discussed methods.
Gabriel Synthesis of Primary Amines
Step 1: N-Alkylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add the primary alkyl halide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture at 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-alkylphthalimide by filtration, wash with water, and dry.
Step 2: Hydrolysis of N-Alkylphthalimide (Hydrazinolysis)
-
Suspend the N-alkylphthalimide (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Add hydrazine hydrate (B1144303) (1.2-1.5 eq) to the suspension.
-
Reflux the mixture for 1-3 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with a concentrated sodium hydroxide (B78521) solution to liberate the free primary amine.
-
Extract the primary amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure primary amine.
Reductive Amination of a Ketone to a Primary Amine
-
In a reaction vessel, dissolve the ketone (1.0 eq) and a large excess of ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. For catalytic hydrogenation, the ketone and ammonia source are mixed in a suitable solvent in a pressure vessel with a catalyst (e.g., Fe/(N)SiC, Pd/C, or Raney Nickel) and subjected to hydrogen gas pressure.[2]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by carefully adding water or a dilute acid.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting primary amine by column chromatography or distillation.
Hofmann Rearrangement of a Primary Amide
-
In a flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite (B1234621) solution.
-
In a separate flask, dissolve the primary amide (1.0 eq) in a minimal amount of a suitable solvent (e.g., water or a miscible organic solvent).
-
Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-80 °C.
-
Monitor the reaction until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture and extract the primary amine with an organic solvent.
-
Dry the organic layer over anhydrous potassium carbonate and remove the solvent under reduced pressure to yield the primary amine.
Curtius Rearrangement of a Carboxylic Acid
-
To a stirred solution of the carboxylic acid (1.0 eq) and triethylamine (B128534) (1.1 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to form the acyl azide.
-
Heat the reaction mixture to reflux (typically 80-110 °C) to induce the rearrangement of the acyl azide to the isocyanate, with the evolution of nitrogen gas.
-
After the rearrangement is complete (monitored by TLC or IR spectroscopy), cool the reaction mixture.
-
To hydrolyze the isocyanate to the primary amine, add dilute aqueous acid (e.g., HCl) and heat the mixture.
-
After hydrolysis is complete, cool the mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the primary amine with an organic solvent, dry the organic layer, and concentrate to obtain the product.
Schmidt Reaction of a Carboxylic Acid
Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a suitable solvent such as chloroform (B151607) or benzene.
-
Add a strong acid catalyst, typically concentrated sulfuric acid, dropwise at 0 °C.
-
Slowly add a solution of hydrazoic acid (HN₃) (1.1-1.5 eq) in the same solvent to the reaction mixture, maintaining the temperature at or below room temperature. (Hydrazoic acid is often generated in situ from sodium azide and a strong acid).
-
Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
-
Carefully quench the reaction by pouring it over ice.
-
Basify the aqueous solution with a strong base to liberate the free primary amine.
-
Extract the primary amine with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and key transformations in each of the discussed primary amine synthesis methods.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. jk-sci.com [jk-sci.com]
A Comparative Guide to Primary Amine Synthesis: Traditional Gabriel Reagents Versus Novel Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a fundamental process. The Gabriel synthesis, a cornerstone of amine preparation, has evolved from its traditional use of potassium phthalimide (B116566) to include novel reagents designed to overcome its limitations. This guide provides an objective comparison of the efficacy of traditional potassium phthalimide against two prominent novel Gabriel reagents: di-tert-butyl iminodicarboxylate and the sodium salt of saccharin (B28170). We present a detailed analysis of their performance, supported by experimental data, to assist in the selection of the most appropriate method for your synthetic needs.
Executive Summary
The traditional Gabriel synthesis using this compound is a reliable method for producing primary amines without the issue of over-alkylation. However, it is often hampered by harsh cleavage conditions and a limited substrate scope. Novel reagents, such as di-tert-butyl iminodicarboxylate and sodium saccharin, have emerged as alternatives that offer milder reaction conditions and potentially broader applicability. This guide will delve into a quantitative comparison of these reagents, focusing on reaction yields, reaction times, and substrate compatibility. Detailed experimental protocols for the synthesis of a model primary amine, benzylamine (B48309), are provided to allow for a direct comparison of the methodologies.
Comparative Data Analysis
The following table summarizes the key performance indicators for the synthesis of benzylamine using this compound, di-tert-butyl iminodicarboxylate, and sodium saccharin.
| Reagent | N-Alkylation Yield (%) | Cleavage Yield (%) | Overall Yield (%) | N-Alkylation Time (h) | Cleavage Time (h) | Key Advantages | Key Disadvantages |
| This compound | 72-79%[1] | 60-70%[1] | 43-55% | 2[1] | 1 | High purity of primary amine, avoids over-alkylation.[2][3] | Harsh cleavage conditions (hydrazine), limited to primary halides.[4] |
| Di-tert-butyl Iminodicarboxylate | ~98% (for allyl bromide) | High (acidic cleavage) | Potentially High | 1 | 2-12 | Mild cleavage conditions (TFA), broader substrate scope.[5][6] | Requires acidic conditions for deprotection.[5][6] |
| Sodium Saccharin | ~86% | Moderate to High | Moderate to High | 3-5 | Variable | Milder cleavage than phthalimide may be possible. | Cleavage protocol not as well-established for a wide range of substrates. |
Reaction Workflows and Mechanisms
To visually represent the synthetic pathways, the following diagrams illustrate the experimental workflows for each reagent.
Detailed Experimental Protocols
To facilitate a direct comparison, the following are detailed protocols for the synthesis of benzylamine using each of the three reagents.
Protocol 1: Traditional Gabriel Synthesis with this compound
Step 1: N-Alkylation of Phthalimide
-
In a 250-mL round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.
-
Add 42 g of benzyl chloride to the flask.
-
Heat the mixture at a gentle reflux for 2 hours.
-
After cooling, add water to dissolve the potassium chloride.
-
The N-benzylphthalimide product will precipitate and can be collected by suction filtration.
-
The crude product can be recrystallized from glacial acetic acid to yield 28-31 g (72-79%) of N-benzylphthalimide.[1]
Step 2: Cleavage of N-Benzylphthalimide
-
In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter off the precipitate.
-
Make the filtrate strongly alkaline with concentrated sodium hydroxide (B78521).
-
Extract the benzylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain benzylamine. The yield of pure benzylamine is typically 60-70%.[1]
Protocol 2: Novel Gabriel Synthesis with Di-tert-butyl Iminodicarboxylate
Step 1: N-Alkylation of Di-tert-butyl Iminodicarboxylate
-
To a solution of di-tert-butyl iminodicarboxylate (1.0 equiv) in a suitable solvent such as DMF, add a base like potassium carbonate (1.2 equiv).
-
Add benzyl bromide (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours or gently heat to 40-50 °C for a shorter duration (e.g., 1 hour) to drive the reaction to completion, monitoring by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude di-tert-butyl N-benzyliminodicarboxylate. The product can be purified by column chromatography if necessary.
Step 2: Cleavage of Di-tert-butyl N-benzyliminodicarboxylate
-
Dissolve the crude di-tert-butyl N-benzyliminodicarboxylate in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., a 25% TFA/DCM solution) to the solution.[5][6]
-
Stir the mixture at room temperature for 2-12 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting benzylamine trifluoroacetate (B77799) salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free benzylamine extracted with an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to yield benzylamine.
Protocol 3: Novel Gabriel Synthesis with Sodium Saccharin
Step 1: N-Alkylation of Saccharin
-
In a round-bottomed flask, dissolve sodium saccharin (1.0 equiv) in DMF.
-
Add benzyl bromide (1.1 equiv) to the solution.
-
Heat the mixture to 110°C for 1 hour.
-
After cooling, add water to precipitate the N-benzylsaccharin.
-
Collect the solid by filtration, wash with water, and dry to obtain N-benzylsaccharin.
Step 2: Cleavage of N-Benzylsaccharin
-
Combine N-benzylsaccharin (1.0 equiv), hydrazine hydrate (20 equiv), and potassium hydroxide (0.5 equiv) in ethylene (B1197577) glycol.
-
Heat the mixture at 150°C for 16 hours.[7]
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude benzylamine can be purified by distillation or column chromatography.
Conclusion
The choice between traditional this compound and novel Gabriel reagents depends on the specific requirements of the synthesis. This compound remains a cost-effective and reliable option for the synthesis of primary amines from primary alkyl halides, provided the harsh cleavage conditions are tolerated by the substrate.
Di-tert-butyl iminodicarboxylate offers a significant advantage in its mild cleavage conditions, making it a superior choice for substrates with acid-sensitive functional groups. While the initial cost of the reagent may be higher, the improved yields and cleaner reaction profiles can offset this.
Sodium saccharin presents a potentially milder alternative to this compound, although the cleavage conditions can still be demanding. Further optimization of the cleavage protocol for a broader range of substrates would enhance its utility.
For researchers and drug development professionals, the availability of these novel reagents expands the toolkit for primary amine synthesis, allowing for greater flexibility and efficiency in the design and execution of synthetic routes. Careful consideration of the factors outlined in this guide will enable the selection of the most appropriate Gabriel reagent for a given synthetic challenge.
References
Comparative study of acidic hydrolysis versus hydrazinolysis for phthalimide cleavage.
For researchers and professionals in drug development and organic synthesis, the deprotection of phthalimides to yield primary amines is a critical step, most notably in the Gabriel synthesis. The choice of cleavage method can significantly impact reaction efficiency, yield, and substrate compatibility. This guide provides an objective comparison of two common methods: acidic hydrolysis and hydrazinolysis, supported by experimental data and detailed protocols.
At a Glance: Comparing Cleavage Methods
The selection between acidic hydrolysis and hydrazinolysis hinges on the substrate's sensitivity to harsh conditions and the desired reaction efficiency. Hydrazinolysis, also known as the Ing-Manske procedure, is the most widely used method due to its milder and generally neutral reaction conditions. In contrast, acidic hydrolysis is often slow and requires high temperatures and strong acids.
| Parameter | Acidic Hydrolysis | Hydrazinolysis (Ing-Manske Procedure) |
| Reagents | Strong mineral acids (e.g., concentrated HCl, H₂SO₄) | Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) |
| Conditions | Prolonged heating at high temperatures (reflux) | Reflux in an alcoholic solvent (e.g., ethanol) |
| Reaction Time | Often lengthy (several hours to days) | Typically shorter than acidic hydrolysis |
| Yield | Can be low due to side product formation | Generally high |
| Substrate Scope | Limited; not suitable for acid-sensitive molecules | Broad; compatible with a wider range of functional groups |
| Byproducts | Phthalic acid | Phthalhydrazide (B32825) |
| Workup | Neutralization and extraction | Filtration of phthalhydrazide precipitate, followed by extraction |
Experimental Protocols
Below are detailed methodologies for the cleavage of an N-substituted phthalimide (B116566) using both acidic hydrolysis and hydrazinolysis.
Protocol 1: Acidic Hydrolysis of N-Benzylphthalimide
This protocol describes the cleavage of N-benzylphthalimide using concentrated hydrochloric acid.
Materials:
-
N-benzylphthalimide
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add N-benzylphthalimide (1 equivalent) and concentrated hydrochloric acid (sufficient to ensure complete submersion and reaction).
-
Heat the mixture to reflux for an extended period (e.g., 12-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a basic pH.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.
-
Further purification can be achieved by distillation or chromatography.
Protocol 2: Hydrazinolysis of an N-Alkylphthalimide (Ing-Manske Procedure)
This protocol outlines the widely used Ing-Manske procedure for the cleavage of an N-alkylphthalimide using hydrazine hydrate.
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated HCl, which will cause the phthalhydrazide byproduct to precipitate.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Make the filtrate basic with a sodium hydroxide solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Visualizing the Process and Mechanisms
To better understand the workflow and chemical transformations, the following diagrams illustrate the experimental process and reaction mechanisms.
Advantages and Disadvantages
Acidic Hydrolysis
-
Advantages:
-
Utilizes readily available and inexpensive reagents.
-
-
Disadvantages:
-
Harsh conditions can lead to the degradation of sensitive functional groups in the substrate.
-
Often results in lower yields compared to hydrazinolysis.
-
Long reaction times are frequently required.
-
Hydrazinolysis
-
Advantages:
-
Milder reaction conditions preserve a wider range of functional groups.
-
Generally provides higher yields of the desired primary amine.
-
Reaction times are typically shorter than for acidic hydrolysis.
-
-
Disadvantages:
-
The removal of the phthalhydrazide byproduct can sometimes be challenging, although it often precipitates and can be filtered off.
-
Hydrazine is a toxic reagent and requires careful handling.
-
Conclusion and Recommendations
For the deprotection of phthalimides, hydrazinolysis (the Ing-Manske procedure) is generally the superior method due to its milder conditions, higher yields, and broader substrate compatibility. It is the recommended first choice for most applications. Acidic hydrolysis, while mechanistically straightforward, should be reserved for substrates that are robust and can withstand harsh acidic conditions and high temperatures, or when hydrazine is not a viable reagent. The choice of method will ultimately depend on the specific characteristics of the starting material and the desired outcome of the synthesis.
Validating N-Alkylphthalimide Intermediates: An NMR-Based Comparison Guide
For researchers and professionals in drug development and chemical synthesis, the accurate structural confirmation of intermediates is paramount. N-alkylphthalimides are crucial building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules, often generated via the Gabriel synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most definitive, non-destructive technique for validating the covalent structure of these intermediates. This guide provides a comparative overview of using ¹H and ¹³C NMR for the structural elucidation of N-alkylphthalimides, supported by experimental data and protocols, and contrasts NMR with other common analytical methods.
Structural Elucidation using NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organic molecules like N-alkylphthalimides, ¹H and ¹³C NMR are the most informative.
-
¹H NMR Spectroscopy provides data on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. Key parameters include:
-
Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), indicates the proton's chemical environment. Protons near electronegative atoms or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield).[1][2]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of protons on adjacent carbons.
-
-
¹³C NMR Spectroscopy reveals the number of unique carbon atoms in a molecule and their chemical environment.[3] Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each non-equivalent carbon atom.[3] The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[4]
Characteristic NMR Data for N-Alkylphthalimides
The structure of an N-alkylphthalimide can be divided into two key regions for NMR analysis: the aromatic phthalimide (B116566) group and the N-alkyl chain.
-
Phthalimide Group:
-
In ¹H NMR, the four protons on the benzene (B151609) ring typically appear as two multiplets in the aromatic region (approximately 7.7-7.9 ppm). Due to the symmetry of the phthalimide ring, the protons ortho to the carbonyl groups are chemically equivalent, as are the meta protons.
-
In ¹³C NMR, the carbonyl carbons (C=O) are highly deshielded and appear significantly downfield (around 167-168 ppm). The aromatic carbons show signals in the approximate range of 123-134 ppm.[5]
-
-
N-Alkyl Chain:
-
The chemical shifts and multiplicities of the alkyl protons and carbons are highly diagnostic.
-
The protons on the carbon directly attached to the nitrogen atom (the α-carbon) are deshielded by the electronegative nitrogen and the imide group, typically appearing as a triplet around 3.6-3.7 ppm.
-
Subsequent protons along the alkyl chain (β, γ, etc.) appear progressively upfield (at lower ppm values).[2]
-
Similarly, in the ¹³C spectrum, the α-carbon is the most downfield signal in the alkyl region, with other carbons appearing at higher fields.[3]
-
Data Presentation: NMR Chemical Shifts of N-Alkylphthalimides
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for a series of N-alkylphthalimides, recorded in deuterated chloroform (B151607) (CDCl₃).
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| N-Methylphthalimide | Phthalimide-Ar | 7.85 (m, 2H), 7.72 (m, 2H) | 133.9, 132.1, 123.2 |
| Phthalimide-C=O | - | 168.1 | |
| N-CH₃ | 3.16 (s, 3H)[6] | 24.0[7] | |
| N-Ethylphthalimide | Phthalimide-Ar | 7.84 (m, 2H), 7.71 (m, 2H) | 133.8, 131.9, 123.1 |
| Phthalimide-C=O | - | 167.9 | |
| N-CH₂ | 3.71 (q, 2H) | 35.1 | |
| CH₃ | 1.25 (t, 3H) | 13.5[8] | |
| N-Propylphthalimide | Phthalimide-Ar | 7.84 (m, 2H), 7.72 (m, 2H) | 133.9, 132.0, 123.2 |
| Phthalimide-C=O | - | 168.1[9] | |
| N-CH₂ | 3.65 (t, 2H)[10] | 41.5 | |
| CH₂ | 1.71 (sext, 2H) | 21.6 | |
| CH₃ | 0.95 (t, 3H) | 11.4 | |
| N-Butylphthalimide | Phthalimide-Ar | 7.83 (m, 2H), 7.71 (m, 2H)[11] | 133.8, 132.0, 123.1 |
| Phthalimide-C=O | - | 168.2[12] | |
| N-CH₂ | 3.68 (t, 2H)[13] | 39.7 | |
| CH₂ | 1.66 (quint, 2H) | 30.2 | |
| CH₂ | 1.39 (sext, 2H) | 20.2 | |
| CH₃ | 0.94 (t, 3H) | 13.7 |
Data compiled from various sources.[6][7][8][9][10][11][12][13] s=singlet, t=triplet, q=quartet, quint=quintet, sext=sextet, m=multiplet
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry. | Provides unambiguous structural determination. Non-destructive. | Requires larger sample amounts (mg scale), relatively lower sensitivity. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Res MS). Fragmentation patterns can give structural clues.[14] | Extremely high sensitivity (µg-ng scale), provides molecular weight confirmation. | Does not definitively determine isomer structures. Fragmentation can be complex.[15] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample. Good for identifying the characteristic imide C=O stretches (~1700-1770 cm⁻¹).[16] | Provides limited information on the overall molecular structure and no connectivity data. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the N-alkylphthalimide intermediate.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Deuterated chloroform is a common choice as it dissolves many organic compounds.[17]
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is set to 0 ppm for referencing the chemical shifts.[17]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectrometer is tuned and the magnetic field is "shimmed" to maximize homogeneity.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good spectrum.
-
Mandatory Visualization
Workflow for NMR-Based Structure Validation
The logical flow from sample preparation to final structure confirmation can be visualized as follows.
Caption: Workflow for validating N-alkylphthalimide structure using NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. N-Methylphthalimide(550-44-7) 1H NMR spectrum [chemicalbook.com]
- 7. N-Methylphthalimide(550-44-7) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. N-Propylphthalimide | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Butylphthalimide(1515-72-6) 1H NMR spectrum [chemicalbook.com]
- 12. N-Butylphthalimide(1515-72-6) 13C NMR [m.chemicalbook.com]
- 13. N-Butylphthalimide | C12H13NO2 | CID 73812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to Primary Amine Synthesis: Evaluating the Gabriel Synthesis Against Modern Alternatives
For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of primary amines is a critical task. The Gabriel synthesis, a historical cornerstone for creating primary amines, is often compared with contemporary methods such as reductive amination, the Hofmann rearrangement, and the Curtius rearrangement. This guide provides a quantitative analysis of the yields of primary amines from these key synthetic routes, supported by detailed experimental protocols and workflow visualizations to inform methodological selection.
Quantitative Yield Comparison
The selection of a synthetic route for primary amine production is often a trade-off between yield, substrate scope, reaction conditions, and functional group tolerance. The following table summarizes typical reported yields for the Gabriel synthesis and its common alternatives. It is important to note that yields are highly dependent on the specific substrate and reaction conditions.
| Synthesis Method | Starting Material | Product | Typical Yield (%) | Notes |
| Gabriel Synthesis | Benzyl chloride | Benzylamine | 60-79%[1][2] | A modified procedure can yield up to 89%.[3] |
| Alkyl Halides | Primary Amines | 82-94%[3] | For various aliphatic primary amines using a modified protocol.[3] | |
| Reductive Amination | Benzaldehyde & Ammonia | Benzylamine | Up to 99.7%[4] | Catalytic methods often provide very high yields.[4] |
| Aromatic Aldehydes & Ammonia | Benzylamines | 55-84%[5] | Yields correspond to the total yield of the indirect reductive amination.[5] | |
| Hofmann Rearrangement | p-Methoxybenzamide | p-Methoxyaniline | 93% | Reported for a modified Hofmann rearrangement. |
| Aromatic and Aliphatic Carboxamides | Primary Amines | 38-89% | Using trichloro- or tribromoisocyanuric acid and sodium hydroxide.[6] | |
| Curtius Rearrangement | Carboxylic Acid Derivative | Methyl Carbamate | 84%[7] | In the total synthesis of triquinacene.[7] |
| Acyl Azide | Amide | 57% (overall) | In the synthesis of Oseltamivir (Tamiflu).[7] |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental sequences, the following diagrams illustrate the signaling pathways and logical relationships for each synthetic method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H [pubs.rsc.org]
Comparing the atom economy of the Gabriel synthesis with other amine syntheses.
For researchers, scientists, and professionals in drug development, the efficient synthesis of amines is a cornerstone of modern chemistry. This guide provides a detailed comparison of the atom economy of the Gabriel synthesis with other prominent amine synthesis methodologies, supported by experimental data and detailed protocols.
The quest for greener and more sustainable chemical processes has brought the principle of atom economy to the forefront of synthetic strategy. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a critical metric for evaluating the environmental impact and cost-effectiveness of a synthesis. This guide will delve into a comparative analysis of several key methods for primary amine synthesis, with a particular focus on their respective atom economies.
Comparing the Atom Economy of Amine Syntheses
The following table summarizes the calculated atom economy for the synthesis of benzylamine (B48309) (or a similar primary amine) using five distinct methods. Atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
| Synthesis Method | Representative Reaction | Molecular Weight of Desired Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Atom Economy (%) |
| Gabriel Synthesis | Potassium Phthalimide (B116566) + Benzyl (B1604629) Chloride → Benzylamine | 107.15 | 311.80 (185.22 + 126.58) | 34.36% |
| Hofmann Rearrangement | Benzamide (B126) + NaOH + Br₂ → Aniline (B41778) | 93.13 | 320.93 (121.14 + 40.00 + 159.81) | 29.02% |
| Curtius Rearrangement | Phenylacetic Acid + SOCl₂ + NaN₃ → Benzylamine | 107.15 | 320.62 (136.15 + 119.97 + 65.01) | 33.42% |
| Schmidt Rearrangement | Benzoic Acid + Hydrazoic Acid → Aniline | 93.13 | 165.15 (122.12 + 43.03) | 56.39% |
| Reductive Amination | Benzaldehyde (B42025) + NH₃ + NaBH₄ → Benzylamine | 107.15 | 160.98 (106.12 + 17.03 + 37.83) | 66.56% |
| Direct Amination of Alcohols | Benzyl Alcohol + NH₃ → Benzylamine | 107.15 | 125.15 (108.14 + 17.03) | 85.62% |
Note: The calculations above are based on the stoichiometry of the core reactions and do not account for solvents, catalysts, or work-up reagents, which would further reduce the overall process mass intensity. The Hofmann and Schmidt rearrangement examples produce aniline, a simpler aromatic amine, for a more direct comparison of the core transformation's atom economy.
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to primary amines and their relative atom economy.
Experimental Protocols
Detailed methodologies for the key syntheses are provided below, offering a practical basis for comparison and implementation.
Gabriel Synthesis of Benzylamine
Reaction: Potassium Phthalimide + Benzyl Chloride → N-Benzylphthalimide → Benzylamine + Phthalhydrazide (B32825)
Procedure:
-
A mixture of this compound (1.85 g, 10 mmol) and benzyl chloride (1.27 g, 10 mmol) in 20 mL of dimethylformamide (DMF) is heated at 100°C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into 100 mL of water.
-
The precipitated N-benzylphthalimide is collected by filtration, washed with water, and dried.
-
The N-benzylphthalimide is then suspended in 30 mL of ethanol, and hydrazine (B178648) hydrate (B1144303) (0.5 mL, 10 mmol) is added.
-
The mixture is refluxed for 1 hour, during which a white precipitate of phthalhydrazide forms.
-
The mixture is cooled, and concentrated hydrochloric acid is added to precipitate the phthalhydrazide completely.
-
The precipitate is filtered off, and the filtrate is evaporated to dryness.
-
The residue is dissolved in water, and the solution is made alkaline with sodium hydroxide (B78521) to liberate benzylamine, which is then extracted with ether.
Hofmann Rearrangement for the Synthesis of Aniline
Reaction: Benzamide + NaOH + Br₂ → Aniline + Na₂CO₃ + 2NaBr + 2H₂O
Procedure:
-
In a flask, 12.1 g (0.1 mol) of benzamide is dissolved in 50 mL of dioxane.
-
A solution of 16.0 g (0.1 mol) of bromine in 50 mL of dioxane is added, followed by a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.
-
The mixture is heated to 70-80°C for 30 minutes.
-
The reaction mixture is then cooled, and the aniline is extracted with diethyl ether.
-
The ether extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield aniline.
Curtius Rearrangement for the Synthesis of Benzylamine
Reaction: Phenylacetic Acid + SOCl₂ → Phenylacetyl Chloride Phenylacetyl Chloride + NaN₃ → Phenylacetyl Azide (B81097) Phenylacetyl Azide → Benzyl Isocyanate + N₂ Benzyl Isocyanate + H₂O → Benzylamine + CO₂
Procedure:
-
A mixture of phenylacetic acid (13.6 g, 0.1 mol) and thionyl chloride (14.3 g, 0.12 mol) is refluxed for 1 hour. Excess thionyl chloride is removed by distillation.
-
The resulting phenylacetyl chloride is dissolved in 50 mL of acetone (B3395972) and added dropwise to a stirred suspension of sodium azide (7.8 g, 0.12 mol) in 50 mL of acetone at 0°C.
-
After stirring for 1 hour at room temperature, the mixture is poured into ice water, and the phenylacetyl azide is extracted with ether.
-
The ether solution is dried and then heated to effect the rearrangement to benzyl isocyanate.
-
The isocyanate is then hydrolyzed by refluxing with 10% aqueous hydrochloric acid to produce benzylamine hydrochloride, from which the free amine is liberated by treatment with a base.
Schmidt Rearrangement for the Synthesis of Aniline
Reaction: Benzoic Acid + HN₃ → Aniline + CO₂ + N₂
Procedure:
-
To a solution of benzoic acid (12.2 g, 0.1 mol) in 50 mL of concentrated sulfuric acid, sodium azide (7.8 g, 0.12 mol) is added in small portions with stirring at a temperature maintained between 35 and 45°C.
-
After the addition is complete, the mixture is stirred for an additional hour and then poured onto crushed ice.
-
The solution is made alkaline with sodium hydroxide, and the aniline is separated by steam distillation.
Reductive Amination for the Synthesis of Benzylamine
Reaction: Benzaldehyde + NH₃ + H₂ (with catalyst) → Benzylamine + H₂O
Procedure:
-
A solution of benzaldehyde (10.6 g, 0.1 mol) in 100 mL of methanol (B129727) is saturated with ammonia gas.
-
A catalytic amount of Raney nickel is added to the solution.
-
The mixture is then hydrogenated in a high-pressure autoclave at a hydrogen pressure of 50 atm and a temperature of 80°C for 4 hours.
-
After the reaction is complete, the catalyst is filtered off, and the methanol is removed by distillation.
-
The resulting benzylamine is then purified by distillation under reduced pressure.
Direct Amination of Benzyl Alcohol
Reaction: Benzyl Alcohol + NH₃ → Benzylamine + H₂O (catalyzed)
Procedure:
-
In a high-pressure autoclave, benzyl alcohol (10.8 g, 0.1 mol), a catalytic amount of a supported ruthenium catalyst, and liquid ammonia (17 g, 1 mol) are combined.
-
The reactor is sealed and heated to 150°C for 12 hours.
-
After cooling, the excess ammonia is vented, and the reaction mixture is filtered to remove the catalyst.
-
The product, benzylamine, is isolated by distillation. This method is noted for its high atom economy, with water being the only byproduct.[1]
Conclusion
This comparative guide highlights the significant variation in atom economy across different amine synthesis methods. While the Gabriel synthesis has been a classical and reliable method, its poor atom economy is a considerable drawback in the context of green chemistry. In contrast, modern catalytic methods such as reductive amination and the direct amination of alcohols offer significantly higher atom economies, generating less waste and representing more sustainable alternatives for the synthesis of primary amines. For researchers and professionals in drug development, the choice of synthetic route should not only be guided by yield and substrate scope but also by the principles of atom economy to foster more environmentally benign and efficient chemical production.
References
A Comparative Guide: Potassium Phthalimide in Primary Amine Synthesis vs. Direct Amination with Ammonia
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an objective comparison between the use of potassium phthalimide (B116566), the key reagent in the Gabriel synthesis, and direct amination with ammonia (B1221849) for the preparation of primary amines from alkyl halides.
Executive Summary
Direct amination of alkyl halides with ammonia is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.[2][3][4][5] This occurs because the primary amine product is typically more nucleophilic than ammonia, leading to subsequent alkylations.[5] The Gabriel synthesis, utilizing potassium phthalimide, offers a robust solution to this challenge by providing a protected form of ammonia, thereby enabling the selective synthesis of primary amines.[2][6] This method consistently delivers higher yields of the desired primary amine with greater purity, simplifying downstream processing.
At a Glance: Performance Comparison
The following table summarizes the key performance differences between the Gabriel synthesis and direct amination with ammonia, based on the synthesis of benzylamine (B48309) from benzyl (B1604629) chloride and octylamine (B49996) from 1-bromooctane.
| Feature | Gabriel Synthesis (this compound) | Direct Amination with Ammonia |
| Selectivity | Exclusively forms primary amines.[7] | Forms a mixture of primary, secondary, tertiary amines, and quaternary ammonium salts.[4] |
| Yield of Primary Amine | Benzylamine: 72-79%[8] | Benzylamine: ~60%[9] |
| Octylamine: 45% (with nearly equal amount of dioctylamine)[4] | ||
| Reaction Conditions | Generally milder, though the final deprotection step can require harsh reagents (e.g., hydrazine (B178648) or strong acid/base).[6] | Often requires high pressure and temperature, especially for less reactive halides.[9] |
| Substrate Scope | Primarily effective for primary alkyl halides. Secondary halides are generally not suitable.[6] | Can be used with a range of alkyl halides, but selectivity issues persist. |
| Byproducts | Phthalhydrazide (B32825) or phthalic acid, which are typically solids and easily removed by filtration.[8] | A complex mixture of amine hydrohalides that can be difficult to separate. |
| Purification | Generally straightforward due to the clean formation of the primary amine. | Often requires extensive and challenging purification (e.g., distillation, chromatography) to isolate the primary amine. |
Logical Workflow: Why this compound Excels
The fundamental advantage of the Gabriel synthesis lies in its ability to circumvent the over-alkylation inherent in direct amination. The phthalimide group acts as a protecting group for the amine, rendering the nitrogen atom less nucleophilic after the initial alkylation. This prevents subsequent reactions with the alkyl halide. The following diagram illustrates this key difference.
Caption: Advantage of Gabriel Synthesis over Direct Amination.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of benzylamine via both methods are presented below.
Protocol 1: Gabriel Synthesis of Benzylamine
This protocol is adapted from a literature procedure with a reported yield of 72-79%.[8]
Materials:
-
Phthalimide (24 g)
-
Anhydrous potassium carbonate (13.8 g)
-
Benzyl chloride (42 g)
-
Hydrazine hydrate (B1144303) (85%, 7 mL)
-
Methanol (B129727) (80 mL)
-
Concentrated hydrochloric acid (27 mL)
-
Water
Procedure:
-
N-Alkylation:
-
Thoroughly mix anhydrous potassium carbonate and phthalimide in a mortar and pestle.
-
Transfer the mixture to a 250-mL round-bottomed flask and add benzyl chloride.
-
Heat the mixture at a gentle reflux for 2 hours.
-
Cool the reaction mixture and add water to precipitate the crude N-benzylphthalimide.
-
Collect the solid by suction filtration. The expected yield of crude product is 28-31 g.[8]
-
-
Deprotection (Hydrazinolysis):
-
Combine the N-benzylphthalimide (23.7 g), hydrazine hydrate (7 mL), and methanol (80 mL) in a 250-mL round-bottomed flask.
-
Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.
-
Add water (18 mL) and concentrated hydrochloric acid (27 mL) and heat for an additional 1-2 minutes.
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Wash the solid with a small amount of cold water.
-
-
Isolation of Benzylamine:
-
To the filtrate, add a strong base (e.g., NaOH pellets or concentrated solution) until the solution is strongly basic (pH > 12) to liberate the free benzylamine.
-
Extract the benzylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain benzylamine.
-
Protocol 2: Direct Amination of Benzyl Chloride with Ammonia
This protocol is based on a procedure described in a U.S. Patent, with reported yields around 60%.[9]
Materials:
-
Benzyl chloride (12.7 g)
-
Aqueous ammonia (29% by weight, 200 cc)
-
Benzene (300 cc)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Amination Reaction:
-
In a pressure-resistant vessel (e.g., a rocking bomb autoclave), combine the aqueous ammonia and a solution of benzyl chloride in benzene.
-
Heat the mixture to 135-145 °C for approximately 60 minutes.
-
-
Work-up and Isolation:
-
After cooling, separate the organic and aqueous phases.
-
Add a sufficient amount of NaOH to the aqueous phase to neutralize any ammonium chloride and liberate the free benzylamine.
-
Extract the aqueous phase multiple times with benzene.
-
Combine all organic phases and wash with water.
-
The benzylamine can be isolated by distillation of the solvent.
-
Conclusion
For the selective and high-yield synthesis of primary amines from primary alkyl halides, the Gabriel synthesis using this compound is demonstrably superior to direct amination with ammonia. Its primary advantage is the prevention of over-alkylation, which simplifies purification and improves the overall efficiency of the process. While direct amination may appear more atom-economical at first glance, the challenges associated with product separation and low yields of the desired primary amine often make the Gabriel synthesis a more practical and reliable choice in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
Spectroscopic Purity Analysis of Potassium Phthalimide: A Comparative Guide
Introduction
Potassium phthalimide (B116566) (C₈H₄KNO₂) is a vital reagent in organic synthesis, most notably for its application in the Gabriel synthesis to produce primary amines from alkyl halides.[1][2][3] This method is fundamental in the development of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including Carvedilol, Linezolid, and Rivaroxaban.[1][4] Given its critical role, ensuring the high purity of potassium phthalimide is paramount to achieving desired reaction yields and minimizing contaminants in the final products. Commercial grades of this compound typically offer purities of 98% or higher, with pharmaceutical grades often exceeding 99%.[4][5][6][7][8]
This guide provides a comparative overview of key spectroscopic methods used to characterize the purity of this compound. We will delve into the experimental protocols and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Potential Impurities in this compound
The purity of this compound can be compromised by several factors, including incomplete reaction or exposure to moisture. Common impurities include:
-
Phthalimide: The starting material for the synthesis of this compound. Its presence indicates an incomplete reaction.
-
Phthalamic Acid: Formed by the hydrolysis of phthalimide or its potassium salt upon exposure to water.
-
Water (H₂O): this compound is moisture-sensitive, and water content is a critical purity parameter.[1][6]
-
Potassium Hydroxide/Potassium Alkoxides: Residual base from the synthesis process.[1]
Comparison of Spectroscopic Methods
The choice of analytical technique depends on the specific purity question being addressed, from qualitative identification to precise quantitative assessment.
| Method | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Qualitative identification, detection of functional group impurities (e.g., N-H from phthalimide, O-H from water/phthalamic acid). | Fast, non-destructive, provides clear evidence of salt formation (disappearance of N-H bond). | Not inherently quantitative without calibration; spectral overlap can be an issue. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C), providing detailed structural information. | Structural confirmation, identification and quantification of organic impurities. Quantitative NMR (qNMR) offers high precision for assay determination.[9] | Highly specific, structurally informative, excellent for quantification (qNMR). | Higher instrument cost, requires deuterated solvents, may have lower sensitivity for certain nuclei. |
| UV-Vis Spectroscopy | Measures the absorption of UV or visible light by electrons, typically in conjugated systems. | Quantitative analysis (assay) of the primary component.[10] | High sensitivity, excellent for quantitative measurements, relatively low cost.[10][11] | Not very selective; many aromatic compounds absorb in the same region, making it susceptible to interference.[11] |
| Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ions. | Molecular weight confirmation, identification of impurities based on their mass. | Extremely sensitive, provides exact molecular weight.[1] | Can be destructive, may not be suitable for thermally unstable compounds, quantification requires standards. |
Experimental Protocols & Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an effective first-pass technique to confirm the conversion of phthalimide to its potassium salt. The key diagnostic change is the disappearance of the N-H bond from the starting material.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is collected first.
-
Analysis: The resulting spectrum is analyzed for characteristic absorption bands.
Data Presentation:
| Compound | Vibrational Mode | Expected Wavenumber (cm⁻¹)[1] | Significance for Purity |
| This compound | C=O stretching (asymmetric & symmetric) | ~1770 - 1700 (Strong) | Confirms the imide carbonyl structure. |
| Aromatic C=C stretching | ~1600 (Medium) | Confirms the presence of the aromatic ring. | |
| C-N stretching | ~1300 (Strong) | Confirms the carbon-nitrogen bond. | |
| Phthalimide (Impurity) | N-H stretching | ~3200 (Broad) | A distinct peak here indicates residual starting material. |
| Water (Impurity) | O-H stretching | ~3400 (Broad) | A broad absorption indicates moisture content. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the gold standard for identifying and quantifying organic impurities.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[5] For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity is added with precise weight measurements.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9] For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value) is used for accurate integration.
-
Analysis: Integrate the signals corresponding to the analyte, impurities, and the internal standard (for qNMR). Purity is calculated based on the relative integral values, number of protons, and molecular weights.
Data Presentation:
¹H NMR Data (in DMSO-d₆)
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Significance for Purity |
| This compound | Aromatic C-H | ~7.85 (multiplet) | Represents the four protons of the phthalimide ring system. |
| Phthalimide (Impurity) | Aromatic C-H | ~7.85 (multiplet) | Overlaps with the product signal. |
| Imide N-H | ~11.4 (broad singlet)[12] | A clear, quantifiable signal for this impurity. |
Note: The aromatic protons of this compound and phthalimide overlap. The key diagnostic signal for phthalimide impurity is the downfield N-H proton.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative determination (assay) of this compound.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., water, ethanol).
-
Standard Preparation: Prepare a stock solution of high-purity reference standard this compound of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare a solution of the test sample with a concentration that falls within the range of the calibration curve.
-
Data Acquisition: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λ_max).
-
Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the test sample using its absorbance and the calibration curve, thereby establishing its purity. The absorbance in the UV range between 200 to 300 nm is often indicative of conjugated systems like aromatic molecules.[13]
Data Presentation:
| Parameter | Value | Notes |
| Solvent | Water | Must be UV-grade. |
| λ_max | ~220 nm, ~294 nm | Specific λ_max may vary slightly with solvent and pH. |
| Calibration Curve | Linear plot of Absorbance vs. Concentration | Should have a correlation coefficient (R²) > 0.999. |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound and identify any impurities with different masses.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of salt.
-
Data Acquisition: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass.
-
Analysis: Check for the presence of the ion corresponding to the phthalimide anion and confirm its mass-to-charge ratio.
Data Presentation:
| Compound | Formula | Ion | Calculated Exact Mass (Da) |
| This compound | C₈H₄KNO₂ | [C₈H₄NO₂]⁻ | 146.0242 |
| [M-K]⁻ | |||
| This compound | C₈H₄KNO₂ | C₈H₄KNO₂ | 184.9879[14] |
| [M] |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a this compound sample.
Caption: Workflow for this compound purity analysis.
References
- 1. This compound|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Premium this compound CAS 1074-82-4 | EU & UK Manufacturers & Suppliers [epapchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. A11134.0E [thermofisher.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1074-82-4 CAS | this compound | Laboratory Chemicals | Article No. 05432 [lobachemie.com]
- 9. bipm.org [bipm.org]
- 10. amhsr.org [amhsr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
Green Chemistry in Action: A Comparative Guide to Potassium Phthalimide-Catalyzed Reactions
For researchers, scientists, and drug development professionals, the pursuit of sustainable and efficient chemical syntheses is paramount. This guide provides a comprehensive evaluation of the green chemistry aspects of potassium phthalimide (B116566) (PPI) as a catalyst, comparing its performance against alternative catalysts in key multicomponent reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, we aim to offer an objective resource for informed catalyst selection in the development of environmentally benign synthetic methodologies.
Potassium phthalimide, a readily available and inexpensive organocatalyst, has emerged as a powerful tool in the green synthesis of complex heterocyclic compounds. Its catalytic activity often allows for reactions to be conducted under mild conditions, in environmentally friendly solvents such as water, or even in the absence of a solvent. This guide will focus on two prominent examples of PPI's catalytic prowess: the synthesis of dihydropyrano[2,3-c]pyrazoles and the Biginelli reaction for the preparation of dihydropyrimidinones.
Performance Comparison: this compound vs. Alternative Catalysts
To provide a clear and objective comparison, the following tables summarize the performance of this compound against other commonly used catalysts for the synthesis of a representative dihydropyrano[2,3-c]pyrazole and a Biginelli reaction product.
Table 1: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |
| This compound (PPI) | 20 | Water | Microwave (560 W) | 4 min | 94 | [1] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 10 | Ethanol (B145695) | Reflux (78 °C) | 30 min | Moderate to Excellent | [2][3] |
| Nano-eggshell/Ti(IV) | 0.06 g | Solvent-free | Room Temp. | 10-20 min | 95 | |
| SnCl₂ | Not specified | Ethanol | Microwave | 25 min | 88 | [4] |
| Fe₃O₄ Nanoparticles | 6 | Water | Room Temp. | 15 min | High | [4] |
Table 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
| Catalyst | Catalyst Loading (mol%) | Solvent | Conditions | Time | Yield (%) | Reference |
| This compound (PPI) | 10 | Solvent-free | 120 °C | 30-120 min | 85-96 | [5][6][7] |
| Zinc Chloride (ZnCl₂) | Not specified | Acetic Acid | Not specified | 1-2 h | 96 | [8][9] |
| Sulfated Tin Oxide (STO) | 5 | Ethanol | Reflux | 2-3.5 h | 83-97 | [10] |
| Urea (B33335) (as catalyst) | Stoichiometric | Protic/Aprotic | Not specified | Not specified | Not specified | [11] |
| Various Lewis/Brønsted Acids | Various | Various | Various | Various | Various | [5][8][12] |
Green Chemistry Metrics: A Quantitative Look
To further evaluate the environmental footprint of these reactions, we have calculated two key green chemistry metrics: Atom Economy and the Environmental Factor (E-factor).
Atom Economy measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy indicates less waste generation.
E-factor is the ratio of the mass of waste to the mass of the desired product. A lower E-factor signifies a greener process.
Table 3: Green Metrics for the Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
| Metric | This compound (PPI) Catalyzed |
| Atom Economy (%) | 87.3% |
| E-factor | 0.145 |
Calculations are based on the stoichiometric reaction. The E-factor calculation assumes complete conversion and recovery and only considers the mass of reactants and the product, excluding solvents and catalysts, to provide a baseline comparison.
Experimental Protocols
For reproducibility and practical application, detailed experimental methodologies for the this compound-catalyzed reactions are provided below.
Protocol 1: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using this compound under Microwave Irradiation[1]
Materials:
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Hydrazine (B178648) hydrate (B1144303) (1 mmol)
-
4-Chlorobenzaldehyde (B46862) (1 mmol)
-
Malononitrile (B47326) (1 mmol)
-
This compound (0.2 mmol, 20 mol%)
-
Water (5 mL)
Procedure:
-
A mixture of ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol) in water (5 mL) is taken in a round-bottom flask.
-
The mixture is irradiated in a microwave oven at 560 W for 2 minutes to form 3-methyl-1H-pyrazol-5(4H)-one in situ.
-
To this reaction mixture, 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and this compound (0.2 mmol) are added.
-
The reaction mixture is further irradiated in the microwave oven at 560 W for an additional 2 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The product is recrystallized from ethanol to afford the pure 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Protocol 2: General Procedure for the Biginelli Reaction using this compound under Solvent-Free Conditions[5][6][7]
Materials:
-
An aromatic aldehyde (1 mmol)
-
A β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol) is placed in a sealed vessel.
-
The mixture is heated to 120 °C with stirring for the time specified for the particular substrate (typically 30-120 minutes).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solidified mass is washed with cold water and then recrystallized from ethanol to yield the pure dihydropyrimidinone product.
Mechanistic Insights and Logical Relationships
The catalytic role of this compound in these multicomponent reactions is rooted in its basicity. The phthalimide anion acts as a Brønsted base, facilitating key steps in the reaction cascade.
Caption: Plausible reaction pathway for the PPI-catalyzed synthesis of dihydropyrano[2,3-c]pyrazoles.
In the proposed mechanism for the synthesis of dihydropyrano[2,3-c]pyrazoles, this compound acts as a base to deprotonate the active methylene (B1212753) group of malononitrile, generating a carbanion. This carbanion then undergoes a Knoevenagel condensation with the aromatic aldehyde. The resulting Knoevenagel adduct is then susceptible to a Michael addition by the in situ-formed pyrazolone. The final product is formed after an intramolecular cyclization and tautomerization.
The Gabriel Synthesis: A Greener Perspective
This compound is classically known for its stoichiometric use in the Gabriel synthesis of primary amines.[13] While effective in preventing over-alkylation, the traditional Gabriel synthesis suffers from poor atom economy and the use of harsh reagents for the deprotection step.[14][15] Greener alternatives, such as reductive amination, offer significant advantages in terms of waste reduction and milder reaction conditions.[16] The catalytic use of this compound, as highlighted in this guide, represents a significant advancement in leveraging the properties of this versatile reagent in a more sustainable manner.
Caption: Logical relationship between the traditional and catalytic use of this compound.
Conclusion
The use of this compound as an organocatalyst offers a compelling green alternative to many traditional synthetic methods. Its ability to promote multicomponent reactions under mild, often solvent-free or aqueous conditions, with high yields and short reaction times, positions it as a valuable tool for sustainable chemistry. While other catalysts also demonstrate high efficacy, the low cost, ready availability, and favorable environmental profile of this compound make it an attractive choice for researchers and professionals in the chemical and pharmaceutical industries. This guide provides the necessary data and protocols to begin evaluating and implementing this compound-catalyzed reactions in your own synthetic endeavors, contributing to the development of greener and more efficient chemical processes.
References
- 1. This compound (PPI): An Efficient and Green Organocatalyst for the One-pot Synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5- carbonitrile Derivatives under Microwave Irradiation | Bentham Science [benthamscience.com]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Solvent-free efficient one-pot synthesis of Biginelli and Hantzsch compounds catalyzed by this compound as a green and reusable organocatalyst (2015) | Hamzeh Kiyani | 42 Citations [scispace.com]
- 7. Solvent-free efficient one-pot synthesis of Biginelli and Hantzsch compounds catalyzed by this compound as a gr… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Potassium phthalimide proper disposal procedures
Proper disposal of potassium phthalimide (B116566) is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely and effectively. The procedures outlined are based on general hazardous waste management principles and specific information from safety data sheets. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Hazard Assessment and Safety Data
Before handling, it is essential to be aware of the hazards associated with potassium phthalimide. While some safety data sheets (SDS) may classify it as not hazardous under certain regulations, others identify specific risks.[1][2] For maximum safety, it should be handled as a hazardous substance due to its potential to cause irritation.[3][4]
Summary of this compound Properties and Hazards:
| Property | Data |
| CAS Number | 1074-82-4 |
| Appearance | Light yellow, odorless powder solid[5] |
| Hazards | Causes skin irritation (H315)[3][4] |
| Causes serious eye irritation (H319)[3][4] | |
| May cause respiratory irritation (H335)[3] | |
| Stability | Moisture sensitive[1][5] |
| Incompatibilities | Strong oxidizing agents, Strong acids[1][5] |
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound waste, especially during cleanup or packaging for disposal, all personnel must wear appropriate PPE to prevent contact and irritation.
-
Eye and Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[1][5]
-
Skin Protection: Wear impervious gloves and appropriate protective clothing to prevent skin exposure.[1][2][6]
-
Respiratory Protection: For fine dusts, use a dust respirator.[6] Avoid any actions that generate dust.[6]
-
Hygiene: Always wash hands thoroughly after handling the chemical and before breaks.[4]
Step-by-Step Disposal Procedure
The disposal of chemical waste is regulated from its point of generation to its final treatment ("cradle-to-grave") under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]
Step 1: Waste Characterization As the waste generator, you are responsible for determining if the chemical is hazardous.[9][10] Given its properties as a skin and eye irritant, this compound should be treated as hazardous chemical waste.
Step 2: Segregation and Containerization Proper segregation prevents dangerous chemical reactions.
-
Keep Solids Separate: Do not mix solid this compound waste with liquid wastes.[11]
-
Avoid Incompatibles: Ensure the waste is not stored with or exposed to strong oxidizing agents or strong acids.[1][5]
-
Use a Proper Container: Place the waste in a clean, dry, and sealable container that is chemically compatible with the substance.[6][12] The container must be kept tightly closed to prevent moisture exposure and be free from damage.[5][12] If possible, leave the waste in its original container.
Step 3: Labeling Proper labeling is a critical regulatory requirement.
-
The container must be clearly labeled with the words "Hazardous Waste." [13]
-
The label must also include the full chemical name: "this compound." [13]
-
Indicate the primary hazards (e.g., "Irritant").[13]
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the prepared waste container in a designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13][14]
-
Do not move waste from the room where it was generated to another room for storage.[14]
Step 5: Arrange for Final Disposal Hazardous waste must be removed by a licensed professional service.
-
Contact your institution's EHS department or a contracted hazardous waste hauler to schedule a pickup.[13]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[12]
-
The ultimate disposal method may involve incineration at an approved facility.[6]
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
-
Spills:
-
First Aid:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. youtube.com [youtube.com]
- 9. dnr.mo.gov [dnr.mo.gov]
- 10. aksci.com [aksci.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. odu.edu [odu.edu]
- 15. echemi.com [echemi.com]
Personal protective equipment for handling Potassium phthalimide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Potassium Phthalimide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2][3][4] A face shield may be appropriate for larger quantities or when there is a significant risk of splashing.[5] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-impermeable gloves.[1] Gloves must be inspected before use and disposed of properly after handling.[3][6] | Prevents skin contact and irritation.[2][5] |
| Skin and Body Protection | Wear a lab coat or fire/flame resistant and impervious clothing.[1][7] Ensure clothing covers all exposed skin. | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | A NIOSH (US) or EN 143 (EU) approved respirator is required when dusts are generated or if ventilation is inadequate.[6][8] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] | Prevents inhalation of dust, which may cause respiratory irritation.[2][9] |
Operational Plan: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7][9]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Remove all sources of ignition as dusts may form explosive mixtures with air.[1][7]
2. Handling Procedure:
-
Avoid the formation and accumulation of dust.[1][7][10] Use non-sparking tools.[1]
-
Weigh and transfer the chemical carefully to minimize dust generation.
-
Do not eat, drink, or smoke in the handling area.[7]
-
Wash hands thoroughly with soap and water after handling.[3][7]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1][3][7][9]
-
Keep the container tightly closed to prevent moisture absorption, as the substance is moisture-sensitive.[4][10][11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][7][10]
Emergency Procedures
1. In Case of Inhalation:
2. In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[7]
-
Wash the affected area with plenty of soap and water.[1][3][9]
3. In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][8][10]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[2][5]
4. In Case of a Spill:
-
Evacuate personnel from the area.[1]
-
Wear appropriate PPE, including respiratory protection.[1]
-
Clean up spills immediately.[7]
-
For minor spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the spilled material and place it in a sealed, labeled container for disposal.[3][7]
-
For major spills, clear the area and move upwind.[7] Prevent the spill from entering drains or waterways.[1][7]
Disposal Plan
-
Dispose of waste this compound and contaminated materials through a licensed disposal company.[3]
-
Do not mix with other waste.
-
Residue may be incinerated at an approved site.[7]
-
Dispose of contaminated containers in the same manner as the product itself.
-
Always follow local, state, and federal regulations for hazardous waste disposal.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. sdfine.com [sdfine.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound SDS MSDS Sheet [mubychem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
